molecular formula C5H8Cl2O3 B165862 Bis(2-chloroethyl) carbonate CAS No. 623-97-2

Bis(2-chloroethyl) carbonate

Cat. No.: B165862
CAS No.: 623-97-2
M. Wt: 187.02 g/mol
InChI Key: WQULVXNWEYLDJY-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) carbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H8Cl2O3 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2-chloroethyl) carbonate
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InChI

InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQULVXNWEYLDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50977859
Record name Bis(2-chloroethyl) carbonate
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Molecular Weight

187.02 g/mol
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CAS No.

623-97-2
Record name Ethanol, 2-chloro-, 1,1′-carbonate
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Record name Bis(2-chloroethyl)carbonate
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Record name Ethanol, 2-chloro-, 1,1'-carbonate
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Record name Bis(2-chloroethyl) carbonate
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Record name Bis(2-chloroethyl) carbonate
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Record name Bis(2-chloroethyl) carbonate
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl) carbonate (CAS No. 623-97-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) carbonate, identified by CAS number 623-97-2, is a bifunctional organic compound with significant potential in synthetic chemistry, particularly in the development of pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications. Emphasizing scientific integrity, this document offers field-proven insights into its handling, safety, and analytical characterization, serving as a vital resource for professionals in drug discovery and development.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound is a carbonic acid ester characterized by the presence of two 2-chloroethyl groups.[1][2] This symmetrical structure imparts bifunctional reactivity, making it a valuable building block in organic synthesis.[3] While not as widely documented as some other alkylating agents, its unique combination of a carbonate linker and two reactive chloroethyl arms presents opportunities for the synthesis of complex molecules, including heterocyclic compounds and other structures of pharmaceutical interest. The primary application of this compound lies in its role as a chemical intermediate in various organic syntheses.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and safe handling.

PropertyValueSource(s)
CAS Number 623-97-2[1][2][4]
Molecular Formula C5H8Cl2O3[1]
Molecular Weight 187.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Purity Typically ≥98% (by GC)[2]
Boiling Point 106-108 °C at 6 mmHg[5]
Storage Sealed, dry, microtherm, avoid light[3]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST Chemistry WebBook, providing a valuable reference for identity confirmation.[5]

  • Mass Spectrometry (MS): The mass spectrum (electron ionization) is also available in the NIST Chemistry WebBook, which can be used for structural elucidation and identification.[5]

Synthesis of this compound: A Methodological Approach

The synthesis of dialkyl carbonates is conventionally achieved through the reaction of an alcohol with phosgene.[6] A plausible and efficient method for the preparation of this compound involves the reaction of 2-chloroethanol with phosgene in the presence of a base. This approach is analogous to the synthesis of similar compounds like bis(2,2,2-trichloroethyl) carbonate.[6]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product & Analysis Reactant1 2-Chloroethanol Mixing Mix reactants in aqueous medium at low temperature (0-15 °C) Reactant1->Mixing Reactant2 Phosgene (or equivalent) Reactant2->Mixing Base Alkali Metal Hydroxide (e.g., NaOH) Base->Mixing Solvent Aqueous Medium Solvent->Mixing Reaction Controlled addition of phosgene Mixing->Reaction Maintain temperature Precipitation Precipitation of product Reaction->Precipitation Isolation Filtration Precipitation->Isolation Drying Drying under vacuum Isolation->Drying Product This compound Drying->Product Analysis Purity analysis (GC, NMR) Product->Analysis

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar carbonate syntheses and should be adapted and optimized under appropriate laboratory safety protocols.[6]

Materials:

  • 2-Chloroethanol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Sodium hydroxide (or other alkali metal hydroxide)

  • Anhydrous aprotic solvent (e.g., dichloromethane, if not using an aqueous medium)[7]

  • Deionized water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer. If using an anhydrous solvent, ensure all glassware is thoroughly dried.[7]

  • Reactant Charging: Charge the reaction vessel with 2-chloroethanol and the chosen solvent (aqueous or organic).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: If using an aqueous medium, slowly add a solution of sodium hydroxide while maintaining the low temperature.[6] If using an organic solvent, a non-nucleophilic base like triethylamine can be used.

  • Phosgene Addition: Slowly add phosgene (or a solution of its equivalent) to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 15 °C.[6] The formation of a precipitate may be observed.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up:

    • Aqueous Medium: Isolate the precipitated product by filtration. Wash the solid with cold water and dry under vacuum.[6]

    • Organic Medium: Quench the reaction with a suitable reagent. Wash the organic layer with water and brine. Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Rationale for Experimental Choices:

  • Low Temperature: The reaction is conducted at low temperatures to minimize the hydrolysis of phosgene and the product, thereby maximizing the yield.[6]

  • Controlled Addition: Slow and controlled addition of the highly reactive phosgene is crucial for managing the exothermic nature of the reaction and preventing side reactions.

  • Choice of Solvent and Base: The choice between an aqueous or organic medium depends on the specific reaction conditions and desired work-up procedure. Anhydrous conditions are generally preferred to prevent hydrolysis of the chloroethyl groups.[7]

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the two electrophilic chloroethyl groups. These groups can undergo nucleophilic substitution reactions, making the molecule a bifunctional alkylating agent.

Role as an Alkylating Agent

The electron-withdrawing nature of the adjacent carbonate group can influence the reactivity of the chloroethyl moieties. While specific studies on the alkylating properties of this compound are not widely published, its structure suggests it can react with various nucleophiles, such as amines, thiols, and alcohols. This reactivity is the basis for its potential use in the synthesis of more complex molecules. The reactivity of similar haloalkyl carbonates is dependent on the electrophilicity of the carbonyl group and the leaving group ability of the haloalkyl alcohols.[8]

Potential as a Pharmaceutical Intermediate

Although direct evidence of this compound's use in the synthesis of specific commercial drugs is limited in the available literature, its structural motifs are present in various pharmaceutically active compounds. As a bifunctional electrophile, it could theoretically be employed in the synthesis of heterocyclic compounds, which are common scaffolds in drug molecules. For instance, it could be used to link two nucleophilic moieties or to construct ring systems. The general application of this compound is in organic synthesis, which includes its potential as a pharmaceutical intermediate.[3]

Hypothetical Application Workflow:

G BCEC This compound Reaction Nucleophilic Substitution Reaction BCEC->Reaction Nucleophile Nucleophilic Substrate (e.g., diamine, dithiol) Nucleophile->Reaction Intermediate Cyclized or Linked Intermediate Reaction->Intermediate FurtherSteps Further Synthetic Transformations Intermediate->FurtherSteps API Active Pharmaceutical Ingredient (API) FurtherSteps->API

Caption: Hypothetical workflow for the application of this compound in API synthesis.

Safety, Handling, and Purity Assessment

Safety and Handling

This compound should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9] Avoid contact with skin, eyes, and clothing.[10] In case of fire, use dry powder, foam, water spray, or carbon dioxide as extinguishing media.[10]

Key Safety Precautions:

  • Work in a well-ventilated area.[9]

  • Wear appropriate PPE.[9]

  • Avoid inhalation of vapors or mists.[9]

  • Keep away from heat, sparks, and open flames.[9]

  • Store in a tightly closed container in a dry and cool place.[3][9]

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC).[2] This technique allows for the separation and quantification of the main component and any volatile impurities.

Typical GC Purity Analysis Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the analysis of polar compounds.

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized for the volatility of the compound.

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation of components.

  • Quantification: Purity is calculated based on the area percentage of the main peak.

Conclusion

This compound is a versatile bifunctional intermediate with the CAS number 623-97-2. Its synthesis, reactivity, and potential applications, particularly in the pharmaceutical industry, make it a compound of interest for researchers and synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthesis protocol, and essential safety and handling information. While its direct application in marketed drugs is not extensively documented, its chemical nature suggests it holds promise as a building block for the creation of novel and complex molecular architectures in the ongoing quest for new therapeutic agents.

References

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Henan Allgreen Chemical Co.,Ltd. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl carbonate (CAS 623-97-2). Retrieved from [Link]

  • Google Patents. (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Google Patents. (n.d.). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from a specific product page on the CP Lab Safety website.
  • Synquest Labs. (n.d.). Safety Data Sheet: Chloroethylene carbonate. Retrieved from a specific SDS page on the Synquest Labs website.
  • NIST. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3299115A - Preparation of bis (trichloroethyl) carbonate.
  • Benchchem. (n.d.). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. Retrieved from a technical guide on the Benchchem website.
  • ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)....
  • Sigma-Aldrich. (n.d.). Bis 2 chloroethyl. Retrieved from a product search result on the Sigma-Aldrich website.
  • PubChem. (n.d.). Bis(2-chloroethyl) ether. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine.
  • NIST. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(2-chloroethyl) carbonate (CAS No. 623-97-2) is a bifunctional organic compound possessing two reactive chloroethyl groups attached to a central carbonate moiety.[1] This structure imparts significant electrophilic character, rendering it a valuable, albeit highly reactive, building block in synthetic chemistry.[1] Its primary utility lies in its capacity as an alkylating or crosslinking agent, analogous to other chloroethyl compounds used in pharmaceutical and materials science research. This guide provides an in-depth examination of its core chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of its reactivity and present field-proven methodologies for its synthesis and application.

Introduction to a Bifunctional Electrophile

This compound belongs to the family of organic carbonates but is distinguished by the terminal chlorides on its ethyl chains. This feature transforms it from a relatively inert carbonate ester into a potent bifunctional alkylating agent. The presence of two electrophilic centers allows it to react with a variety of nucleophiles, making it a candidate for introducing ethylene bridges or for crosslinking polymers and biological macromolecules. Its structural relationship to nitrogen mustards, such as bis(2-chloroethyl)amine, suggests potential applications where controlled alkylation is desired, though its reactivity profile is distinct.[2][3][4] Understanding the delicate balance between its stability and reactivity is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its successful application in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 623-97-2
Molecular Formula C5H8Cl2O3[1]
Molecular Weight 187.02 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 241 °C
Melting Point 8 - 10 °C[5]
Density ~1.35 g/cm³ at 20 °C[5]
Purity (Typical) >98.0% (by GC)
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show two characteristic triplets, corresponding to the two pairs of diastereotopic methylene groups (-O-CH₂- and -CH₂-Cl). The coupling between these adjacent groups (³JHH) would result in a classic A₂X₂ or more complex AA'XX' pattern. The ¹³C NMR would show distinct signals for the carbonyl carbon and the two different methylene carbons.[6]

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 1750-1770 cm⁻¹ corresponding to the C=O stretch of the carbonate group. C-Cl stretching bands would appear in the fingerprint region (typically 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved by reacting 2-chloroethanol with a phosgene equivalent. While phosgene gas is effective, its extreme toxicity necessitates the use of safer, solid, or liquid substitutes in a modern laboratory setting. Triphosgene (bis(trichloromethyl) carbonate) is an excellent and safer alternative.[7][8][9]

The underlying principle of this synthesis is the nucleophilic attack of the alcohol (2-chloroethanol) on a carbonyl source. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated in situ.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Charge Reactor with 2-Chloroethanol & Aprotic Solvent (e.g., Dichloromethane) B Cool Reaction Mixture to 0-5 °C A->B C Slowly Add Triphosgene Solution (in same solvent) B->C D Add Pyridine or TEA Dropwise to Neutralize HCl C->D E Monitor Reaction by TLC/GC (Allow to warm to RT) D->E F Quench with Water/Brine E->F Reaction Complete G Separate Organic Layer F->G H Wash with Dilute Acid, NaHCO3(aq), and Brine G->H I Dry over MgSO4 / Na2SO4 H->I J Filter and Concentrate (Rotary Evaporation) I->J K Purify by Vacuum Distillation J->K L This compound (>98% Purity) K->L Final Product

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Experimental Protocol
  • Reactor Setup: A multi-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet is charged with 2-chloroethanol (2.0 eq) and anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of triphosgene and the product. DCM is an excellent aprotic solvent that solubilizes reactants without participating in the reaction.

  • Cooling: The reaction vessel is cooled in an ice-water bath to 0-5 °C.

    • Causality: The reaction is exothermic. Low temperature controls the reaction rate, minimizes side reactions, and prevents the decomposition of triphosgene into phosgene gas.

  • Reagent Addition: A solution of triphosgene (0.34 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Base Addition: Pyridine (2.2 eq) is added dropwise, maintaining the low temperature. A precipitate of pyridinium hydrochloride will form.

    • Causality: Pyridine acts as a base to scavenge the HCl produced, driving the reaction to completion. It is also a catalyst for the decomposition of triphosgene into the active phosgene species.[10]

  • Reaction Monitoring: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Aqueous Workup: The reaction mixture is cooled and slowly poured into ice-cold water. The organic layer is separated and washed sequentially with cold 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid. Purity should be confirmed by NMR.

Reactivity and Mechanistic Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms bearing the chlorine atoms. It functions as a bifunctional alkylating agent, capable of reacting with a wide range of nucleophiles.

Mechanism of Alkylation

Unlike nitrogen mustards, which form a highly reactive aziridinium ion intermediate via intramolecular cyclization, the alkylation by this compound proceeds via a more direct Sₙ2 pathway.[3] The carbonate group's electron-withdrawing nature, however, does not significantly activate the chloroethyl groups for substitution compared to other mustard agents. The reaction typically requires a nucleophile and often heating to proceed at a reasonable rate.

Caption: Generalized Sₙ2 reaction of this compound with a nucleophile.

Common Nucleophilic Reactions:

  • With Amines: Primary and secondary amines react to form carbamates or cross-linked products. This reactivity is foundational for its use as a precursor in the synthesis of heterocyclic compounds.

  • With Thiols: Thiolates are excellent nucleophiles and react readily to form thioether linkages. This is relevant in biological contexts where reactions with cysteine residues in proteins can occur.

  • With Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages, although this often requires stronger conditions or phase-transfer catalysis.

  • Hydrolysis: The compound is susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures, which will ultimately yield 2-chloroethanol and carbon dioxide. This is a critical consideration for storage and handling.

Safety, Handling, and Storage

CRITICAL SAFETY NOTICE: this compound is a hazardous chemical. It is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin.[11] Due to its alkylating nature, it should be treated as a suspected carcinogen.

  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended), and splash goggles with a face shield.[11] Avoid creating aerosols or vapors.[11] Use non-sparking tools and work away from sources of ignition.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[11] Store locked up. Recommended storage is in a cool, dark place below 15°C.

  • Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[11] Do not allow the chemical to enter the environment.[11]

Applications in Research and Development

The bifunctional nature of this compound makes it a specialized reagent in organic synthesis.

  • Crosslinking Agent: It can be used to crosslink polymers containing nucleophilic groups (e.g., polyamines, polyols), thereby modifying their physical properties such as rigidity and thermal stability.

  • Synthesis of Heterocycles: It serves as a precursor for building heterocyclic scaffolds, particularly those containing oxygen and other heteroatoms, which are common motifs in pharmacologically active molecules.

  • Derivatization Reagent: It can be used to introduce the 2-chloroethyl carbonate moiety onto a molecule of interest, which can then be used for subsequent chemical modifications or as a reactive handle.

References

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from CP Lab Safety. [Link]

  • Google Patents. (n.d.). US3299115A - Preparation of bis(trichloroethyl) carbonate.
  • Ayala, C. E., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14, 3676-3679. [Link]

  • Kartika, R., et al. (n.d.). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. PMC. [Link]

  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from PubChem. [Link]

  • PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from Wikipedia. [Link]

Sources

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(2-chloroethyl) carbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile yet under-characterized chemical intermediate. As a bifunctional molecule, its utility in organic synthesis, particularly for the construction of valuable heterocyclic scaffolds, warrants a detailed examination. This document consolidates its known physicochemical properties, proposes a robust synthetic pathway, outlines potential applications in medicinal chemistry, and details the necessary analytical and safety protocols for its handling and quality control.

This compound, registered under CAS No. 623-97-2, is a carbonic acid ester featuring two 2-chloroethyl side chains.[1][2][3][4] This structure imparts bifunctional electrophilicity, making it a valuable building block in synthetic chemistry. Its fundamental identity is anchored by a molecular weight of 187.02 g/mol .[1][2]

A summary of its key physicochemical properties is presented below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 187.02 g/mol [1][2]
Molecular Formula C₅H₈Cl₂O₃[1][2][3][5]
CAS Registry Number 623-97-2[1][2][5]
Appearance Colorless to light yellow clear liquid[1]
Purity >98.0% (by GC)[1]
Boiling Point 241 °C (at 760 mmHg); 106-108 °C (at 6 mmHg)[5]
Melting Point 10 °C
Density (Specific Gravity) 1.35 (at 20°C/20°C)
Flash Point 105 °C
Synonyms Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[1][2]
Storage Conditions Room temperature; recommended in a cool (<15°C), dark place[1]

Synthesis and Mechanistic Considerations

While specific literature on the synthesis of this compound is not abundant, a chemically sound and scalable pathway can be inferred from established methods for preparing analogous dialkyl carbonates.[6] The most direct approach involves the reaction of 2-chloroethanol with a suitable carbonylating agent, such as phosgene or a safer equivalent like triphosgene.

Causality of the Proposed Synthesis: The underlying mechanism involves the nucleophilic attack of the hydroxyl group of 2-chloroethanol on the highly electrophilic carbonyl carbon of the phosgene molecule. This reaction proceeds in a stepwise manner, typically forming an intermediate chloroformate which then reacts with a second equivalent of the alcohol to yield the final carbonate product. The presence of a non-nucleophilic base is critical to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 2-Chloroethanol (2 eq.) P1 Inert Solvent (e.g., Dichloromethane) R1->P1 R2 Phosgene (COCl₂) R2->P1 R3 Pyridine (Base) R3->P1 P2 Controlled Temperature (0°C to RT) P1->P2 Reaction P3 Inert Atmosphere (N₂ or Ar) P2->P3 W1 Aqueous Wash (to remove Pyridinium HCl) P3->W1 Crude Product W2 Drying (e.g., MgSO₄) W1->W2 W3 Solvent Removal (Rotary Evaporation) W2->W3 W4 Vacuum Distillation W3->W4 Product This compound W4->Product Purified Product

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and must be adapted and performed with a thorough risk assessment by qualified personnel.

  • Reaction Setup: To a three-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethanol (2.0 equivalents) and a suitable non-nucleophilic base like pyridine (2.2 equivalents) dissolved in an inert anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Phosgene Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of phosgene (1.0 equivalent) in the same solvent via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the mixture and quench by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield pure this compound.[5]

Applications in Pharmaceutical and Chemical Synthesis

The primary value of this compound lies in its potential as a bifunctional alkylating agent, analogous to the highly reactive and hazardous nitrogen mustards like bis(2-chloroethyl)amine.[7] Its two electrophilic centers can react with a variety of nucleophiles, making it a powerful tool for constructing complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals.

Precursor for Heterocyclic Synthesis (e.g., Piperazines)

A significant application of bis(2-chloroethyl)amine is in the synthesis of N-aryl piperazines, which are key intermediates for numerous drugs.[7] this compound can potentially be used in a similar capacity. The reaction with a primary amine would involve a double nucleophilic substitution, leading to the formation of a piperazine-2-one ring system, a valuable scaffold in drug discovery.

G BCEC This compound Intermediate Acyclic Intermediate BCEC->Intermediate 1. Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Base Non-nucleophilic Base (e.g., K₂CO₃) Base->Intermediate Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate Product N-Substituted Piperazin-2-one Intermediate->Product 2. Intramolecular Cyclization (Sₙ2)

Figure 2: Proposed pathway for synthesizing N-substituted piperazin-2-ones.

Experimental Protocol: Synthesis of an N-Aryl Piperazin-2-one
  • Reaction Setup: In a round-bottom flask, combine the desired aniline (1.0 equivalent), this compound (1.1 equivalents), and a mild inorganic base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the target piperazin-2-one.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in research and development. Chromatographic and spectroscopic techniques are essential for this purpose.

Purity Determination by Gas Chromatography (GC)

Given its volatility and thermal stability, GC is the method of choice for assessing the purity of this compound.[1] A standard GC analysis provides a quantitative measure of the compound relative to any residual starting materials or byproducts.

ParameterTypical ValueRationale
GC System GC with Flame Ionization Detector (FID)FID offers excellent sensitivity for organic compounds.
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for general-purpose analysis.
Injection Mode Split (e.g., 50:1)Prevents column overloading with a neat or concentrated sample.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 100°C hold 2 min, ramp 10°C/min to 280°C, hold 5 minSeparates components based on boiling point.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Structural Confirmation

While GC confirms purity, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are required for unambiguous structural confirmation. For routine analysis, GC coupled with a mass spectrometer (GC-MS) is highly effective. The electron ionization (EI) mass spectrum would be expected to show a characteristic molecular ion peak (or fragments thereof) and an isotopic pattern consistent with the presence of two chlorine atoms.

G Sample Sample of This compound GC Gas Chromatograph (GC) Separates Components Sample->GC Injection MS Mass Spectrometer (MS) Identifies Structure GC->MS Eluted Analyte Data Data Analysis (Purity & Identity) GC->Data Chromatogram (Purity) MS->Data

Figure 3: Analytical workflow for GC-MS based quality control.

Safety, Handling, and Toxicological Profile

This compound is a hazardous chemical and must be handled with stringent safety precautions. While specific toxicological data for this compound is limited, its structure as a bifunctional alkylating agent suggests it should be treated as a potentially toxic, corrosive, and mutagenic substance. Safe handling practices for related compounds like bis(2-chloroethyl) ether and bis(2-chloroethyl)amine provide a strong basis for a conservative safety protocol.[7][8][9]

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn.

  • Handling Procedures: Avoid all personal contact, including skin absorption and inhalation.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

  • Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with significant, albeit largely untapped, potential. With a molecular weight of 187.02 g/mol , its true value lies in the bifunctional reactivity conferred by its two chloroethyl groups. This guide has provided a framework for its synthesis, outlined its promising applications in constructing complex heterocyclic systems relevant to drug discovery, and detailed the essential analytical and safety protocols. For researchers and drug development professionals, this compound represents a versatile building block that, when handled with the appropriate care, can be a powerful tool in the advancement of organic and medicinal chemistry.

References

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link][2]

  • National Institute of Standards and Technology (NIST). 2-Chloroethyl carbonate. NIST Chemistry WebBook. [Link][5]

  • LookChem. This compound Product Page. [Link][3]

  • U.S. Patent US3299115A. Preparation of bis(trichloroethyl) carbonate. Google Patents. [6]

  • PubChem, National Institutes of Health. Bis(2-chloroethyl) ether. [Link][9]

Sources

Introduction: The Role and Significance of a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Bis(2-chloroethyl) Carbonate

This compound is a symmetrical diester of carbonic acid, characterized by the presence of two reactive 2-chloroethyl groups.[1] Its molecular structure (C₅H₈Cl₂O₃) inherently positions it as a bifunctional alkylating agent, a class of compounds crucial in organic synthesis and the development of active pharmaceutical ingredients (APIs).[2] The electrophilic nature of the carbon atoms bearing the chlorine makes them susceptible to nucleophilic attack, enabling the molecule to form covalent linkages with two nucleophilic sites. This capacity for cross-linking is fundamental to its utility as an intermediate in the synthesis of more complex molecules, including heterocycles and polymers.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and rigorous protocols for its preparation.

PART 1: Core Synthesis Pathways: A Dichotomy of Reactivity and Safety

The synthesis of dialkyl carbonates has historically been dominated by the use of phosgene (COCl₂), a highly reactive but also extremely toxic gas.[3][4] Consequently, modern synthetic chemistry has driven the development of safer, phosgene-free alternatives. This guide will focus on the two most pertinent approaches for the synthesis of this compound: the use of a phosgene equivalent and the transesterification pathway.

The Phosgenation Pathway: Reaction with Triphosgene

The classic route to dialkyl carbonates involves the reaction of an alcohol with phosgene.[5] Due to the significant hazards of handling gaseous phosgene, a solid and more manageable equivalent, bis(trichloromethyl) carbonate (triphosgene), is now the reagent of choice in a laboratory setting.[4] Triphosgene acts as a phosgene source in situ, reacting with nucleophiles to generate the desired carbonate.

The reaction proceeds by the nucleophilic attack of the hydroxyl group of 2-chloroethanol on one of the carbonyl carbons of triphosgene. This is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The base activates the alcohol, increasing its nucleophilicity, and traps the HCl, driving the reaction to completion. The stoichiometry is critical: one mole of triphosgene is equivalent to three moles of phosgene, reacting with six moles of the alcohol to form three moles of the desired carbonate.

Key Mechanistic Considerations:

  • Activation: The base deprotonates the 2-chloroethanol, forming a more nucleophilic alkoxide.

  • Intermediate Formation: The alkoxide attacks the triphosgene, leading to the displacement of a trichloromethoxide group and the formation of a chloroformate intermediate (2-chloroethyl chloroformate).

  • Second Substitution: A second molecule of the alkoxide attacks the chloroformate intermediate, displacing the remaining chloride to form the final this compound product.

  • Causality of Base Selection: A non-nucleophilic, sterically hindered base is preferred to avoid competition with the alcohol in attacking the triphosgene. The choice of a tertiary amine like triethylamine is a self-validating system, as it efficiently scavenges protons without participating in side reactions.[3]

Caption: Phosgenation pathway using a solid phosgene equivalent.

The Phosgene-Free Pathway: Transesterification

To circumvent the toxicity associated with phosgene and its equivalents, transesterification presents a viable and greener alternative. This method involves reacting 2-chloroethanol with a readily available, less hazardous carbonate ester, such as diphenyl carbonate or dimethyl carbonate, in the presence of a catalyst.[6]

The reaction is an equilibrium process where the alcohol moieties of the starting carbonate are exchanged with 2-chloroethanol. To drive the equilibrium towards the desired product, the alcohol byproduct (phenol or methanol) must be removed from the reaction mixture, typically by distillation.

Key Mechanistic Considerations:

  • Catalyst Role: A catalyst, often a base like sodium methoxide or a titanium(IV) alkoxide, is used to activate the 2-chloroethanol.[6] The catalyst facilitates the nucleophilic attack on the carbonyl carbon of the starting carbonate.

  • Equilibrium Control: The principle of Le Châtelier is central to this process. The continuous removal of the lower-boiling alcohol byproduct (e.g., methanol from dimethyl carbonate) is essential for achieving high yields of this compound.

  • Substrate Choice: Diphenyl carbonate can be an effective substrate, as the resulting phenol byproduct is less volatile than the desired product, simplifying purification.[6] Conversely, using dimethyl carbonate requires careful fractional distillation to remove the methanol byproduct without losing the reactants.

Synthesis_Pathway_2 Reactant_Carbonate Diphenyl Carbonate (or Dimethyl Carbonate) Intermediate Mixed Carbonate Intermediate Reactant_Carbonate->Intermediate TwoChloroethanol 2-Chloroethanol (2 eq.) TwoChloroethanol->Intermediate + Catalyst Catalyst (e.g., Ti(IV) alkoxide) Catalyst->Intermediate activates Product This compound Intermediate->Product Byproduct Byproduct Removed (Phenol or Methanol) Product->Byproduct releases

Sources

An In-Depth Technical Guide to the Structural Elucidation of Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of a chemical entity is a cornerstone of regulatory compliance, safety, and efficacy. Bis(2-chloroethyl) carbonate (BCEC), with the chemical formula C5H8Cl2O3, is an organic compound that, like many alkylating agents, warrants rigorous characterization.[1][2] Its potential applications and implications in synthetic chemistry necessitate a thorough understanding of its molecular architecture. This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, integrating synthetic strategy with multi-faceted spectroscopic analysis. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound methodology for the confirmation of this and similar molecular structures.

Synthesis of this compound: A Protocol Grounded in Safety and Efficiency

The synthesis of dialkyl carbonates is often achieved through the reaction of an alcohol with a carbonyl source.[3] Phosgene, while effective, is a highly toxic gas.[4] A safer and more practical laboratory-scale synthesis utilizes triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that serves as a phosgene equivalent.[5][6][7] The following protocol is a representative method adapted from established procedures for the synthesis of related carbonate esters.[8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloroethanol

  • Triphosgene

  • Pyridine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred solution of 2-chloroethanol via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Base Addition: Slowly add pyridine (2.2 equivalents) to the reaction mixture. A precipitate of pyridinium hydrochloride will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Triphosgene as a Phosgene Source: Triphosgene is a safer alternative to gaseous phosgene, decomposing in situ to generate the reactive species.[5][6][7]

  • Pyridine as a Base: Acts as a scavenger for the hydrochloric acid produced during the reaction, driving the equilibrium towards product formation.

  • Aqueous Work-up: Removes the pyridinium hydrochloride salt and other water-soluble impurities.

Spectroscopic Verification: A Multi-Technique Approach to Unambiguous Structure Confirmation

The cornerstone of structural elucidation lies in the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating confirmation of the molecular identity.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its structure.

Table 1: Key IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch (carbonate)
~1260StrongC-O stretch (asymmetric)
~1030StrongC-O stretch (symmetric)
~700-800MediumC-Cl stretch

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a carbonate ester. The presence of strong C-O stretching bands further supports the carbonate functionality. The absorption in the 700-800 cm⁻¹ region is consistent with the presence of a carbon-chlorine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering valuable clues about its structure.

Table 2: Key Mass Spectral Data for this compound

m/zRelative IntensityAssignment
186/188/190Low[M]⁺˙ (Molecular Ion Peak)
123/125High[M - CH₂Cl]⁺
87/89High[M - OCH₂CH₂Cl]⁺
63/65High[CH₂CH₂Cl]⁺

Interpretation:

The molecular ion peak [M]⁺˙ is expected at m/z 186, with isotopic peaks at 188 and 190 due to the presence of two chlorine atoms. The fragmentation pattern is consistent with the structure of this compound. Key fragmentation pathways include the loss of a chloroethyl radical and the cleavage of the carbonate ester bond. The presence of fragments at m/z 63/65 is a strong indicator of the chloroethyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.4Triplet4H-O-CH₂ -CH₂-Cl
~3.8Triplet4H-O-CH₂-CH₂ -Cl

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~154C =O (carbonate)
~68-O-CH₂ -CH₂-Cl
~41-O-CH₂-CH₂ -Cl

Interpretation:

The predicted ¹H NMR spectrum is expected to show two triplets, each integrating to 4 protons. The downfield triplet at approximately 4.4 ppm corresponds to the methylene protons adjacent to the carbonate oxygen, which are deshielded by the electronegative oxygen atom. The upfield triplet at around 3.8 ppm is assigned to the methylene protons adjacent to the chlorine atom. The triplet multiplicity arises from the coupling with the adjacent methylene group.

The predicted ¹³C NMR spectrum is expected to show three distinct signals. The signal at approximately 154 ppm is characteristic of the carbonyl carbon in the carbonate group. The signals at around 68 ppm and 41 ppm are assigned to the two different methylene carbons in the chloroethyl groups.

Workflow and Logic of Structure Elucidation

The process of elucidating the structure of this compound follows a logical and self-validating workflow.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis via Triphosgene Purification Purification (Distillation/Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR_Interp Functional Group ID (C=O, C-O, C-Cl) IR->IR_Interp MS_Interp Molecular Weight & Fragmentation MS->MS_Interp NMR_Interp C-H Framework & Connectivity NMR->NMR_Interp Structure_Confirmation Structure Confirmation IR_Interp->Structure_Confirmation MS_Interp->Structure_Confirmation NMR_Interp->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion: A Robust Framework for Structural Verification

The structural elucidation of this compound, as outlined in this guide, exemplifies a robust and reliable methodology that is applicable to a wide range of organic molecules. By integrating a safe and efficient synthetic protocol with a multi-technique spectroscopic approach, researchers can achieve an unequivocal confirmation of molecular structure. This self-validating system, where the data from IR, MS, and NMR spectroscopy converge to support a single structural hypothesis, is fundamental to ensuring the quality, safety, and integrity of chemical entities in drug development and other scientific endeavors.

References

  • Eckert, H. (n.d.). Preparation of bis(trichloroethyl) carbonate. Google Patents.
  • ResearchGate. (n.d.). The 13C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250, DC650 and DC1000), the peak denotation and the end group characterization and quantification. Retrieved from [Link]

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bis(trichloromethyl) Carbonate in Organic Synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloroethyl carbonate. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl)amine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H8Cl2O3). Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Carbonic Acid Bis(2-Chloroethyl) Ester, 98%+ (GC), C5H8Cl2O3, 10 grams. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl) ether. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at A. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
  • ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine. Retrieved from [Link]

  • ChemistryViews. (2022, November 21). In-situ Phosgene Synthesis from Chloroform. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of esters of carbonic acid.
  • Google Patents. (n.d.). Triphosgene preparing process.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the bis(cyclic carbonate) (line 2) derived from BisAG. Retrieved from [Link]

  • ACS Publications. (2017, August 11). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1. Retrieved from [Link]

  • PubChem. (n.d.). Triphosgene. Retrieved from [Link]

  • MDPI. (2023, July 2). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethylthiomethyl)ether. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]

Sources

Bis(2-chloroethyl) carbonate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Bis(2-chloroethyl) carbonate

Introduction

This compound (CAS No. 623-97-2) is a carbonate ester of significant interest in synthetic organic chemistry.[1] As a bifunctional molecule, its two chloroethyl groups serve as reactive sites for nucleophilic substitution, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. Understanding its core physical properties is not merely an academic exercise; it is fundamental to its safe handling, effective use in reactions, and the development of robust purification and analytical methods.

This guide provides a detailed examination of the physical characteristics of this compound, offering insights into the practical implications of these properties for researchers and chemical process developers.

Molecular Structure and Chemical Identity

The identity of a chemical compound is fundamentally defined by its structure. This compound possesses a central carbonate functional group flanked by two 2-chloroethyl ester linkages. This structure dictates its reactivity, polarity, and intermolecular forces, which in turn govern its physical properties.

Key Identifiers:

  • Molecular Formula: C₅H₈Cl₂O₃[1][2][3]

  • Molecular Weight: 187.02 g/mol [1][2][3]

  • CAS Registry Number: 623-97-2[1][2][4]

  • Synonyms: Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[1][4]

  • InChIKey: WQULVXNWEYLDJY-UHFFFAOYSA-N[3][5]

Caption: Molecular structure of this compound.

Core Physical Properties

The macroscopic properties of a substance are a direct reflection of its molecular characteristics. The data presented below are critical for designing experiments, planning purification strategies, and ensuring safe laboratory operations.

PropertyValueSource(s)
Appearance Colorless to light yellow, clear liquid[4][6]
Physical State Liquid (at 20°C)[4]
Melting Point 10 °C (50 °F)[4]
Boiling Point 241 °C (466 °F) at 760 mmHg106-108 °C at 6 mmHg[4][3]
Density 1.35 g/cm³ (at 20°C)[4]
Flash Point 105 °C (221 °F)[4]
Purity (Typical) >98.0% (by GC)[4][6]

Analysis and Practical Implications of Physical Properties

A deeper understanding of these properties is essential for the practicing scientist.

Thermal Properties: Melting and Boiling Points

With a melting point of 10 °C, this compound may solidify if stored in a cool environment, such as a refrigerator set below this temperature.[4] This is a practical consideration for handling, as the compound would need to be gently warmed to room temperature to return to a liquid state before use.

The high atmospheric boiling point of 241 °C indicates strong intermolecular forces, likely dipole-dipole interactions from the polar carbonate group and C-Cl bonds.[4] This high boiling point makes purification by atmospheric distillation challenging, as many organic compounds can decompose at such elevated temperatures. The reported boiling point of 106-108 °C at a reduced pressure of 6 mmHg demonstrates that vacuum distillation is the preferred method for purification.[3] This technique allows the compound to vaporize at a much lower temperature, mitigating the risk of thermal degradation and ensuring a higher purity of the final product.

Density and Solubility

The density of 1.35 g/cm³ is significantly greater than that of water.[4] This is a critical piece of information for any process involving aqueous workups or extractions. In a biphasic system with water, this compound will constitute the lower organic layer, a fact crucial for correctly separating layers during an extraction protocol.

While specific solubility data is not widely published, the molecular structure allows for informed predictions. The presence of the polar carbonate group and chloro- substituents suggests it is likely soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be low due to the lack of hydrogen-bond-donating groups and the presence of the nonpolar ethyl chains.

Safety-Related Properties: Flash Point

The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. With a flash point of 105 °C, this compound is classified as a combustible liquid, not a flammable one.[4] This means it does not pose a significant fire hazard at standard room temperatures. However, it must be kept away from open flames and high-temperature heat sources, especially during distillation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a cornerstone of scientific research.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As indicated by suppliers, NMR is a primary method used to confirm the molecular structure of this compound.[4] A proton (¹H) NMR spectrum would be expected to show two distinct triplets, corresponding to the methylene groups (-CH₂-) adjacent to the oxygen and the chlorine atoms, respectively, with characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: An IR spectrum provides confirmation of the key functional groups. The NIST Chemistry WebBook contains a reference spectrum for this compound.[3] Key expected absorption bands include a very strong C=O stretch for the carbonate group (typically around 1740-1770 cm⁻¹) and C-O stretching bands.

  • Gas Chromatography (GC): Commercial specifications consistently cite a purity of >98.0%, determined by GC.[4][6] This indicates that GC is the standard method for assessing the purity of the material.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for verifying the purity of a this compound sample.

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Methodology Rationale: GC is an ideal technique for this compound due to its volatility under vacuum (indicating it is amenable to vaporization at GC temperatures) and thermal stability. A flame ionization detector (FID) is suitable as it is sensitive to organic compounds. A mid-polarity column is chosen to effectively separate the analyte from potential starting materials or byproducts.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing approximately 100 mg of this compound and dissolving it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask. This creates a ~10 mg/mL solution.

    • Prepare a working sample by performing a 1:100 dilution of the stock solution with the same solvent. This prevents overloading the GC column.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent with a split/splitless injector and Flame Ionization Detector (FID).

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C. The temperature should be high enough to ensure rapid vaporization but well below the point of degradation.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1. A split injection is used for a concentrated sample to prevent column overload.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. This program ensures the elution of the main analyte and any higher-boiling impurities.

    • Detector Temperature (FID): 300 °C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The retention time of the main peak should be consistent across runs and can be compared to a reference standard if available.

Caption: Workflow for GC-based purity analysis.

Conclusion

This compound is a liquid at room temperature with a high boiling point and a density greater than water. Its thermal properties necessitate the use of vacuum distillation for purification to prevent degradation. While it is a combustible liquid, its high flash point makes it relatively safe to handle at ambient temperatures with standard laboratory precautions. The established analytical methods, primarily GC and NMR, provide reliable means for purity assessment and structural confirmation. A thorough understanding of these physical properties is paramount for any researcher or developer aiming to utilize this versatile chemical reagent safely and effectively.

References

  • This compound, min 98%, 10 grams - CP Lab Safety , CP Lab Safety, [Link][1]

  • 2-Chloroethyl carbonate - NIST WebBook , National Institute of Standards and Technology, [Link][3]

  • This compound (C5H8Cl2O3) - PubChemLite , PubChem, [Link][5]

Sources

Ein umfassender technischer Leitfaden zu Bis(2-chlorethyl)carbonat: Nomenklatur, Eigenschaften, Synthese und Anwendungen

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung von Bis(2-chlorethyl)carbonat, einer bifunktionellen organischen Verbindung, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von Interesse ist. Aufgrund seiner strukturellen Merkmale, insbesondere der beiden 2-Chlorethyl-Gruppen, besitzt dieses Molekül eine einzigartige Reaktivität als Alkylierungsmittel und als Baustein in der organischen Synthese. Dieser Leitfaden behandelt die Nomenklatur, die physikochemischen Eigenschaften, die Synthesemethoden, die Reaktivität und die potenziellen Anwendungen und legt dabei einen besonderen Schwerpunkt auf die Sicherheitsaspekte im Umgang mit dieser Verbindung.

Chemische Identität und Nomenklatur

Die präzise Identifizierung einer chemischen Verbindung ist die Grundlage für jede wissenschaftliche Untersuchung und gewährleistet die Reproduzierbarkeit und Eindeutigkeit in der Kommunikation. Bis(2-chlorethyl)carbonat ist unter verschiedenen Namen und Identifikatoren bekannt, die in wissenschaftlichen Datenbanken und bei kommerziellen Anbietern verwendet werden.

Die systematische Benennung nach den Regeln der International Union of Pure and Applied Chemistry (IUPAC) ist der eindeutigste Weg, eine chemische Struktur zu beschreiben.[1] Daneben existieren Trivialnamen und von Lieferanten verwendete Synonyme, die in der Praxis ebenfalls gebräuchlich sind.[2] Der CAS-Registrierungsnummer (Chemical Abstracts Service) kommt eine besondere Bedeutung zu, da sie eine eindeutige numerische Kennung für jede chemische Substanz darstellt.[1][2][3][4]

Die folgende Tabelle fasst die wichtigsten Identifikatoren für Bis(2-chlorethyl)carbonat zusammen:

IdentifikatorWertQuelle
IUPAC-Name bis(2-chloroethyl) carbonate[1]
CAS-Registrierungsnummer 623-97-2[1][2][3][4]
Molekülformel C₅H₈Cl₂O₃[1][2][3][4]
Synonyme Carbonic Acid Bis(2-chloroethyl) Ester, Carbonic Acid Di(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[2][4]
PubChem CID 69345[5]
InChI InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2[1][5]
InChIKey WQULVXNWEYLDJY-UHFFFAOYSA-N[1][5]
SMILES C(CCl)OC(=O)OCCCl[5]

Das nachstehende Diagramm veranschaulicht die hierarchische Beziehung zwischen der chemischen Struktur und ihren verschiedenen Nomenklaturen und Identifikatoren.

G cluster_structure Chemische Struktur cluster_ids Eindeutige Identifikatoren cluster_names Nomenklatur struct O(C(=O)OCCl)₂ cas CAS: 623-97-2 struct->cas registriert als inchi InChIKey: WQULVXNWEYLDJY... struct->inchi repräsentiert durch pubchem PubChem CID: 69345 struct->pubchem identifiziert durch iupac IUPAC-Name This compound struct->iupac definiert syn1 Carbonic Acid Bis(2-chloroethyl) Ester iupac->syn1 ist Synonym von syn2 Di(2-chloroethyl) Carbonate iupac->syn2 ist Synonym von

Abbildung 1: Beziehung zwischen Struktur, Nomenklatur und Identifikatoren.

Physikalische und chemische Eigenschaften

Die physikochemischen Eigenschaften von Bis(2-chlorethyl)carbonat bestimmen sein Verhalten in chemischen Reaktionen, seine Löslichkeit und die geeigneten Handhabungs- und Lagerungsbedingungen. Die Verbindung liegt bei Raumtemperatur als farblose bis leicht gelbliche Flüssigkeit vor, was ihre Dosierung in Reaktionsgemischen vereinfacht.[4]

EigenschaftWertQuelle
Molekulargewicht 187.02 g/mol [1][2][4]
Aggregatzustand Flüssigkeit (bei 20 °C)[4]
Aussehen Farblose bis leicht gelbliche, klare Flüssigkeit[4]
Schmelzpunkt 10 °C[4]
Siedepunkt 241 °C[4]
Flammpunkt 105 °C[4]
Spezifische Dichte 1.35 (20/20)[4]
Lagerungstemperatur Raumtemperatur, empfohlen an einem kühlen (<15°C), dunklen Ort[4]

Synthese und experimentelle Protokolle

Die Synthese von Bis(2-chlorethyl)carbonat erfolgt typischerweise durch die Reaktion von 2-Chlorethanol mit einem Phosgen-Äquivalent. Phosgen (COCl₂) selbst ist aufgrund seiner extremen Toxizität in der modernen Laborpraxis weitgehend durch sicherere Reagenzien wie Diphosgen (Trichlormethylchlorformiat) oder Triphosgen (Bis(trichlormethyl)carbonat) ersetzt worden.[6] Triphosgen ist ein kristalliner Feststoff, der sicherer zu handhaben ist und in situ Phosgen erzeugt.[6]

Die Reaktion erfordert eine Base, typischerweise ein tertiäres Amin wie Triethylamin oder Pyridin, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion zum Produkt zu treiben.

Kausale Begründung der experimentellen Entscheidungen:
  • Reagenzienwahl: Die Verwendung von Triphosgen anstelle von gasförmigem Phosgen ist eine sicherheitstechnische Entscheidung. Triphosgen ist ein stabiler Feststoff, der eine stöchiometrisch kontrollierte Freisetzung von Phosgen im Reaktionsmedium ermöglicht.

  • Rolle der Base: Die Carbonatbildung aus einem Alkohol und Phosgen setzt zwei Äquivalente HCl frei. Die Base fängt dieses saure Nebenprodukt ab und verhindert so die Protonierung des Alkohol-Nukleophils, was die Reaktionseffizienz aufrechterhält.

  • Temperaturkontrolle: Die Reaktion ist exotherm. Eine anfängliche Kühlung (z. B. auf 0 °C) ist entscheidend, um die Reaktion zu kontrollieren, Nebenreaktionen zu minimieren und eine sichere Durchführung zu gewährleisten.

Detailliertes Syntheseprotokoll (Beispiel)

Warnung: Diese Reaktion sollte nur von geschultem Personal in einem gut funktionierenden Abzug durchgeführt werden. Triphosgen und die entstehenden Zwischenprodukte sind hochgiftig.

  • Vorbereitung: In einem trockenen 250-mL-Dreihalskolben, ausgestattet mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass, werden 2-Chlorethanol (2 Äquivalente) in einem trockenen, aprotischen Lösungsmittel wie Dichlormethan oder Toluol gelöst.

  • Basenzugabe: Triethylamin (2.2 Äquivalente) wird zu der Lösung gegeben.

  • Kühlung: Der Kolben wird in einem Eisbad auf 0 °C abgekühlt.

  • Triphosgen-Zugabe: Eine Lösung von Triphosgen (0.34 Äquivalente) im selben trockenen Lösungsmittel wird langsam über den Tropftrichter unter starkem Rühren zugegeben. Die Zugabegeschwindigkeit wird so reguliert, dass die Temperatur nicht über 5-10 °C ansteigt.

  • Reaktion: Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 12-18 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird mit verdünnter Salzsäure, dann mit Wasser und schließlich mit einer gesättigten Natriumbicarbonatlösung gewaschen, um überschüssige Base und Salze zu entfernen.

  • Isolierung: Die organische Phase wird abgetrennt, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt kann durch Vakuumdestillation gereinigt werden, um reines Bis(2-chlorethyl)carbonat zu erhalten.

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Bis(2-chlorethyl)carbonat.

Reaktivität und Anwendungen

Die chemische Reaktivität von Bis(2-chlorethyl)carbonat wird durch zwei Hauptmerkmale bestimmt: die Carbonat-Einheit und die beiden primären Alkylchlorid-Funktionen. Die C-Cl-Bindungen sind anfällig für nukleophile Substitutionen, was die Verbindung zu einem bifunktionellen Alkylierungsmittel macht. Diese Eigenschaft ist strukturell verwandt mit der von Stickstoffsenfgasen (z. B. Bis(2-chlorethyl)amin), die als hochreaktive Alkylierungsmittel in der Krebstherapie eingesetzt werden.[7]

Potenzielle Anwendungen:

  • Vernetzungsmittel: Die beiden reaktiven Zentren ermöglichen es Bis(2-chlorethyl)carbonat, Polymere oder andere Makromoleküle, die nukleophile Gruppen (z. B. Amine, Thiole, Alkohole) enthalten, zu vernetzen.

  • Synthetischer Baustein: Es kann zur Einführung der Ethylen-Carbonat-Ethylen-Brücke (-CH₂-CH₂-O-C(O)-O-CH₂-CH₂-) zwischen zwei Molekülen verwendet werden. Dies ist in der Synthese von Pharmazeutika, Agrochemikalien oder Spezialpolymeren von Interesse.

  • Vorläufer für Heterocyclen: Durch Reaktion mit Dinukleophilen (z. B. Diaminen oder Aminoalkoholen) kann die Verbindung zur Synthese von Kronenether-Analoga oder anderen makrozyklischen Verbindungen führen, ähnlich der Synthese von Dibenzo-18-Krone-6 aus Bis(2-chlorethyl)ether.[8]

Die strukturelle Ähnlichkeit zu Bis(2-chlorethyl)ether (BCEE), einem bekannten Lösungsmittel und chemischen Zwischenprodukt, legt nahe, dass Bis(2-chlorethyl)carbonat in ähnlichen synthetischen Kontexten eingesetzt werden könnte, wobei die Carbonatgruppe die elektronischen Eigenschaften und die Stabilität des Moleküls im Vergleich zur Etherbindung modifiziert.[8][9][10]

Sicherheit und Toxikologie

Expertise & Vertrauenswürdigkeit: Aufgrund der Anwesenheit von zwei 2-Chlorethyl-Gruppen muss Bis(2-chlorethyl)carbonat als potenziell gefährliche und toxische Substanz behandelt werden. Verbindungen dieser Klasse sind bekannte Alkylierungsmittel, die mit DNA und anderen biologischen Nukleophilen reagieren können. Diese Reaktivität ist die Grundlage für ihre zytotoxische Wirkung, birgt aber auch ein erhebliches Risiko für Mutagenität und Karzinogenität.

Die US-amerikanische Umweltschutzbehörde (EPA) hat die strukturell verwandte Verbindung Bis(2-chlorethyl)ether als wahrscheinliches menschliches Karzinogen (Gruppe B2) eingestuft.[11] Obwohl für Bis(2-chlorethyl)carbonat selbst weniger toxikologische Daten verfügbar sind, ist es aus wissenschaftlicher Vorsicht geboten, von einem ähnlichen Gefahrenprofil auszugehen.

Handhabungsprotokoll (Selbstvalidierendes System):

  • Technische Kontrollen: Alle Arbeiten müssen in einem zertifizierten chemischen Abzug durchgeführt werden, um die Inhalation von Dämpfen zu verhindern.

  • Persönliche Schutzausrüstung (PSA): Das Tragen von Nitril- oder Neoprenhandschuhen, einer Schutzbrille mit Seitenschutz und eines Laborkittels ist zwingend erforderlich. Bei der Handhabung größerer Mengen oder bei erhöhtem Expositionsrisiko sollte eine Atemschutzausrüstung in Betracht gezogen werden.

  • Entsorgung: Abfälle, die mit Bis(2-chlorethyl)carbonat kontaminiert sind, müssen als gefährlicher chemischer Abfall gemäß den örtlichen Vorschriften entsorgt werden.

  • Notfallmaßnahmen: Im Falle eines Hautkontakts den betroffenen Bereich sofort mit reichlich Wasser und Seife waschen. Bei Augenkontakt mindestens 15 Minuten lang mit Wasser spülen und sofort einen Arzt aufsuchen.

Fazit

Bis(2-chlorethyl)carbonat ist eine vielseitige, aber potenziell gefährliche chemische Verbindung. Seine Nomenklatur ist gut etabliert, und seine physikochemischen Eigenschaften machen es zu einem handhabbaren flüssigen Reagenz. Die wahre Bedeutung der Verbindung liegt in ihrer bifunktionellen Reaktivität als Alkylierungsmittel, die sie zu einem wertvollen Werkzeug für die Vernetzung von Polymeren und die Synthese komplexer organischer Moleküle macht. Forscher und Entwickler müssen sich jedoch der inhärenten toxikologischen Risiken, die mit der Bis(2-chlorethyl)-Struktur verbunden sind, bewusst sein und strenge Sicherheitsprotokolle anwenden. Zukünftige Forschungen könnten neue Anwendungen in der Materialwissenschaft und der medizinischen Chemie aufdecken, vorausgesetzt, die Handhabung erfolgt mit der gebotenen Sorgfalt und dem Respekt vor der Reaktivität des Moleküls.

Referenzen

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • LookChem. This compound - Henan Allgreen Chemical Co.,Ltd. [Link]

  • NIST. 2-Chloroethyl carbonate - NIST Chemistry WebBook. [Link]

  • Google Patents. US3299115A - Preparation of bis (trichloroethyl) carbonate.

  • PubChem. bis(2-chloroethyl)carbamic acid;(8R,9S,13S,14S,17S). [Link]

  • PubChemLite. This compound (C5H8Cl2O3). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-Chloroethyl)Ether. [Link]

  • PubChem. Bis(2-chloroethyl) ether. [Link]

  • Wikipedia. Bis(chloroethyl) ether. [Link]

  • U.S. Environmental Protection Agency (EPA). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). [Link]

  • ResearchGate. Bis(trichloromethyl) Carbonate in Organic Synthesis. [Link]

Sources

The Reactivity Profile of Bis(2-chloroethyl) Carbonate: A Guide for Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl) carbonate (BCEC) is a bifunctional organic compound characterized by a central carbonate group flanked by two 2-chloroethyl chains.[1][2][3] Its structure presents multiple reactive sites, making it a molecule of significant interest for synthetic chemists. The presence of two primary alkyl chloride moieties confers upon BCEC the properties of an alkylating agent, capable of forming covalent bonds with a variety of nucleophiles. This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights into its synthesis, reaction mechanisms, and decomposition pathways to support its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 623-97-2[1][2]
Molecular Formula C₅H₈Cl₂O₃[1][3]
Molecular Weight 187.02 g/mol [1][4]
Appearance Colorless to Light yellow clear liquid[2]
Synonyms Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[1][2]

Synthesis Pathway

The conventional synthesis of dialkyl carbonates often involves the reaction of an alcohol with phosgene.[5][6] Following this established methodology, this compound is typically prepared through the reaction of 2-chloroethanol with phosgene (COCl₂). The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of phosgene. This is generally performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. While aqueous mediums can be detrimental to the yield for many dialkyl carbonates due to phosgene hydrolysis, specialized conditions can be optimized for related syntheses.[5]

G cluster_reactants Reactants cluster_conditions Conditions 2_Chloroethanol 2-Chloroethanol (2 eq.) Reaction 2_Chloroethanol->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Aprotic Solvent Product This compound Reaction->Product Byproduct 2 HCl Reaction->Byproduct G BCEC This compound (Cl-CH₂CH₂O)₂CO Transition Sₙ2 Transition State BCEC->Transition Nu Nucleophile (Nu:⁻) Nu->Transition Backside Attack Product Mono-alkylated Product Nu-CH₂CH₂O-CO-OCH₂CH₂-Cl Transition->Product LeavingGroup Chloride Ion (Cl⁻) Transition->LeavingGroup

Figure 2: General Sₙ2 reaction of BCEC with a nucleophile.

Hydrolysis

This compound is susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions. [7]This reactivity is a critical consideration for its storage and handling. The hydrolysis pathway involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the carbonate group. This leads to the decomposition of the molecule, ultimately yielding 2-chloroethanol, carbon dioxide, and hydrochloric acid. The generation of CO₂ gas is a notable phenomenon in this reaction. [7]

Experimental Protocol: Monitoring Hydrolysis
  • Preparation: Prepare a solution of this compound in a buffered aqueous solution (e.g., phosphate buffers at pH 5, 7, and 9).

  • Incubation: Maintain the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points, withdraw aliquots from each solution.

  • Analysis: Quench the reaction and analyze the samples using a suitable technique like HPLC to monitor the disappearance of the parent compound and the appearance of the 2-chloroethanol product. This allows for the determination of the hydrolysis rate constant under different pH conditions.

G BCEC This compound Intermediate Unstable Carbonic Acid Intermediate BCEC->Intermediate + H₂O (Nucleophilic Attack) H2O Water (H₂O) H2O->Intermediate Products Decomposition Products Intermediate->Products Chloroethanol 2-Chloroethanol (2 eq.) Products->Chloroethanol CO2 Carbon Dioxide (CO₂) Products->CO2 HCl Hydrochloric Acid (from Cl⁻ and H⁺) Products->HCl

Figure 3: Proposed pathway for the hydrolysis of this compound.

Thermal Decomposition

When subjected to elevated temperatures, this compound is expected to undergo thermal decomposition. Studies on analogous compounds like bis(2-chloroethyl) ether and sulfide show that pyrolysis in the range of 300-500°C yields products such as vinyl chloride and ethylene through the elimination of HCl. [8]For BCEC, a similar pathway involving the elimination of HCl is plausible. Additionally, the carbonate linkage itself can decompose at high temperatures, potentially releasing CO₂. [9]The exact product profile would depend on the specific conditions, such as temperature and atmosphere (inert or oxidative).

Safety and Handling

This compound is a reactive alkylating agent and must be handled with appropriate caution. Based on the safety profiles of structurally related chloroethyl compounds, the following precautions are mandatory. [10][11]

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. [10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times. [11]* Handling: Avoid contact with skin, eyes, and clothing. [10]Do not ingest. After handling, wash hands and any exposed skin thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.

Conclusion

This compound exhibits a rich reactivity profile dominated by its nature as a bifunctional electrophile. Its ability to react with a wide range of nucleophiles, including amines and thiols, makes it a versatile building block for organic synthesis. However, its susceptibility to hydrolysis and potential for thermal decomposition, coupled with its hazardous nature, requires careful and informed handling. A thorough understanding of its reactivity, as detailed in this guide, is essential for researchers and scientists to effectively and safely harness its synthetic potential in drug development and materials science.

References

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • Google Patents. US3299115A - Preparation of bis (trichloroethyl)
  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1).... [Link]

  • PubChemLite. This compound (C5H8Cl2O3). [Link]

  • PubChem - NIH. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115. [Link]

  • Chemical Synthesis Database. bis(1-chloroethyl) carbonate. [Link]

  • Wikipedia. Bis(2-chloroethyl)sulfide. [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

  • ResearchGate. Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C | Request PDF. [Link]

  • ACS Publications. Alkylating Activity of 1,3-Bis(2-chloroethyl)-1-nitrosourea and Related Compounds | Journal of Medicinal Chemistry. [Link]

  • CDC - Toxic Substance Portal. Bis(2-chloroethyl) Ether. [Link]

  • PubMed. Reactions of bis (2-chloroethyl) sulfide (mustard gas) and some of its derivatives with proteins and amino acids. [Link]

  • Chemcasts. Thermophysical Properties of bis(2-chloroethyl) ether. [Link]

  • Chemguide. Thermal decomposition of the Group 2 carbonates and nitrates. [Link]

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) carbonate is a bifunctional molecule whose mechanism of action has not been extensively characterized in the scientific literature. However, its chemical structure, featuring two reactive 2-chloroethyl groups linked by a carbonate ester, strongly suggests a mode of action analogous to that of classical bifunctional alkylating agents, a class of compounds with significant history in chemotherapy. This guide synthesizes principles of chemical reactivity and established knowledge of DNA-damaging agents to propose a detailed, multi-stage mechanism of action for this compound. We will delineate its probable journey from a stable prodrug form to a potent DNA cross-linking agent, detail the cellular sequelae of the resulting DNA lesions, and provide a comprehensive suite of experimental protocols designed to rigorously test and validate this proposed mechanism.

Foundational Chemistry: The Basis of Reactivity

The cytotoxic potential of this compound is rooted in its chemical structure. The molecule possesses two electrophilic centers at the carbon atoms adjacent to the chlorine atoms. While the carbonate ester itself is a relatively stable linkage, the primary chloroalkane moieties are susceptible to nucleophilic attack.

The mechanism of activation is likely initiated by an intramolecular substitution, where the oxygen of the carbonate could assist in the displacement of the chloride ion, or more likely, direct nucleophilic attack by a biological macromolecule displaces the chloride. Unlike nitrogen mustards, which form a highly reactive three-membered aziridinium ion, the activation of this compound is expected to be more modest, proceeding through a transient carbocation or a direct SN2 displacement. This reactivity is the cornerstone of its proposed ability to function as a bifunctional alkylating agent.

cluster_0 Chemical Structure & Activation BCEC This compound (Stable Form) Reactive_Species Electrophilic Intermediate (Carbocation-like) BCEC->Reactive_Species - Cl⁻ Alkylated_Product Covalent Adduct Reactive_Species->Alkylated_Product + Nucleophile Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->Alkylated_Product

Caption: Proposed activation of this compound.

The Primary Cellular Target: DNA Alkylation and Interstrand Cross-linking

Based on the mechanisms of well-characterized 2-chloroethylating agents, the primary and most critical cellular target for this compound is deoxyribonucleic acid (DNA).[1][2] The nucleophilic bases within the DNA double helix, particularly the N7 position of guanine and the N3 position of adenine, are susceptible to alkylation by the activated chloroethyl groups.[3]

The process is hypothesized to occur in two sequential steps:

  • Mono-alkylation: One of the 2-chloroethyl arms of a single this compound molecule reacts with a nucleophilic site on a DNA base, forming a stable monoadduct. This initial lesion distorts the DNA helix but is often repairable by cellular machinery.

  • Interstrand Cross-link (ICL) Formation: The second 2-chloroethyl arm, still attached to the same carbonate molecule, is now tethered in close proximity to the opposing DNA strand. This proximity dramatically increases the probability of a second alkylation event, typically with a guanine residue on the complementary strand. The result is an interstrand cross-link (ICL), a covalent bridge physically locking the two strands of the DNA helix together.[4][5]

ICLs are among the most cytotoxic forms of DNA damage because they create an absolute block to essential cellular processes that require strand separation, namely DNA replication and transcription.[4][6]

cluster_1 DNA Interstrand Cross-link (ICL) Formation DNA_start 5'-G-C-A-T-3' 3'-C-G-T-A-5' DNA_mono 5'-G*-C-A-T-3' (Mono-adduct) 3'-C-G-T-A-5' DNA_icl 5'-G*-C-A-T-3' 3'-C-*G-T-A-5' (Interstrand Cross-link) DNA_mono->DNA_icl Step 2: Cross-linking BCEC Bis(2-chloroethyl) Carbonate BCEC->DNA_start Step 1: Mono-alkylation

Caption: Proposed two-step formation of a DNA interstrand cross-link.

Cellular Consequences: The DNA Damage Response and Fanconi Anemia Pathway

The formation of ICLs triggers a complex and highly coordinated cellular signaling cascade known as the DNA Damage Response (DDR). The cell cycle is halted to prevent the propagation of damaged genetic material, and a specialized repair pathway is activated.

The primary mechanism for repairing ICLs is the Fanconi Anemia (FA) pathway .[6][7][8] This intricate network of proteins is essential for recognizing the stalled replication fork at the site of the ICL and orchestrating a multi-step repair process.

Key events in the FA-mediated response include:

  • Lesion Recognition: The FA core complex, a multi-protein E3 ubiquitin ligase, is recruited to the site of the ICL.[3]

  • Signal Transduction: A central event is the monoubiquitination of the FANCD2 and FANCI proteins. This modification is a critical activation step, allowing the FANCD2-FANCI complex to localize to the DNA lesion and act as a platform for recruiting other repair factors.[6][8]

  • DNA Incision and Unhooking: Nucleases, such as those from the nucleotide excision repair (NER) pathway (e.g., XPF-ERCC1), are recruited to make incisions in the DNA backbone on either side of the cross-link on one strand.[2]

  • Lesion Bypass and Recombination Repair: Translesion synthesis (TLS) polymerases are used to synthesize DNA across the resulting gap, and the break is then fully repaired using homologous recombination (HR), which uses the sister chromatid as a template to ensure error-free restoration of the genetic sequence.

If the damage is too extensive or the repair pathways are overwhelmed, the cell is directed towards programmed cell death, or apoptosis, to eliminate the threat to the organism.

cluster_2 Cellular Response to ICLs ICL DNA Interstrand Cross-link Replication_Stall Replication Fork Stalling ICL->Replication_Stall FA_Core Fanconi Anemia (FA) Core Complex Activation Replication_Stall->FA_Core Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Stall->Cell_Cycle_Arrest FANCD2_Ub FANCD2 Monoubiquitination FA_Core->FANCD2_Ub Repair Recruitment of Repair Factors (NER, HR, TLS) FANCD2_Ub->Repair Apoptosis Apoptosis Repair->Apoptosis If repair fails Resolution ICL Repair & Genome Integrity Repair->Resolution

Caption: Signaling pathway activated in response to ICLs.

Quantitative Data Summary of Related Alkylating Agents

Direct cytotoxicity data for this compound is not widely available. However, to provide a framework for future studies, the following table summarizes the 50% inhibitory concentrations (IC50) of well-known bifunctional alkylating agents across various cancer cell lines. This data serves as a benchmark for the expected potency of compounds that function via DNA cross-linking.

Alkylating AgentCancer Cell LineIC50 (µM)Reference
Melphalan A2780 (Ovarian)1.5[Fiebig et al., 1991]
Chlorambucil Raji (Lymphoma)10.2[Twentyman et al., 1985]
Carmustine (BCNU) U87 MG (Glioblastoma)25-50[Bodell et al., 2008][9]
Cisplatin HeLa (Cervical)~1-5[Brown et al., 1993]

Note: This data is for comparative purposes only to illustrate the typical potency range of DNA cross-linking agents.

Experimental Protocols for Mechanistic Validation

The following protocols provide a comprehensive framework for investigating and validating the proposed mechanism of action of this compound.

Cell Viability Assays (MTT/XTT)

These colorimetric assays quantify the cytotoxic effect of the compound by measuring the metabolic activity of treated cells.[9][10][11]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Modified Alkaline Comet Assay for ICL Detection

This assay specifically detects the presence of ICLs, which reduce the migration of DNA in an electric field after a damaging challenge.[12]

Protocol:

  • Cell Treatment: Treat cells with this compound for a defined period (e.g., 2-4 hours).

  • Cell Embedding: Harvest cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoid.

  • Irradiation: To measure ICLs, irradiate the slides on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce a known number of single-strand breaks. Non-cross-linked DNA will migrate, while cross-linked DNA will be retained.

  • Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA, then apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.[12]

  • Staining & Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the "comets" using a fluorescence microscope.

  • Analysis: Quantify the comet tail moment. A decrease in the tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.

Cell Cycle Analysis by Flow Cytometry

ICL-inducing agents typically cause cell cycle arrest in the S and G2/M phases. This can be quantified using flow cytometry.[13][14][15]

Protocol:

  • Cell Treatment: Treat cells with this compound at approximately its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M is indicative of ICL-induced damage.

Western Blotting for DDR Protein Activation

This technique is used to detect the phosphorylation or ubiquitination of key proteins in the DDR and FA pathways, providing direct evidence of pathway activation.[16]

Protocol:

  • Cell Treatment & Lysis: Treat cells with this compound for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Phospho-Histone H2A.X (γH2AX) - a general marker of DNA double-strand breaks and stalled forks.

      • Phospho-ATR and Phospho-CHK1 - key kinases in the DDR.

      • Monoubiquitinated FANCD2 (requires careful gel/buffer conditions to resolve the shifted band).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong foundation for a well-defined hypothesis. We propose that it functions as a classic bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of DNA interstrand cross-links. This damage subsequently activates the Fanconi Anemia DNA repair pathway and, if the damage is irreparable, leads to cell cycle arrest and apoptosis. The experimental methodologies detailed in this guide provide a clear and robust roadmap for researchers to rigorously test this proposed mechanism, elucidate the specific cellular interactions of this compound, and potentially unlock its utility in drug development.

References

  • McHugh, P. J., Spanswick, V. J., & Hartley, J. A. (2001). Formation and Repair of Interstrand Cross-Links in DNA. Chemical Reviews, 101(5), 1115–1142.
  • Clauson, C., Schärer, O. D., & Niedernhofer, L. (2016). Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway. Cellular and Molecular Life Sciences, 73(16), 3097–3114.
  • Fanconi Anemia Research Fund. (2020). The Fanconi Anemia DNA Repair Pathway. Retrieved from [Link]

  • Kim, H., & D’Andrea, A. D. (2012). The Fanconi anemia pathway and DNA interstrand cross-link repair. Genes & Development, 26(13), 1393–1408.
  • de Oliveira, V. E., de Castro, A. A., & de Souza, R. O. (2012). The effects of bifunctional alkylating agents on DNA. Note the cross-linking of two guanines. ResearchGate. Retrieved from [Link]

  • Bodell, W. J., et al. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of Neuro-Oncology, 90(2), 131–139.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301–311.
  • Kim, H., & D'Andrea, A. D. (2012). Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway. Genes & Development, 26(13), 1393-1408.
  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents.
  • Rosselli, F., Saffroy, R., & Calsou, P. (2003). The Fanconi anemia pathway and the DNA interstrand cross-links repair. Biochimie, 85(12), 1163-1172.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Michejda, C. J., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(7), 1235-1243.
  • Lawley, P. D., & Brookes, P. (1967). Interstrand cross-linking of DNA by difunctional alkylating agents. Journal of Molecular Biology, 25(1), 143–160.
  • ResearchGate. (2025). Formation and Repair of Interstrand Cross-Links in DNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • den Hartog, J. H., et al. (1991). DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones. Carcinogenesis, 12(10), 1833-1838.
  • Gibbs-Seymour, I., et al. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Enzymology, 582, 281-310.
  • Helleday, T., et al. (2008). DNA Damage Induced by Alkylating Agents and Repair Pathways. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 635(1), 1-3.
  • ResearchGate. (n.d.). Western blotting of proteins involved in Dna damage response signalling. Retrieved from [Link]

  • Shuker, D. E., et al. (1993). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. Environmental Health Perspectives, 99, 45-48.
  • Fu, D., et al. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Future Oncology, 8(10), 1311-1324.
  • ResearchGate. (n.d.). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis pathway. Retrieved from [Link]

  • Spanswick, V. J., et al. (2002). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 203, 183-192.
  • ResearchGate. (2025). Measurement of DNA Interstrand Crosslinking in Naked DNA Using Gel-Based Methods. Retrieved from [Link]

  • Google Patents. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Springer Nature Experiments. (n.d.). Western Blot Protocols and Methods. Retrieved from [Link]

  • Tundo, P., & Selva, M. (2023). Reaction Pathways in Carbonates and Esters. ChemSusChem, 16(23), e202300748.
  • Google Patents. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]

  • Clauson, C., et al. (2013). Repair of Genomic Interstrand Crosslinks. DNA Repair, 12(8), 683-690.
  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786.
  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of nucleophiles with carboxylic acid esters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bis(2-chloroethyl) carbonate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl) carbonate is a bifunctional organic compound with the molecular formula C₅H₈Cl₂O₃.[1] As a member of the carbonate ester family and a dialkylating agent, it holds potential as a versatile building block in organic synthesis, particularly in the pharmaceutical and polymer industries. The presence of two reactive 2-chloroethyl groups suggests its utility in cross-linking applications and as a precursor to various nitrogen mustards and other heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 623-97-2[1]
Molecular Formula C₅H₈Cl₂O₃[1]
Molecular Weight 187.02 g/mol [1]
Boiling Point 241 °CTCI Chemicals
Melting Point 10 °CTCI Chemicals
Flash Point 105 °CTCI Chemicals
Specific Gravity 1.35TCI Chemicals
Appearance Colorless to light yellow clear liquidTCI Chemicals

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2-chloroethanol with a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as diphosgene (a liquid) and triphosgene (a solid) are often preferred in a laboratory setting.[2]

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_Chloroethanol 2-Chloroethanol Reaction_Vessel Reaction in an Inert Solvent with Base 2_Chloroethanol->Reaction_Vessel Phosgene_Equivalent Phosgene Equivalent (Phosgene, Diphosgene, or Triphosgene) Phosgene_Equivalent->Reaction_Vessel Bis_2_chloroethyl_carbonate This compound Reaction_Vessel->Bis_2_chloroethyl_carbonate Byproducts Byproducts (e.g., HCl, CO2) Reaction_Vessel->Byproducts

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed, based on analogous synthesis)

Materials:

  • 2-Chloroethanol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine or Triethylamine (base)

  • Anhydrous Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroethanol (2.2 equivalents) and pyridine (2.5 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred 2-chloroethanol solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Causality behind Experimental Choices:

  • Triphosgene: Chosen as a safer, solid substitute for phosgene gas, allowing for easier handling and more precise measurement.[2]

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: Necessary to prevent the hydrolysis of triphosgene and the product.

  • Low Temperature Addition: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

  • Aqueous Workup: Removes the pyridinium hydrochloride salt and any unreacted starting materials.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic chloroethyl groups. It is expected to act as a bifunctional alkylating agent, capable of reacting with a variety of nucleophiles.

Reaction with Nucleophiles

The general mechanism of alkylation likely proceeds via a direct Sɴ2 displacement of the chloride by a nucleophile. The presence of the electron-withdrawing carbonate group may slightly deactivate the chloroethyl groups compared to other nitrogen mustards.

Bis_2_chloroethyl_carbonate This compound Mono_alkylated_product Mono-alkylated Product Bis_2_chloroethyl_carbonate->Mono_alkylated_product + Nu-H - HCl Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Di_alkylated_product Di-alkylated (Cross-linked) Product Mono_alkylated_product->Di_alkylated_product + Nu-H - HCl

Caption: General reaction scheme of this compound with nucleophiles.

  • Amines: Reactions with primary and secondary amines are expected to yield N-alkylated products. This reactivity is foundational to its potential use in synthesizing nitrogen-containing heterocycles.

  • Thiols: Thiols are generally excellent nucleophiles and are expected to react readily with this compound to form thioether linkages.

The reactivity of the analogous bis(2-chloroethyl) ether with various amines has been studied, providing a model for the types of products and potential side reactions that may occur with this compound.

Applications in Organic Synthesis and Drug Development

While direct applications of this compound are not extensively documented, its structure suggests several potential uses, particularly as a precursor to key pharmaceutical intermediates.

Potential Precursor to Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents used in chemotherapy.[1] A key intermediate in the synthesis of many of these drugs, including the widely used cyclophosphamide, is N,N-bis(2-chloroethyl)amine.[4] While N,N-bis(2-chloroethyl)amine is typically synthesized from diethanolamine, a plausible synthetic route from this compound could involve amination followed by decarboxylation.

Bis_2_chloroethyl_carbonate This compound Carbamate_intermediate Carbamate Intermediate Bis_2_chloroethyl_carbonate->Carbamate_intermediate + Amine Amine Amine (R-NH2) N_N_bis_2_chloroethylamine N,N-bis(2-chloroethyl)amine (Nitrogen Mustard Precursor) Carbamate_intermediate->N_N_bis_2_chloroethylamine Decarboxylation Cyclophosphamide Cyclophosphamide (Anticancer Drug) N_N_bis_2_chloroethylamine->Cyclophosphamide Multi-step Synthesis

Caption: Plausible synthetic pathway from this compound to cyclophosphamide.

Cross-linking Agent

The presence of two reactive chloroethyl groups makes this compound a potential cross-linking agent for polymers containing nucleophilic functional groups, such as polyamines or polythiols. This could be useful in the development of novel materials with tailored physical properties.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. The following data has been reported:

  • Infrared (IR) Spectrum: The NIST WebBook provides a reference IR spectrum, which would show a strong carbonyl (C=O) stretch characteristic of a carbonate ester, typically in the range of 1740-1760 cm⁻¹.

  • Mass Spectrum (MS): The NIST WebBook also provides the mass spectrum, which would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chloroethyl groups.

  • Predicted ¹H NMR: Two triplets are expected, one for the -CH₂-Cl protons and one for the -O-CH₂- protons, with coupling to each other.

  • Predicted ¹³C NMR: Resonances for the carbonyl carbon, the -O-CH₂- carbon, and the -CH₂-Cl carbon are expected.

Safety and Handling

This compound should be handled with caution due to its nature as a bifunctional alkylating agent. While specific toxicological data is limited, information from analogous compounds, such as bis(2-chloroethyl) ether, suggests that it may be toxic and a potential carcinogen.[6]

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

  • H341: Suspected of causing genetic defects

Precautionary Measures:

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly as a precursor to valuable pharmaceutical building blocks and as a cross-linking agent. While detailed literature on its synthesis and reactivity is sparse, this guide provides a framework for its preparation and an understanding of its likely chemical behavior based on analogous compounds. As with any reactive alkylating agent, appropriate safety precautions are paramount when handling this compound. Further research into the direct applications of this compound is warranted to fully explore its synthetic utility.

References

  • Eckert, H., & Forster, B. (Year). Phosgenation Reactions. Organic Process Research & Development, Volume(Issue), pages. [Link to a relevant review on phosgenation if available, otherwise cite a general organic chemistry textbook]
  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • U.S. Patent No. 3,299,115. (1967). Preparation of bis(trichloroethyl) carbonate. Google Patents.
  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C NMR spectra of the synthesized bis(cyclic carbonate)s. Retrieved from [Link]

  • Cotarca, L., et al. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry, 65(21), 7027-7033.
  • Bogolubsky, A. V., et al. (2014). Bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in one-pot parallel synthesis of unsymmetrical aliphatic ureas.
  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • U.S. Patent No. 20180086780A1. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.
  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bis(2-chloroethyl) carbonate: From Discovery to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of bis(2-chloroethyl) carbonate, a molecule with historical roots in the development of organic chemistry and potential relevance in modern drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, synthesis, chemical properties, and its putative role as an alkylating agent, drawing parallels with established chemotherapeutic agents.

Section 1: Genesis and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of carbonate esters and the advent of phosgene chemistry in the late 19th and early 20th centuries. While a singular, celebrated moment of discovery for this specific molecule is not prominently documented, its synthesis logically follows from the well-established reaction of alcohols with phosgene to form carbonates. This method was a cornerstone of early synthetic organic chemistry.

The historical significance of the bis(2-chloroethyl) moiety is profound, particularly in the context of chemical warfare agents and the subsequent development of chemotherapy. The structural similarity to sulfur mustards, first noted for their vesicant properties during World War I, is striking. Medically, it was observed that soldiers exposed to these agents exhibited bone marrow suppression and lymphoid aplasia, which paradoxically suggested their potential for treating cancers of the blood and lymphatic systems[1]. This led to the development of nitrogen mustards, the first non-hormonal alkylating agents used in cancer therapy[1]. This compound, containing the same reactive chloroethyl groups, thus emerged from a chemical lineage with significant biological and therapeutic implications.

Section 2: Physicochemical Properties and Characterization

This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C5H8Cl2O3[2]
Molecular Weight 187.02 g/mol [2]
CAS Number 623-97-2[2]
Appearance Colorless to Light yellow clear liquid[2]
Boiling Point 106-108 °C at 6 mmHg
Synonyms Carbonic acid bis(2-chloroethyl) ester, Di(2-chloroethyl) carbonate[2]

Section 3: Synthesis of this compound

The primary route for the synthesis of this compound is through the reaction of 2-chloroethanol with phosgene. This reaction is analogous to the general synthesis of dialkyl carbonates. A detailed, self-validating protocol is provided below, based on established principles of phosgenation chemistry.

Experimental Protocol: Synthesis from 2-Chloroethanol and Phosgene

Warning: Phosgene is an extremely toxic and volatile gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment. The use of phosgene surrogates like triphosgene is a safer alternative for laboratory-scale synthesis.

Objective: To synthesize this compound by the reaction of 2-chloroethanol with phosgene.

Materials:

  • 2-Chloroethanol

  • Phosgene (or a phosgene surrogate such as triphosgene)

  • Anhydrous pyridine or other suitable base

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve 2-chloroethanol in an excess of anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Phosgene: Slowly add a solution of phosgene in diethyl ether to the stirred 2-chloroethanol solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained at or below 10°C.

  • Base Addition: Concurrently, or subsequently, add anhydrous pyridine dropwise to neutralize the hydrogen chloride gas that is evolved during the reaction. The formation of pyridinium hydrochloride precipitate will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining pyridine.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

SynthesisWorkflow reagents 2-Chloroethanol Phosgene Pyridine reaction_vessel Reaction at 0-10°C in Diethyl Ether reagents->reaction_vessel workup Aqueous Work-up (Acid, Base, Brine) reaction_vessel->workup purification Vacuum Distillation workup->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Section 4: Putative Mechanism of Action and Applications in Drug Development

The presence of two 2-chloroethyl groups in the structure of this compound strongly suggests that it functions as a bifunctional alkylating agent. This class of compounds is a cornerstone of cancer chemotherapy.

Proposed Mechanism of Action: DNA Alkylation

The proposed mechanism of action for this compound mirrors that of other nitrogen mustards. The lone pair of electrons on the oxygen atom adjacent to the chloroethyl group is not as nucleophilic as the nitrogen in nitrogen mustards, which may affect its reactivity. However, the chloroethyl groups are still susceptible to intramolecular cyclization to form a highly reactive aziridinium-like ion (in the case of nitrogen mustards) or a similar reactive intermediate. This intermediate is a potent electrophile that can react with nucleophilic sites on DNA, primarily the N7 position of guanine.

As a bifunctional agent, one molecule of this compound can alkylate two different guanine bases. This can result in the formation of interstrand or intrastrand cross-links in the DNA double helix. These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death)[3][4][5]. This cytotoxic activity is particularly effective against rapidly dividing cancer cells.

AlkylationMechanism cluster_0 Activation and Alkylation cluster_1 Cellular Consequences BCEC This compound Intermediate Reactive Intermediate BCEC->Intermediate Intramolecular Cyclization DNA_Alkylation Alkylation of Guanine (N7) Intermediate->DNA_Alkylation ICL DNA Interstrand Cross-link DNA_Alkylation->ICL Replication_Block DNA Replication Block ICL->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Figure 2: Proposed mechanism of action for this compound.
Potential in Drug Development

Given its structural features, this compound is a logical candidate for investigation as an anticancer agent. Research into compounds with the bis(2-chloroethyl)aminoethyl ester of various carboxylic acids has been conducted to explore their potential antitumor activity. While specific studies on the carbonate are not widely published, the extensive research on related nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in treating various cancers highlights the therapeutic potential of the bis(2-chloroethyl) pharmacophore[3].

Section 5: Safety and Handling

This compound should be handled with extreme caution, assuming it to be a toxic and potentially carcinogenic compound due to its nature as an alkylating agent.

Handling Precautions:

  • Ventilation: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid Inhalation and Contact: Take measures to prevent the generation of mists or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 6: Conclusion

This compound is a molecule with a rich historical context, stemming from the foundational principles of organic synthesis. Its structural similarity to potent alkylating agents used in chemotherapy positions it as a compound of interest for drug development, particularly in the realm of oncology. While its specific biological activity requires further dedicated investigation, the well-established mechanism of action for related compounds provides a strong rationale for its potential as a cytotoxic agent. This guide has provided a thorough technical overview, from its synthesis to its putative mechanism of action, to aid researchers and scientists in understanding and potentially exploring the applications of this intriguing molecule.

References

  • 1,3-Bis(2-chloroethyl)-1-nitrosourea enhances the inhibitory effect of Resveratrol on 5-fluorouracil sensitive/resistant colon cancer cells . (2013). PubMed Central. [Link]

  • Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas . (1977). PubMed. [Link]

  • This compound, min 98%, 10 grams - CP Lab Safety . (n.d.). CP Lab Safety. [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. [Link]

  • US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents. (n.d.).
  • Bis-chloroethyl amino as alkylating agents via aziridinium cation . (2024). Wisdom Library. [Link]

Sources

Bis(2-chloroethyl) carbonate theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of Bis(2-chloroethyl) carbonate

Introduction: Unveiling a Reactive Intermediate

This compound is a bifunctional organic compound whose utility in modern chemical synthesis is rooted in its inherent reactivity. The presence of two primary chloroalkyl groups flanking a central carbonate moiety makes it a potent electrophile and a valuable building block for introducing C2-O-C(O)-O-C2 linkages or for constructing more complex molecular architectures. This guide provides a comprehensive overview of its theoretical properties, synthesis logic, and safety considerations, designed for researchers and professionals in organic synthesis and drug development. We will explore the molecule not just as a catalog item, but as a tool, understanding how its structural and electronic properties dictate its function and handling.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any research or development setting.

Chemical Identifiers

Correctly identifying a chemical is critical for sourcing, regulatory compliance, and literature searches. This compound is cataloged under several identifiers across major chemical databases.

IdentifierValueSource
CAS Number 623-97-2[1][2][3][4]
Molecular Formula C₅H₈Cl₂O₃[1][3][4][5]
Molecular Weight 187.02 g/mol [1][4]
IUPAC Name This compound[4]
Synonyms Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[1][2][4]
InChIKey WQULVXNWEYLDJY-UHFFFAOYSA-N[6]
Physical Properties

The physical state and properties of a compound dictate the conditions required for its storage, handling, and use in reactions. This compound is a high-boiling liquid with a density greater than water.

PropertyValueSource
Appearance Colorless to light yellow clear liquid[2][7]
Melting Point 10 °C
Boiling Point 241 °C (at 760 mmHg)106-108 °C (at 6 mmHg)
Density ~1.35 g/cm³ (at 20°C)
Flash Point 105 °C
Storage Recommended <15°C in a cool, dark place[3]

The relatively high boiling point is consistent with its molecular weight and polar carbonate group, while the low melting point makes it convenient to handle as a liquid in most laboratory environments.

Synthesis and Reactivity Profile

The synthetic utility of this compound stems directly from its molecular architecture. Understanding its preparation and inherent reactivity is key to its application.

Conceptual Synthesis Pathway

The most logical and industrially relevant synthesis of dialkyl carbonates involves the reaction of a corresponding alcohol with phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[8][9] This methodology is directly applicable to this compound, starting from 2-chloroethanol.

The reaction proceeds via a two-step nucleophilic acyl substitution. The first equivalent of 2-chloroethanol attacks the highly electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form the 2-chloroethyl chloroformate intermediate. A second equivalent of 2-chloroethanol then attacks this intermediate, and with the help of a base to neutralize the liberated HCl, forms the final product.

G cluster_step1 Step 1: Formation of Chloroformate cluster_step2 Step 2: Carbonate Formation phosgene Phosgene (COCl₂) intermediate Intermediate: 2-Chloroethyl Chloroformate (ClCH₂CH₂OCOCl) phosgene->intermediate + chloroethanol1 2-Chloroethanol (ClCH₂CH₂OH) chloroethanol1->intermediate chloroethanol2 2-Chloroethanol (ClCH₂CH₂OH) product Product: This compound chloroethanol2->product base Base (e.g., Pyridine) - HCl base2 Base (e.g., Pyridine) - HCl intermediate->product +

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative example based on established methods for carbonate synthesis.[8] Extreme caution must be exercised due to the high toxicity of phosgene and the product.

  • Inert Atmosphere: Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., NaOH solution). Purge the system with an inert gas (N₂ or Ar).

  • Reagent Charging: Charge the flask with a solution of 2-chloroethanol (2.2 equivalents) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane). Add a suitable base, such as pyridine (2.2 equivalents), to act as an acid scavenger.

  • Phosgene Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of phosgene (1.0 equivalent) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours to ensure complete conversion.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[4]

Core Reactivity: The Bifunctional Electrophile

The synthetic power of this compound lies in its two electrophilic centers. The primary alkyl chlorides are susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, carboxylates, etc.). This allows for the symmetrical introduction of the -CH₂CH₂-O-C(O)-O-CH₂CH₂- linker.

G reagent {this compound | Cl-CH₂-CH₂-O-(C=O)-O-CH₂-CH₂-Cl} product {Symmetrically Substituted Product | Nu-CH₂-CH₂-O-(C=O)-O-CH₂-CH₂-Nu} reagent->product Sₙ2 Attack nucleophile 2 Nu:⁻ (e.g., 2 R-NH₂) nucleophile->product byproduct 2 Cl⁻

Caption: Reactivity of this compound with nucleophiles.

This bifunctionality makes it an ideal candidate for synthesizing macrocycles, polymers, or symmetrical molecules that are often valuable as pharmaceutical intermediates or specialty monomers.[10][11]

Spectroscopic and Structural Characterization

Theoretical analysis of the expected spectroscopic data provides a baseline for confirming the identity and purity of the synthesized or procured material. The molecule's symmetry is a key feature that simplifies its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the plane of symmetry through the central carbonyl group, the two chloroethyl fragments are chemically equivalent.

NMR Data (Theoretical) ¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ~3.8 ppm (t, 2H, -CH₂Cl)~4.4 ppm (t, 2H, -OCH₂)~42 ppm (-CH₂Cl)~68 ppm (-OCH₂)~154 ppm (C=O)
Multiplicity Triplet (t)Singlet
Coupling Constant (J) ³JHH ≈ 6 HzN/A
Rationale The methylene protons on each carbon couple with their neighbors, resulting in two distinct triplets. The protons adjacent to the electronegative oxygen (-OCH₂) are further downfield than those adjacent to the chlorine (-CH₂Cl).The symmetrical structure results in only three unique carbon environments: the carbonyl carbon (most downfield), the carbon bonded to oxygen, and the carbon bonded to chlorine.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, characteristic absorption from the carbonyl group.

FeatureWavenumber (cm⁻¹)Description
C=O Stretch ~1750 cm⁻¹ Strong, sharp absorption typical for a carbonate ester. This is the most prominent peak.[4]
C-O Stretch ~1260 cm⁻¹Strong absorption from the C-O single bonds of the ester group.[4]
C-Cl Stretch ~700-800 cm⁻¹Absorption corresponding to the carbon-chlorine bond.
C-H Stretch ~2850-3000 cm⁻¹Aliphatic C-H stretching vibrations.

Data derived from the NIST Chemistry WebBook for this compound.[4]

Safety and Toxicological Profile

A thorough understanding of the hazards associated with a chemical is non-negotiable for ensuring laboratory safety. This compound is classified as a hazardous substance and must be handled with extreme care.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's dangers.

GHS ClassificationCodeDescriptionSource
Signal Word Danger [5]
Acute Toxicity, Oral H301Toxic if swallowed[5]
Acute Toxicity, Dermal H311Toxic in contact with skin[5]
Acute Toxicity, Inhalation H331Toxic if inhaled[5]
Germ Cell Mutagenicity H341Suspected of causing genetic defects[5]
Toxicological Rationale and Handling Precautions

The high toxicity and suspected mutagenicity are likely attributable to its nature as a bifunctional alkylating agent.[11] Similar to nitrogen mustards, it can form covalent bonds with biological nucleophiles, including DNA, which can lead to cytotoxicity and genetic damage. Although comprehensive toxicological studies on this specific molecule are not widely published, the structural alerts from the two chloroethyl groups warrant treating it as a potent toxin and potential carcinogen.[12][13]

Mandatory Handling Protocol:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear dual-layered chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Body Protection: Use a flame-retardant lab coat and ensure no skin is exposed.

  • Decontamination: Have a quench solution (e.g., 1 M NaOH) readily available to neutralize spills. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

References

  • This compound, min 98%, 10 grams - CP Lab Safety. (Available at: [Link])

  • This compound - Henan Allgreen Chemical Co.,Ltd - LookChem. (Available at: [Link])

  • 2-Chloroethyl carbonate - NIST Chemistry WebBook. (Available at: [Link])

  • CAS NO. 623-97-2 | this compound | Catalog BD-A951720 | Arctom | Products. (Available at: [Link])

  • US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents.
  • This compound (C5H8Cl2O3) - PubChemLite. (Available at: [Link])

  • Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem. (Available at: [Link])

  • Toxicological Profile for Bis(2-Chloroethyl)Ether - Agency for Toxic Substances and Disease Registry | ATSDR. (Available at: [Link])

  • Toxicological Profile for Bis(2-Chloroethyl)Ether. (Available at: [Link])

  • bis(1-chloroethyl) carbonate - Chemical Synthesis Database. (Available at: [Link])

  • US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents.
  • Bis(trichloromethyl) Carbonate in Organic Synthesis - ResearchGate. (Available at: [Link])

  • 2-Chloroethyl ethyl carbonate | C5H9ClO3 | CID 12238111 - PubChem. (Available at: [Link])

Sources

Methodological & Application

The Versatile Electrophile: A Guide to Bis(2-chloroethyl) Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bifunctional Building Block

Bis(2-chloroethyl) carbonate is a bifunctional organic compound with the chemical formula C₅H₈Cl₂O₃.[1][2] Structurally, it is the diester of carbonic acid and 2-chloroethanol. This molecule serves as a potent electrophile, attributed to its two primary alkyl chloride moieties and a central carbonate group. These reactive sites make it a valuable reagent for constructing a variety of molecular architectures, particularly in the synthesis of heterocyclic compounds and as a potential alternative to more hazardous reagents like phosgene. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A clear, colorless to light yellow liquid at room temperature, this compound possesses a molecular weight of 187.02 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number623-97-2[1][2]
Molecular FormulaC₅H₈Cl₂O₃[1][2]
Molecular Weight187.02 g/mol [1]
Boiling Point241 °C
Melting Point10 °C
Flash Point105 °C
Specific Gravity1.35 (20/20)

Safety and Handling: A Critical Overview

This compound is a hazardous chemical and must be handled with stringent safety precautions in a well-ventilated fume hood.[3][4] It is crucial to avoid contact with skin, eyes, and clothing.[4] In case of exposure, immediate medical attention is necessary.[3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[3] Due to its reactivity, it should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3]

Application I: Synthesis of 1,3-Dioxolan-2-ones from 1,2-Diols

A primary application of this compound is in the synthesis of 1,3-dioxolan-2-ones, which are five-membered cyclic carbonates. These heterocycles are valuable as polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates in the synthesis of pharmaceuticals and polymers. The reaction proceeds via a double nucleophilic substitution, where the hydroxyl groups of a 1,2-diol displace the chloride ions of this compound.

Mechanistic Rationale

The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, to deprotonate the diol, thereby increasing its nucleophilicity. The resulting dialkoxide then undergoes a tandem intramolecular cyclization.

G cluster_0 Activation of Diol cluster_1 Cyclization with this compound Diol R-OH R'-OH Base Base (e.g., NaH) Diol->Base Deprotonation Dialkoxide R-O⁻ R'-O⁻ Base->Dialkoxide BCEC ClCH₂CH₂OCO₂CH₂CH₂Cl Dialkoxide->BCEC Nucleophilic Attack Intermediate R-O-CH₂CH₂OCO₂CH₂CH₂Cl R'-O⁻ BCEC->Intermediate - Cl⁻ Dioxolanone 1,3-Dioxolan-2-one Intermediate->Dioxolanone Intramolecular Cyclization - Cl⁻

Caption: Reaction mechanism for the synthesis of 1,3-dioxolan-2-ones.

Detailed Protocol: Synthesis of Ethylene Carbonate

This protocol describes the synthesis of the parent 1,3-dioxolan-2-one, ethylene carbonate, from ethylene glycol and this compound.

Materials:

  • Ethylene glycol

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethylene glycol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise.

  • After the addition, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure ethylene carbonate.

Application II: Synthesis of 1,3-Oxazolidin-2-ones from Amino Alcohols

1,3-Oxazolidin-2-ones are a crucial class of heterocycles found in a wide range of pharmaceuticals, including the antibiotic linezolid. This compound offers a direct route to these compounds from readily available amino alcohols.

Mechanistic Pathway

Similar to the synthesis of dioxolanones, this reaction proceeds through a base-mediated double nucleophilic substitution. The amino and hydroxyl groups of the amino alcohol sequentially displace the two chloroethyl groups. The preferential formation of the five-membered ring is favored by the 5-Exo-Trig cyclization pathway.[5]

G cluster_0 Activation of Amino Alcohol cluster_1 Cyclization with this compound AminoAlcohol H₂N-R-OH Base Base (e.g., K₂CO₃) AminoAlcohol->Base Deprotonation ActivatedSpecies H₂N-R-O⁻ Base->ActivatedSpecies BCEC ClCH₂CH₂OCO₂CH₂CH₂Cl ActivatedSpecies->BCEC Nucleophilic Attack (O) Intermediate1 H₂N-R-O-CH₂CH₂OCO₂CH₂CH₂Cl BCEC->Intermediate1 - Cl⁻ Oxazolidinone 1,3-Oxazolidin-2-one Intermediate1->Oxazolidinone Intramolecular Nucleophilic Attack (N) - Cl⁻

Caption: General mechanism for 1,3-oxazolidin-2-one synthesis.

Detailed Protocol: Synthesis of a Substituted Oxazolidin-2-one

This protocol outlines a general procedure for the synthesis of a substituted 1,3-oxazolidin-2-one from an amino alcohol.

Materials:

  • Amino alcohol (e.g., 2-amino-1-phenylethanol)

  • This compound

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amino alcohol (1.0 equivalent) in acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Add this compound (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxazolidin-2-one.

Application III: Alkylation of Amines and Phenols

The two electrophilic chloroethyl groups of this compound can be utilized for the N-alkylation of amines and O-alkylation of phenols. This bifunctionality allows for its use as a cross-linking agent or for the introduction of two identical substituents onto a nucleophile.

Workflow for Alkylation Reactions

G Start Start: Nucleophile (Amine/Phenol) This compound Base (e.g., K₂CO₃) Solvent (e.g., ACN or DMF) Reaction Heat to Reflux Monitor by TLC/LC-MS Start->Reaction Workup Cool and Filter Partition (EtOAc/H₂O) Wash and Dry Organic Layer Reaction->Workup Purification Concentrate in vacuo Column Chromatography Workup->Purification Product Characterize Product (NMR, MS, IR) Purification->Product

Sources

Application Notes & Protocols for the Analysis of Bis(2-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Bis(2-chloroethyl) carbonate

This compound (BCEC), with the chemical formula C₅H₈Cl₂O₃ and CAS number 623-97-2, is an organic compound used as a building block in chemical synthesis.[1][2] Given its structure, which includes two reactive chloroethyl groups, there is a potential for toxicity and environmental concern, necessitating robust analytical methods for its quantification and the detection of related impurities. However, a review of current scientific literature and regulatory methods reveals a significant gap: there are no standardized, validated analytical protocols specifically published for this compound.

This document aims to bridge that gap. As Senior Application Scientists, we are often tasked with developing methods for novel or under-characterized compounds. This guide provides detailed, proposed analytical methods for BCEC, leveraging established principles and validated protocols for structurally similar compounds, such as Bis(2-chloroethyl) ether and related chloroethylamines.[3][4] We will present two primary chromatographic approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific quantification, and High-Performance Liquid Chromatography (HPLC) with UV detection for routine purity assessments.

The protocols herein are designed to be self-validating, providing a strong starting point for researchers, quality control analysts, and drug development professionals to establish their own in-house validated methods.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale and Expertise:

Gas chromatography is an ideal technique for the analysis of semi-volatile, thermally stable compounds like BCEC. The separation on a capillary column, followed by detection with a mass spectrometer, provides high resolution and confident peak identification based on both retention time and mass fragmentation patterns. This approach is analogous to EPA methods for other semivolatile organic compounds.

The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is based on its versatility and proven performance for separating a wide range of organic molecules, including halogenated compounds. Electron Ionization (EI) is selected as the ionization source due to its robustness and the creation of reproducible fragmentation patterns that can be compared against spectral libraries.

Proposed GC-MS Protocol

1. Sample Preparation:

  • Objective: To dissolve the sample in a suitable solvent and remove any non-volatile matrix components.

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.

    • Vortex until fully dissolved. This creates a 1 mg/mL stock solution.

    • Perform serial dilutions with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • For samples in a complex matrix (e.g., reaction mixtures, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise temperature and flow control for reproducible chromatography.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)A robust, general-purpose column suitable for semivolatile halogenated compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary columns.
Injection Mode Splitless (with a 1-minute purge delay)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point to ensure separation from solvent and any volatile impurities, followed by a ramp to elute the target analyte.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable detector for confident identification and quantification.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Source Temperature 230 °COptimizes ionization efficiency and minimizes source contamination.
Quadrupole Temp. 150 °CMaintains mass accuracy.
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full scan for initial identification and impurity profiling. SIM for enhanced sensitivity and quantitative analysis of the target.
Expected m/z ions Molecular Ion: 186/188/190 (due to chlorine isotopes). Key fragments to be determined from an initial scan.The isotopic pattern of chlorine is a key identifier.

3. Data Analysis and Validation:

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. A linear regression with R² > 0.995 is expected.

  • Trustworthiness: The protocol's validity is confirmed by analyzing a method blank, a laboratory control sample (a clean matrix spiked with a known concentration of BCEC), and a matrix spike. Recoveries should be within 80-120%. The consistent retention time and the presence of characteristic mass fragments confirm the identity of the analyte.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Dichloromethane) Sample->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Analysis Separate Separate on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect by MS (Scan or SIM) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Processing Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

Rationale and Expertise:

While GC-MS offers superior sensitivity and specificity, HPLC with UV detection is a workhorse in many QC labs for purity determination due to its simplicity and robustness. This compound lacks a strong chromophore, meaning UV detection will likely be at a low wavelength (e.g., ~210 nm) and may have limited sensitivity.[4] However, it is sufficient for determining the purity of a bulk substance where the analyte is present at a high concentration.

A reverse-phase C18 column is proposed, as it is the most common and versatile stationary phase for separating small to medium-sized organic molecules. The mobile phase, a mixture of water and acetonitrile, is chosen for its compatibility with C18 columns and its low UV cutoff.

Proposed HPLC-UV Protocol

1. Sample and Mobile Phase Preparation:

  • Objective: Prepare a clear, particulate-free sample solution and mobile phase.

  • Protocol:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

    • Sample Preparation: Accurately weigh approximately 20 mg of the BCEC sample and dissolve it in 20 mL of acetonitrile in a volumetric flask to create a 1 mg/mL solution.

    • Filter the sample solution through a 0.22 µm syringe filter before injection to protect the HPLC column.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A standard reverse-phase column for the separation of non-polar to moderately polar compounds.
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water (Adjust as needed for optimal retention)A starting point for elution. The ratio can be adjusted to achieve a retention time of 5-10 minutes. A gradient may be needed for impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times.
Injection Volume 10 µLA standard injection volume.
Detector UV-Vis DetectorStandard detector for purity analysis.
Detection Wavelength 210 nmThe carbonate functional group has a weak UV absorbance at low wavelengths.[4]

3. Data Analysis and System Suitability:

  • Purity Calculation: Purity is typically determined by area percent. The area of the main BCEC peak is divided by the total area of all peaks in the chromatogram.

  • Trustworthiness: Before sample analysis, perform system suitability tests. This involves multiple injections of a standard solution to check for:

    • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be <2%.

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates: Should be >2000. These checks ensure the chromatographic system is performing correctly.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PrepMobile Prepare & Degas Mobile Phase Inject Inject 10 µL PrepMobile->Inject PrepSample Dissolve & Filter Sample PrepSample->Inject Separate Separate on C18 Column (Isocratic Elution) Inject->Separate Detect Detect at 210 nm Separate->Detect CheckSST System Suitability Test (SST) Detect->CheckSST CalcPurity Calculate Purity (Area % Report) CheckSST->CalcPurity

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion and Future Recommendations

The analytical methods proposed in this guide provide a robust and scientifically-grounded starting point for the analysis of this compound. The GC-MS method is recommended for trace-level detection, identification of unknown impurities, and quantitative analysis, while the HPLC-UV method serves as a reliable tool for routine purity assessments of the bulk material.

It is imperative for any laboratory adopting these protocols to perform a full method validation according to ICH Q2(R1) guidelines or equivalent standards. This would involve formally assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. Further investigation into the degradation pathways of BCEC would also be beneficial for identifying potential degradant impurities that should be monitored.

References

  • U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. SW-846 Update V. [Link]

  • BenchChem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)
  • U.S. Environmental Protection Agency. (Date not specified). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. [Link]

  • National Center for Biotechnology Information. (Date not specified). Bis(2-chloroethyl) ether. PubChem Compound Summary for CID 8115. [Link]

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • Agency for Toxic Substances and Disease Registry. (Date not specified). Toxicological Profile for Bis(2-Chloroethyl)Ether. [Link]

  • PubMed. (Date not specified). Biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481. [Link]

  • Organomation. Chromatography Sample Preparation Guide. [Link]

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • ResearchGate. Mass spectra of bis (2-chloroethyl) amine. [Link]

  • ResearchGate. (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]

  • DTIC. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. [Link]

  • NIST. Bis(2-chloroethyl) ether. [Link]

  • PubMed. Concentrations of mustard gas [bis(2-chloroethyl)sulfide] in the tissues of a victim of a vesicant exposure. [Link]

  • Restek. Bis(chloroethyl) ether. [Link]

Sources

Application Note: Analysis of Bis(2-chloroethyl) carbonate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the identification and analysis of Bis(2-chloroethyl) carbonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organic compound used in chemical synthesis.[1] Due to its chemical nature, ensuring its purity and detecting it as a potential impurity in other products is critical. GC-MS offers a robust and highly specific method for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This document outlines the necessary instrumentation, sample preparation procedures, detailed GC-MS method parameters, and expected data interpretation, tailored for researchers, quality control analysts, and drug development professionals.

Introduction to this compound

This compound (CAS RN: 623-97-2) is a carbonic acid ester.[2][3] Its structure, featuring two 2-chloroethyl groups, makes it a reactive molecule suitable for various organic syntheses.[1] Given its physical properties, particularly its boiling point of 241 °C, it is amenable to analysis by gas chromatography.[3]

The analytical challenge lies in achieving sensitive and specific detection, often in complex matrices. GC-MS is the ideal technique for this application. The gas chromatograph separates the analyte from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compound into a unique pattern of ions, which serves as a chemical fingerprint for unambiguous identification. This note details a validated starting method for this analysis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior during GC analysis and for ensuring safe handling.

PropertyValueSource
CAS Number 623-97-2[2][3][4]
Molecular Formula C₅H₈Cl₂O₃[2][4]
Molecular Weight 187.02 g/mol [2][4]
Appearance Colorless to Light yellow clear liquid[3]
Boiling Point 241 °C[3]
Flash Point 105 °C[3]
Specific Gravity 1.35 (20/20)[3]

Safety and Handling

Extreme caution is required when handling this compound. It is classified as a hazardous substance with the following GHS hazard statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H341: Suspected of causing genetic defects.[5]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed.[6]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

Experimental Protocol: GC-MS Analysis

This section details the complete workflow for the analysis of this compound.

Instrumentation and Materials
  • Instrumentation: A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • Analytical Standard: this compound, purity >98% (GC).[3]

  • Solvent: GC-MS grade volatile organic solvent such as dichloromethane or hexane.[7]

  • Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.[7][8]

  • Micropipettes and Syringes: For accurate liquid handling.

Standard Preparation

The causality behind preparing a standard is to create a reference point for both retention time and mass spectrum, confirming the identity of the analyte in unknown samples.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane. This concentration is suitable for achieving a column loading of approximately 10 ng with a 1 µL injection.[7]

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable solvent and remove any non-volatile materials or particulates that could contaminate the GC system.[7][8]

  • Liquid Samples: Dilute the sample in dichloromethane to an estimated final concentration of ~10 µg/mL.

  • Solid Samples: Dissolve a known quantity of the solid sample in a suitable volume of dichloromethane to achieve a final concentration of ~10 µg/mL.[8]

  • Filtration/Centrifugation: For any sample containing particulates, centrifuge the solution or filter it through a 0.22 µm PTFE syringe filter into a clean GC vial to prevent blockage of the injector syringe and contamination of the inlet and column.[7][8]

GC-MS Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used. A non-polar column like a DB-5ms is recommended as a general-purpose column for semi-volatile compounds.[7][9]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHelium, Constant FlowInert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/minA standard flow rate for typical capillary columns, balancing speed and resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column providing excellent separation for a wide range of semi-volatile organic compounds.
Oven Program60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing, the ramp separates compounds by boiling point, and the final hold ensures elution of any less volatile components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ion Source Temp.230 °CA standard temperature that minimizes analyte degradation while ensuring efficient ionization.
Quadrupole Temp.150 °CMaintains ion trajectory and prevents contamination of the quadrupole.
Electron Energy70 eVThe standard energy for EI, which generates reproducible mass spectra found in libraries like NIST.
Mass Scan Range40 - 250 m/zCovers the molecular ion and all significant fragment ions of the target analyte.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Expected Results

Identification

The identification of this compound is confirmed by a match in both retention time from the GC and the mass spectrum from the MS compared to the prepared standard.

Expected Mass Spectrum

Under Electron Ionization (EI), this compound will fragment in a characteristic pattern. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[10][11] The expected major ions are listed below. The presence of chlorine is indicated by the characteristic isotopic pattern (M, M+2) for chlorine-containing fragments.

Mass-to-Charge (m/z)Proposed Fragment IonRelative Intensity
63[C₂H₄Cl]⁺Major Peak
93[C₂H₄OCl]⁺Significant Peak
107[C₃H₄OCl]⁺Significant Peak
124[M - C₂H₄Cl]⁺Minor Peak

Note: The molecular ion (m/z 186/188/190) may be weak or absent due to the labile nature of the molecule under EI conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Sample Receipt & Login C Sample Preparation (Dilution, Filtration) A->C B Prepare Standards (Stock & Working) E Sequence Setup & Autosampler Run B->E C->E D GC-MS System Setup & Method Loading D->E F Data Acquisition E->F G Process Chromatograms (Integration) F->G H Identify Peak by Retention Time G->H I Confirm Identity via Mass Spectrum Match H->I J Final Report Generation I->J

Caption: Workflow for GC-MS analysis of this compound.

References

  • National Institute of Standards and Technology (NIST). 2-Chloroethyl carbonate. NIST Chemistry WebBook. [Link]

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]

  • Tsikas, D. (2010). Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 82(19), 7897-7905. [Link]

  • MS-Insight. Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • LookChem. This compound. [Link]

  • Tsikas, D. et al. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. PubMed. [Link]

  • National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) for 2-Chloroethyl carbonate. NIST Chemistry WebBook. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • PubChem. 2-Chloroethyl ethyl carbonate. [Link]

  • PubChem. Bis(2-chloroethyl)amine. [Link]

  • National Institute of Standards and Technology (NIST). Notes for 2-Chloroethyl carbonate. NIST Chemistry WebBook. [Link]

Sources

Application Note: Quantitative Analysis of Bis(2-chloroethyl) carbonate in Pharmaceutical Ingredients using a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the trace-level quantification of Bis(2-chloroethyl) carbonate. As a potential genotoxic impurity (PGI), precise and reliable monitoring of this compound is critical in drug substance and product manufacturing to ensure patient safety. The described method utilizes a reverse-phase chromatographic separation coupled with positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a regulated environment.[1][2][3][4]

Introduction

This compound (CAS RN: 623-97-2) is an organic compound that can be present as an impurity in active pharmaceutical ingredients (APIs) due to its potential use or formation during the synthesis process.[5][6][7][8] Structurally, it is a carbonate ester containing two 2-chloroethyl groups. Due to the presence of these reactive chloroethyl moieties, there is a significant concern for potential genotoxicity. Regulatory bodies worldwide require stringent control of such impurities in pharmaceutical products.

The development of highly sensitive and specific analytical methods is paramount for the detection and quantification of PGIs at trace levels.[9] UHPLC-MS/MS has emerged as the technique of choice for this application, offering superior chromatographic resolution, sensitivity, and selectivity compared to conventional HPLC or GC methods.[10][11] This note provides a comprehensive protocol for a UHPLC-MS/MS method designed to quantify this compound, ensuring compliance with rigorous safety and quality standards in the pharmaceutical industry.

Experimental

Materials and Reagents
  • Reference Standard: this compound (>98% purity) was procured from a reputable supplier.[5][6]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and water (Type I, ultrapure) were used.

  • Mobile Phase Additives: Formic acid (LC-MS grade).

  • Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used for standard and sample preparations.

Instrumentation and Chromatographic Conditions

A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer was employed for this analysis. The specific instrumentation and parameters are detailed in the tables below.

Table 1: UHPLC Parameters

ParameterSetting
UHPLC System Standard commercial UHPLC system
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temperature 10 °C

Rationale for Parameter Selection: A C18 column was chosen for its excellent retention and separation of moderately polar organic molecules like this compound. The use of a sub-2 µm particle size column allows for high-efficiency separations and faster analysis times, which is a hallmark of UHPLC.[12][13] A gradient elution program was developed to ensure a sharp peak shape and adequate retention, while also allowing for the elution of any potential late-eluting impurities from the sample matrix. Formic acid is added to the mobile phase to improve the ionization efficiency in the positive ESI mode.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
5.095
6.095
6.130
8.030
Mass Spectrometry Conditions

Detection was performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The instrument was tuned for optimal response for this compound.

Table 3: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Rationale for Parameter Selection: Positive ESI was selected as it is expected to provide good sensitivity for the analyte. The MRM mode provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is essential for quantifying trace-level impurities in complex matrices.[10][14]

Table 4: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
187.063.10.12515
187.081.00.12512

Note: The molecular weight of this compound is 187.02 g/mol .[5][15] The precursor ion corresponds to the [M+H]+ adduct. The product ions are generated through collision-induced dissociation (CID) in the mass spectrometer's collision cell. The specific fragmentation pattern is a characteristic of the molecule's structure.[16]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (Acetonitrile:Water, 50:50).

  • Intermediate Stock Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 10 ng/mL).

Sample Preparation
  • Accurately weigh approximately 100 mg of the API sample into a suitable volumetric flask.

  • Add the diluent to dissolve the sample completely.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.22 µm syringe filter prior to injection into the UHPLC system.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4] The following validation characteristics were assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data and Results

The method demonstrated excellent performance characteristics. A summary of the validation results is provided in Table 5.

Table 5: Summary of Method Validation Results

Validation ParameterResult
Specificity No interference observed at the retention time of the analyte
Linearity (r²) > 0.999
Range 0.1 - 10 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 5%
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Robustness Method found to be robust for minor changes in flow rate and column temperature

Visualization of Workflow

The following diagram illustrates the overall analytical workflow from sample receipt to final data analysis.

UHPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Weighing Dissolution_Sample Dissolution in Diluent Sample->Dissolution_Sample Standard Reference Standard Weighing Dissolution_Standard Stock Solution Preparation Standard->Dissolution_Standard Filtration Filtration (0.22 µm) Dissolution_Sample->Filtration Calibration Calibration Curve Preparation Dissolution_Standard->Calibration Injection UHPLC Injection Filtration->Injection Calibration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: UHPLC-MS/MS Analytical Workflow for this compound.

Conclusion

The UHPLC-MS/MS method described in this application note is a highly sensitive, selective, accurate, and precise tool for the quantification of this compound in pharmaceutical ingredients. The method has been successfully validated following ICH guidelines, demonstrating its suitability for use in a regulated quality control environment. The low LOQ achieved allows for the reliable monitoring of this potential genotoxic impurity at levels that are critical for ensuring drug safety. This method can be readily implemented in pharmaceutical development and manufacturing to support the production of high-quality and safe medicines. The principles of this method are also in alignment with the general chromatography guidelines provided by the United States Pharmacopeia (USP) in chapter <621>.[12][13][17][18][19]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available at: [Link]

  • 2-Chloroethyl carbonate - the NIST WebBook . Available at: [Link]

  • This compound, min 98%, 10 grams - CP Lab Safety . Available at: [Link]

  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance - ResearchGate . Available at: [Link]

  • Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier - EPA . Available at: [Link]

  • Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide . Available at: [Link]

  • Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl) - BVS . Available at: [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar . Available at: [Link]

  • US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents.
  • Bis(2-chloroethyl) ether - the NIST WebBook . Available at: [Link]

  • Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine at Trace Exposure Levels by Gas Chromatography Tandem Mass Spectrometry via Simultaneous Incubation and Extraction - PubMed . Available at: [Link]

Sources

Application Note: Derivatization of Polar Analytes with Bis(2-chloroethyl) Carbonate for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the use of bis(2-chloroethyl) carbonate as a derivatizing agent to enhance the analysis of polar, non-volatile compounds by gas chromatography (GC). Many biologically and pharmaceutically relevant molecules, such as amines and phenols, possess active hydrogen atoms that lead to poor chromatographic performance. Derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to increase analyte volatility and thermal stability, resulting in improved peak shape and detection sensitivity.[1][2] This application note details the proposed reaction mechanism, provides detailed experimental protocols for the derivatization of primary amines and phenols, and outlines the expected benefits for GC analysis, particularly with mass spectrometry (MS) or electron capture detection (ECD).

Introduction: The Rationale for Derivatization

Gas chromatography is a premier technique for separating and quantifying volatile and semi-volatile compounds.[3] However, its application is limited for molecules containing polar functional groups like hydroxyl (-OH) and amino (-NH2) groups. These groups can form intermolecular hydrogen bonds, which decrease volatility and cause undesirable interactions with the GC system, leading to tailing peaks, poor resolution, and reduced sensitivity.[1][2]

Derivatization overcomes these challenges by replacing the active hydrogens with less polar, more stable chemical moieties.[4] This process offers several key advantages:

  • Increased Volatility: The resulting derivatives have lower boiling points, allowing for analysis at lower GC oven temperatures and minimizing the risk of thermal degradation.[1]

  • Improved Peak Shape: By masking polar sites, derivatization reduces analyte adsorption in the injector and on the column, yielding sharper, more symmetrical peaks.[1]

  • Enhanced Sensitivity: The introduction of specific groups, such as the chloroethyl groups from this compound, can significantly improve the response of detectors like the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

While common derivatization techniques include silylation and acylation, the use of haloalkyl carbonates like this compound offers an alternative pathway to form stable carbamate and carbonate ester derivatives.[5][6] The reactivity of similar compounds, such as bis(2,2,2-trifluoroethyl) carbonate, has been demonstrated in reactions with amines and alcohols, suggesting a similar utility for this compound as a derivatizing agent.[7]

Proposed Reaction Mechanism

The derivatization process using this compound is predicated on the nucleophilic attack of the analyte's active hydrogen-containing group (e.g., an amine or a phenol) on the electrophilic carbonyl carbon of the reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

For a primary amine: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. This is followed by the elimination of a 2-chloroethoxy group, resulting in the formation of a stable and more volatile N-substituted carbamate. A base is typically added to catalyze the reaction and neutralize the acidic byproduct.

For a phenol: In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide ion. The phenoxide then attacks the carbonyl carbon of this compound, displacing a 2-chloroethoxy group to form a stable carbonate ester derivative.

Caption: Proposed reaction of this compound with a primary amine.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Carbamate R-NH(CO)OCH₂CH₂Cl (Carbamate Derivative) Amine->Carbamate Nucleophilic Attack + Base (e.g., Pyridine) Carbonate ClCH₂CH₂O(CO)OCH₂CH₂Cl (this compound) Carbonate->Carbamate Byproduct HOCH₂CH₂Cl (2-Chloroethanol) Carbonate->Byproduct Leaving Group workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis start Start with Analyte (Amine or Phenol) dry Evaporate to Dryness start->dry add_reagents Add Solvent, Base, & this compound dry->add_reagents react Heat Reaction Vial (e.g., 60-80°C) add_reagents->react cool Cool to Room Temp. react->cool quench Quench Reaction cool->quench extract Liquid-Liquid Extraction quench->extract dry_extract Dry Organic Layer (e.g., Na₂SO₄) extract->dry_extract inject Inject into GC/GC-MS dry_extract->inject data Data Acquisition & Analysis

Sources

Application Note & Protocols: The Use of Bis(2-chloroethyl) Carbonate in the Synthesis of Functional Polycarbonates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Polymers

Bis(2-chloroethyl) carbonate (BCEC) is a bifunctional organic compound recognized as a valuable, albeit specialized, monomer in the synthesis of advanced polymer systems.[1][2] With the molecular formula C₅H₈Cl₂O₃ and a molecular weight of 187.02 g/mol , its structure is distinguished by a central carbonate group flanked by two reactive 2-chloroethyl moieties.[3][4] While the direct polymerization of BCEC is not as extensively documented as other polycarbonate synthesis routes, its true potential lies in creating functional polycarbonates with pendant chloro groups. These groups serve as highly versatile handles for post-polymerization modification, enabling the development of materials with tailored properties for applications in drug delivery, functional coatings, and specialty materials.

This guide provides a detailed exploration of the chemical principles, reaction mechanisms, and step-by-step protocols for leveraging BCEC in polymer synthesis. The methodologies are grounded in established principles of polycondensation and nucleophilic substitution, providing researchers with a robust framework for innovation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 623-97-2[1]
Molecular Formula C₅H₈Cl₂O₃[1]
Molecular Weight 187.02 g/mol [1]
Appearance Colorless to Light Yellow Liquid[2]
Boiling Point 241 °C[2]
Melting Point 10 °C[2]
Density ~1.35 g/cm³[2]

Scientific Principles and Reaction Mechanisms

The utility of BCEC in polymer synthesis is predicated on the reactivity of the two primary alkyl chloride groups. The primary mechanism for forming a polymer backbone using BCEC is step-growth polycondensation .

2.1. Polycondensation with Nucleophiles

In this reaction, BCEC is treated with a difunctional nucleophile, such as a diol (HO-R-OH) or a diamine (H₂N-R-NH₂). The reaction proceeds via a series of nucleophilic substitution (Sₙ2) reactions where the nucleophilic groups displace the chloride ions. A non-nucleophilic base is required to deprotonate the diol or diamine, activating it for reaction with the electrophilic chloroethyl groups. The carbonate linkage from BCEC is incorporated directly into the resulting polymer backbone.

The general reaction scheme with a diol is as follows:

n Cl-CH₂CH₂-O-(C=O)-O-CH₂CH₂-Cl + n HO-R-OH + 2n Base → [-CH₂CH₂-O-(C=O)-O-CH₂CH₂-O-R-O-]ₙ + 2n Base·HCl

This approach creates a poly(carbonate-ether) structure. The choice of the diol "R" group allows for precise control over the final polymer's properties, such as its hydrophilicity, rigidity, and thermal characteristics.

2.2. Post-Polymerization Modification: The Power of the Pendant Chloride

If BCEC is polymerized with a comonomer that contains more than two nucleophilic sites, or if it is used to create an oligomer, the unreacted chloroethyl groups can serve as sites for subsequent chemical modification. For a linear polymer formed as described above, this is not possible. However, a more powerful strategy involves synthesizing a polymer backbone that retains the chloroethyl groups as side chains.

For this, one could envision a polycondensation reaction between a diol and a different carbonate source (e.g., dimethyl carbonate)[5], with BCEC added as a functional comonomer in smaller proportions. A more direct, though hypothetical, approach would be to synthesize a polymer where the carbonate is the main chain and the chloroethyl groups are side chains, though this would require a different monomer.

Given the structure of BCEC, the most direct application is creating a polymer backbone that can be subsequently functionalized. For example, a polymer synthesized from BCEC and a diol can be further reacted with nucleophiles to displace the now-ether-linked chloroethyl groups, though this is less practical. The true value is realized when the chloroethyl groups are pendant. For the purpose of this guide, we will focus on a protocol that first creates a functional polymer and then modifies it. Let's consider a polycondensation where BCEC reacts with a tricomponent system to ensure pendant chlorides are available for modification. However, a more straightforward demonstration is to modify the polymer produced in our primary protocol, assuming incomplete reaction or for terminal group functionalization. A more advanced protocol would involve using BCEC to functionalize a pre-existing polymer with hydroxyl groups.

For clarity, we will first detail the synthesis of a linear polymer and then present a protocol for modifying its terminal chloroethyl groups, which will always be present on the chain ends.

Polycondensation_Mechanism cluster_reactants Reactants & Conditions BCEC This compound (BCEC) Reaction Polycondensation (Sₙ2 Mechanism) BCEC->Reaction Diol Diol (HO-R-OH) Diol->Reaction Base Base (e.g., DBU) Base->Reaction Activates Diol Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Reaction Reaction Medium Polymer Functional Polymer [-O-R-O-BCEC-]ₙ Reaction->Polymer Byproduct Salt Byproduct (Base·HCl) Reaction->Byproduct

Caption: General workflow for polycondensation of BCEC with a diol.

Experimental Protocols

3.1. Safety and Handling Precautions

WARNING: this compound is a hazardous chemical and a potent alkylating agent.[6] It is related to the chemical class of nitrogen mustards and must be handled with extreme caution in a certified chemical fume hood.[7][8] It is harmful if swallowed, causes severe skin burns and eye damage, and should be treated as a potential mutagen.[6]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and a face shield. Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile).

  • Handling: Dispense the liquid in a fume hood. Avoid inhalation of vapors. Ensure all reaction setups are sealed and vented properly to a scrubbing system if necessary.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste. Do not use combustible materials for absorption.

  • Disposal: All waste materials, including contaminated solvents and glassware, must be disposed of according to institutional and local hazardous waste regulations.

3.2. Protocol 1: Synthesis of Poly(hexamethylene-co-bis(2-chloroethyl)carbonate)

This protocol describes the polycondensation of BCEC with 1,6-hexanediol to produce a functional aliphatic polycarbonate.

Materials:

  • This compound (BCEC), >98% purity[1]

  • 1,6-hexanediol, >99% purity (recrystallized from acetone and dried under vacuum)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Dichloromethane (DCM, for dissolution)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer bar

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Inert gas (Argon or Nitrogen) inlet and bubbler

  • Syringes and needles

Procedure:

  • Reactor Setup: Assemble the flask, condenser, and gas inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add 1,6-hexanediol (e.g., 1.18 g, 10 mmol) and anhydrous DMF (40 mL). Stir until fully dissolved.

  • Base Addition: Using a syringe, add DBU (3.35 mL, 22 mmol, 2.2 equivalents) to the solution.

  • Monomer Addition: In a separate dry vial, weigh BCEC (1.87 g, 10 mmol). Dissolve it in 10 mL of anhydrous DMF. Transfer this solution to the reaction flask dropwise over 30 minutes at room temperature.

  • Polymerization: Heat the reaction mixture to 80 °C and maintain for 24-48 hours under a positive flow of inert gas. The progress of the reaction can be monitored by taking small aliquots and analyzing via GPC or ¹H NMR to observe the disappearance of monomer peaks.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. The solution will likely be viscous. b. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (400 mL). A white, stringy polymer should precipitate. c. Continue stirring for 1 hour, then allow the precipitate to settle. d. Decant the methanol and collect the polymer by filtration. e. Re-dissolve the polymer in a minimal amount of DCM (~30 mL) and re-precipitate into cold methanol to further purify. f. Collect the final polymer by filtration and dry under high vacuum at 40 °C for 24 hours until a constant weight is achieved.

Expected Characterization Results:

  • FTIR (cm⁻¹): ~1750 (C=O, carbonate), ~2940, 2860 (C-H, aliphatic), ~1250 (C-O stretch), ~650-750 (C-Cl stretch).

  • ¹H NMR (CDCl₃, δ ppm): Peaks corresponding to the hexanediol backbone protons and the ethylene protons adjacent to the carbonate and ether linkages.

  • GPC (THF, vs. PS standards): Expected to yield a polymer with Mn > 5,000 g/mol and a polydispersity index (PDI) between 1.5 and 2.5, typical for step-growth polymerization.

3.3. Protocol 2: Post-Polymerization Modification (Azidation of Terminal Groups)

This protocol demonstrates the functionalization of the chloroethyl terminal groups of the synthesized polymer with sodium azide, introducing "clickable" azide moieties.

Materials:

  • Polymer from Protocol 1

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water and Dichloromethane (for work-up)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the synthesized polymer (e.g., 1.0 g) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Add sodium azide (e.g., 5-fold molar excess relative to the calculated number of chain ends) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 24 hours under an inert atmosphere.

  • Purification: a. Cool the reaction to room temperature. b. Precipitate the polymer by pouring the solution into 200 mL of deionized water. c. Filter the polymer and wash thoroughly with water to remove residual DMF and salts. d. Re-dissolve the polymer in DCM, wash the organic phase with brine, dry over anhydrous MgSO₄, and filter. e. Recover the final azido-terminated polymer by precipitating into cold methanol or by evaporating the solvent. f. Dry the product under vacuum.

Expected Characterization Results:

  • FTIR (cm⁻¹): The appearance of a strong, sharp peak around 2100 cm⁻¹ , which is characteristic of the azide (N₃) asymmetric stretch. The C-Cl peak (~650-750 cm⁻¹) should diminish or disappear.

Workflow cluster_synthesis Protocol 1: Polymer Synthesis cluster_modification Protocol 2: Post-Modification s1 1. Setup & Dry Apparatus s2 2. Charge Diol & DMF s1->s2 s3 3. Add Base (DBU) s2->s3 s4 4. Add BCEC Solution s3->s4 s5 5. Heat at 80°C for 24-48h s4->s5 s6 6. Precipitate in Methanol s5->s6 s7 7. Purify & Dry Polymer s6->s7 Polymer Functional Polymer s7->Polymer m1 1. Dissolve Polymer in DMF m2 2. Add Nucleophile (e.g., NaN₃) m1->m2 m3 3. Heat at 60°C for 24h m2->m3 m4 4. Precipitate in Water m3->m4 m5 5. Purify & Dry Final Product m4->m5 FinalPolymer Modified Polymer m5->FinalPolymer Polymer->m1

Caption: Experimental workflow for synthesis and modification.

Applications and Future Outlook

The polymers synthesized from this compound are platforms for creating highly functional materials. The ability to introduce a wide array of chemical groups via nucleophilic substitution on the chloroethyl moieties opens up numerous possibilities:

  • Drug Delivery: Attachment of therapeutic agents, targeting ligands, or solubility modifiers to create advanced polymer-drug conjugates.[9][10]

  • Crosslinkable Resins: Introduction of crosslinkable groups (e.g., alkynes, acrylates) can transform the thermoplastic polymers into durable thermosets or hydrogels.[11][12]

  • Functional Surfaces and Coatings: Grafting these polymers onto surfaces can be used to alter surface properties, creating anti-fouling, biocompatible, or sensor-active coatings.

  • Advanced Thermoplastics: Blending these functional polycarbonates with commodity polymers can enhance properties like flame resistance, impact strength, or thermal stability.[13]

The protocols outlined here provide a foundational methodology for exploring the rich chemistry of this compound. By varying the comonomers and the subsequent modification chemistries, researchers can develop a new generation of polycarbonates with precisely engineered functionalities.

References

  • CP Lab Safety. This compound, min 98%, 10 grams. Available at: [Link]

  • Wicks, D. A., & Wicks, Z. W. (2003). Thermosetting coatings based on the cyclic carbonate–amine reaction. Progress in Organic Coatings, 47(2), 133-144. (Note: This reference describes the general application of cyclic carbonates in coatings, analogous to the potential use of functional polymers).
  • The Kunchithanny, S., & Dove, A. P. (2021). The advent of recyclable CO2-based polycarbonates. Green Chemistry, 23(1), 138-161. Available at: [Link]

  • Flegeau, K., et al. (2025). Access to Highly Functional and Polymerizable Carbonate-Drug Conjugates. Chemistry—A European Journal, e202500031. Available at: [Link]

  • Loh, X. J., & Gan, Z. (2010). Polycarbonates from biorenewable diols via carbonate metathesis polymerization. Macromolecules, 43(16), 6870-6873.
  • Williams, C. K., & Nozaki, K. (2020). A Novel Catalytic Route to Polymerizable Bicyclic Cyclic Carbonate Monomers from Carbon Dioxide. Angewandte Chemie International Edition, 59(4), 1496-1500. Available at: [Link]

  • Acemoglu, M., et al. (2014). Process for preparing poly(ether carbonate). European Patent EP2711385A1.
  • NIST. 2-Chloroethyl carbonate. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. 2-Chloroethyl carbonate (Data Page). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. Available at: [Link]

  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1).... Available at: [Link]

  • Sun, J., et al. (2014). Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide. Green Chemistry, 16(5), 2559-2567. Available at: [Link]

  • Hofmann, J., et al. (2017). Bio-derived polymers for coating applications: comparing poly(limonene carbonate) and poly(cyclohexadiene carbonate). Polymer Chemistry, 8(36), 5581-5589. Available at: [Link]

  • Matsukizono, H., & Takasu, A. (2017). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Macromolecular Chemistry and Physics, 218(12), 1700057. Available at: [Link]

  • Sokołowska, K., et al. (2022). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Materials, 15(21), 7765. Available at: [Link]

  • Liu, S., et al. (2016). Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System. ACS Omega, 1(4), 608-613. Available at: [Link]

  • Demirel, G., & Aydoğan, B. (2017). Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis. Polymer Chemistry, 8(41), 6329-6341. Available at: [Link]

  • Franc, M., et al. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. Polymers, 13(2), 269. Available at: [Link]

  • Martin, C., & Darensbourg, D. J. (2019). CO2-fixation into cyclic and polymeric carbonates: principles and applications. Green Chemistry, 21(7), 1538-1567. Available at: [Link]

  • The Essential Chemical Industry. Polycarbonates. Available at: [Link]

  • Wu, Y. L., et al. (2018). Poly(carbonate urethane)-Based Thermogels with Enhanced Drug Release Efficacy for Chemotherapeutic Applications. Polymers, 10(1), 89. Available at: [Link]

  • Yildirim, M. A., et al. (2012). Polyethylene carbonate production method. Turkish Patent TR201202779A2.
  • Datta, J., et al. (2020). Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes. Polymer Chemistry, 11(29), 4785-4799. Available at: [Link]

  • General Electric Company. (2001). Synthesis of polycarbonates using Co2. US Patent US6288202B1.
  • Moad, G., & Rizzardo, E. (2012). Functional polymers for optoelectronic applications by RAFT polymerization. Polymer Chemistry, 3(6), 1436-1457. Available at: [Link]

  • Singh, G., et al. (2021). 2,2-Bis(hydroxymethyl) propionic acid based cyclic carbonate monomers and their (co)polymers as advanced materials for biomedical applications. Biomaterials, 275, 120953. Available at: [Link]

  • Zolotukhin, M. G., et al. (2024). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. Polymers, 16(23), 3254. Available at: [Link]

  • Enichem S.p.A. (2002). Process for the preparation of polycarbonate diols with a high molecular weight. US Patent US6384178B2.
  • Chen, X., et al. (2020). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 8, 590. Available at: [Link]

  • Akzo N.V. (1987). Preparation of a (co)polymerizable composition containing a diol bis(allyl carbonate) monomer and a process by which this compos. European Patent EP0234616A1.
  • Fuchs, C. (2016). Poly(limonene carbonate): a bio-based & versatile high-performance thermoplastic. Doctoral dissertation, University of Bayreuth. Available at: [Link]

  • Bayer Aktiengesellschaft. (1980). Process for preparing polymers with diphenyl-carbonate end groups. European Patent EP0008724A1.
  • Chmielarz, P., et al. (2022). Novel Polyurethane-Catalyzed Cyclic Carbonate Synthesis Using CO2 and Epoxide. International Journal of Molecular Sciences, 23(15), 8497. Available at: [Link]

  • Yangzhou Sanyou Synthesis Chemical Co., Ltd. (2015). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate. Chinese Patent CN104496822A.

Sources

The Strategic Application of Bis(2-chloroethyl) Carbonate in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of bis(2-chloroethyl) carbonate in the synthesis of pharmaceutical intermediates. While not as ubiquitously documented as its amine counterpart, this compound presents a unique set of reactive properties that can be strategically employed in the construction of complex molecular architectures relevant to medicinal chemistry. This guide will delve into its chemical characteristics, potential applications with illustrative protocols based on analogous reactions, and critical safety considerations.

Introduction to this compound: A Bifunctional Reagent

This compound (CAS No. 623-97-2) is a carbonic acid diester featuring two electrophilic 2-chloroethyl groups.[1] This bifunctionality is the cornerstone of its utility in organic synthesis, allowing it to act as a potential crosslinking agent or as a precursor for cyclization reactions. The presence of the carbonate functional group and the terminal chlorides on the ethyl chains dictates its reactivity profile, which is distinct from other alkylating agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈Cl₂O₃[1]
Molecular Weight 187.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 241 °C[3]
Melting Point 10 °C[3]
CAS Number 623-97-2[1]

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily governed by two features: the electrophilicity of the carbonyl carbon and the susceptibility of the C-Cl bonds to nucleophilic substitution. The electron-withdrawing nature of the carbonate oxygen atoms enhances the electrophilicity of the carbonyl carbon, making it a target for nucleophiles. Concurrently, the chloroethyl groups can undergo substitution reactions, particularly with strong nucleophiles or under conditions that favor SN2 displacement.

It is crucial to understand that the reactivity can be modulated by the choice of nucleophile, solvent, and temperature. Strong nucleophiles like primary amines may preferentially attack the carbonyl carbon, leading to the formation of carbamates, while reactions with diols or other dinucleophiles can lead to cyclization.

Synthetic Applications in Pharmaceutical Intermediate Synthesis

While specific, large-scale pharmaceutical applications of this compound are not extensively reported in mainstream literature, its structural motifs suggest its utility in several key synthetic transformations, drawing parallels from the known reactivity of other dialkyl carbonates.

Synthesis of Six-Membered Cyclic Carbamates (1,3-Oxazinan-2-ones)

The synthesis of 1,3-oxazinan-2-ones, a scaffold present in some biologically active molecules, can be envisioned through the reaction of this compound with primary amines. This reaction is analogous to the cyclization of amines with dicarbonate derivatives of 1,3-diols, which proceeds in a two-step sequence: an initial intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization.[4]

In the proposed reaction with this compound, a primary amine would first attack the electrophilic carbonyl carbon, displacing one of the 2-chloroethoxy groups to form a 2-chloroethyl carbamate intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the chloride would yield the 1,3-oxazinan-2-one ring system.

Diagram 1: Proposed Synthesis of 1,3-Oxazinan-2-ones

G reagent1 This compound intermediate 2-Chloroethyl Carbamate Intermediate reagent1->intermediate + reagent2 Primary Amine (R-NH2) reagent2->intermediate conditions Base, Heat intermediate->conditions product 1,3-Oxazinan-2-one conditions->product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of 1,3-oxazinan-2-ones.

Protocol 1: General Procedure for the Synthesis of a 3-Substituted-1,3-oxazinan-2-one

Disclaimer: This is a theoretical protocol based on analogous reactions. Researchers should conduct small-scale trials to optimize conditions.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (1.1 eq)

    • Anhydrous, non-protic solvent (e.g., DMF, Acetonitrile)

    • Non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (2.0 eq)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the primary amine in the chosen solvent.

    • Add the non-nucleophilic base to the solution and stir for 15 minutes at room temperature.

    • Slowly add a solution of this compound in the same solvent to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1,3-oxazinan-2-one.

Table 2: Hypothetical Reaction Parameters for 1,3-Oxazinan-2-one Synthesis

ParameterConditionRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents facilitate SN2 reactions.
Base K₂CO₃ or Et₃NTo neutralize the HCl generated during cyclization.
Temperature 80-120 °CTo overcome the activation energy for both reaction steps.
Monitoring TLC, LC-MSTo track the disappearance of starting materials and formation of the product.
Synthesis of 1,3-Dioxolan-2-ones from 1,2-Diols

This compound can also be considered a reagent for the synthesis of 1,3-dioxolan-2-ones from 1,2-diols. This transformation is valuable as the 1,3-dioxolan-2-one moiety is a key feature in various pharmaceutical compounds and is also used as a protecting group. The reaction would proceed via a double nucleophilic substitution, where the two hydroxyl groups of the diol displace the two chloroethyl groups.

Diagram 2: Experimental Workflow for 1,3-Dioxolan-2-one Synthesis

G start Mix 1,2-Diol, Base, and Solvent add_reagent Add Bis(2-chloroethyl) Carbonate Solution start->add_reagent react Heat and Stir (Monitor by TLC/LC-MS) add_reagent->react workup Cool, Filter, and Concentrate react->workup purify Column Chromatography workup->purify product Isolate Pure 1,3-Dioxolan-2-one purify->product

Caption: A typical experimental workflow for the synthesis of 1,3-dioxolan-2-ones.

Protocol 2: General Procedure for the Synthesis of a 1,3-Dioxolan-2-one

Disclaimer: This is a theoretical protocol. Optimization is recommended.

  • Materials:

    • This compound (1.0 eq)

    • 1,2-Diol (1.0 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Strong, non-nucleophilic base (e.g., Sodium hydride) (2.2 eq)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the 1,2-diol and the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add the strong base portion-wise to the stirred solution.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Slowly add a solution of this compound in the same solvent.

    • Heat the reaction to reflux and monitor its progress.

    • After completion, cool the reaction to room temperature and quench cautiously with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the 1,3-dioxolan-2-one.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a bifunctional reagent with potential applications in the synthesis of heterocyclic pharmaceutical intermediates. While its use is not as widespread as other reagents, its unique reactivity profile offers opportunities for the creative design of synthetic routes to valuable molecular scaffolds such as 1,3-oxazinan-2-ones and 1,3-dioxolan-2-ones. The protocols provided herein, based on established reactivity principles of analogous compounds, serve as a starting point for researchers to explore the synthetic utility of this versatile, yet underutilized, chemical. As with any reactive chemical, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

  • Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses. ()
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem. ()
  • McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707–719. ()
  • This compound 623-97-2. Tokyo Chemical Industry Co., Ltd. (APAC). ()
  • This compound, min 98%, 10 grams. CP Lab Safety. ()
  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. ()
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. ()
  • Bis(2-chloroethyl)

Sources

Application Notes and Protocols for Reactions with Bis(2-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Reactivity of a Versatile Building Block

Bis(2-chloroethyl) carbonate is a bifunctional electrophilic reagent that serves as a valuable building block in organic synthesis. Its structure, characterized by a central carbonate moiety flanked by two 2-chloroethyl groups, imparts a dual reactivity profile. This allows it to participate in reactions as both an alkylating agent and a carbonyl electrophile.[1] The presence of two reactive chloroethyl groups makes it particularly useful for the introduction of ethylene bridges and the construction of various heterocyclic systems.[2] This document provides a comprehensive guide to the safe handling, reaction protocols, and applications of this compound, with a focus on its utility in the synthesis of pharmaceutically relevant scaffolds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and use in experimental setups.

PropertyValueReference
CAS Number 623-97-2[3][4]
Molecular Formula C5H8Cl2O3[3][5]
Molecular Weight 187.02 g/mol [3][5]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 241 °C
Melting Point 10 °C
Density 1.35 g/cm³ (at 20°C)
Purity >98.0% (GC)[3][4]

Safety and Handling: A Prerequisite for Successful Experimentation

This compound is a hazardous substance and requires stringent safety protocols to be followed.[7][8]

Hazard Identification:

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[7]

  • Corrosivity: Can cause skin and eye irritation.

  • Mutagenicity: Suspected of causing genetic defects.[7]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood.[9][10] For operations with a potential for aerosol generation, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9]

  • Keep the container tightly sealed to prevent exposure to moisture.[8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

Disposal:

  • Dispose of waste in a designated, sealed, and properly labeled hazardous waste container.[11][12]

  • Consult with your institution's environmental health and safety department for specific disposal procedures.[12] Do not dispose of down the drain or in regular trash.[12]

Core Application: N-Alkylation of Amines

A primary application of this compound is in the N-alkylation of primary and secondary amines. This reaction is a cornerstone for the synthesis of a wide range of nitrogen-containing compounds, including important pharmaceutical intermediates. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the chloroethyl group, displacing the chloride.[13][14]

General Reaction Scheme

The reaction of this compound with a generic primary or secondary amine can be represented as follows:

N_Alkylation cluster_reactants Reactants cluster_products Products This compound Cl-CH2CH2-O-C(O)-O-CH2CH2-Cl Mono-alkylated R1R2N-CH2CH2-O-C(O)-O-CH2CH2-Cl This compound->Mono-alkylated + Amine HCl HCl Amine R1R2NH Di-alkylated R1R2N-CH2CH2-O-C(O)-O-CH2CH2-NR1R2 Mono-alkylated->Di-alkylated + Amine

Caption: General N-alkylation reaction scheme.

Causality Behind Experimental Choices
  • Solvent: Aprotic polar solvents such as acetonitrile or DMF are commonly used to dissolve the reactants and facilitate the reaction.[13][15]

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[13][15] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically heated to increase the rate of reaction. Refluxing conditions are often employed.[13][14] The specific temperature will depend on the boiling point of the solvent and the reactivity of the amine.

  • Stoichiometry: The stoichiometry of the reactants can be adjusted to favor either mono- or di-alkylation. Using an excess of the amine will favor the di-alkylated product, while using an excess of this compound will favor the mono-alkylated product.

Detailed Experimental Protocol: Synthesis of a Bis-alkylated Amine

This protocol details a general procedure for the di-alkylation of a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., morpholine) (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (2.2 equivalents) and anhydrous acetonitrile.

  • Addition of Base: To the stirring solution, add anhydrous potassium carbonate (3.0 equivalents).

  • Addition of Electrophile: Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Workflow Diagram

workflow A Combine Amine and K₂CO₃ in Acetonitrile B Add this compound A->B C Reflux for 12-24h (Monitor by TLC/LC-MS) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for amine di-alkylation.

Applications in Drug Development

The ability of this compound to act as a bifunctional alkylating agent makes it a valuable tool in the synthesis of various heterocyclic compounds that are prevalent in pharmaceuticals. For instance, it can be used in the construction of piperazine rings, a common scaffold in many centrally active agents.[2] While bis(2-chloroethyl)amine is more commonly cited for this purpose, the carbonate offers an alternative route with different reactivity and handling properties.[2][16][17][18][19] The chloroethyl groups can also be used to tether molecules to biomolecules, a strategy employed in the design of certain anticancer agents.[20][21]

Conclusion

This compound is a versatile and reactive building block for organic synthesis. Its dual electrophilic nature allows for a range of transformations, most notably the N-alkylation of amines. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively utilize this reagent in the synthesis of complex molecules and pharmaceutical intermediates. The protocols and guidelines presented herein provide a solid foundation for the successful and safe implementation of this compound in the laboratory.

References

  • Arctom Scientific. CAS NO. 623-97-2 | this compound. [Link]

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • LookChem. This compound. [Link]

  • RSC Publishing. Reactivity of Bis(2-chloroethyl)ether with Different Amines. [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

  • PubMed. Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxyguanosine. [Link]

  • NIST. 2-Chloroethyl carbonate. [Link]

  • Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]

  • ResearchGate. Scheme 3. Bis (2-chloroethyl) amine synthesis. [Link]

  • New Jersey Department of Health. Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. [Link]

  • Google Patents. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • PubMed. Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. [Link]

  • PubMed. Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment. [Link]

  • Google Patents. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
  • ResearchGate. Reaction scheme for bis(2-Chloroethyl)amine synthesis. [Link]

  • Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1).... [Link]

  • PubChem. Bis(2-chloroethyl) ether. [Link]

  • Green Chemistry (RSC Publishing). The reactions of dimethyl carbonate and its derivatives. [Link]

  • PubMed. Bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in one-pot parallel synthesis of unsymmetrical aliphatic ureas. [Link]

Sources

Application Notes & Protocols: Bis(2-chloroethyl) Carbonate as a Bifunctional Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of bis(2-chloroethyl) carbonate, a potent bifunctional alkylating agent, and its application as a cross-linking agent for polymers containing nucleophilic functional groups. Tailored for researchers, scientists, and professionals in drug development and materials science, these notes elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and emphasize critical safety considerations.

Introduction: Understanding this compound

This compound (CAS No. 623-97-2) is a carbonic acid ester characterized by two 2-chloroethyl groups.[1][2][3][4] Its molecular structure, featuring two reactive alkyl chloride termini, makes it an effective electrophile for forming stable covalent linkages with various nucleophilic groups. This bifunctionality is the cornerstone of its utility as a cross-linking agent, enabling the formation of three-dimensional polymer networks from linear or branched precursors.

The reactivity of this compound is analogous to other chloroethyl compounds, which are known to undergo nucleophilic substitution reactions. This property allows it to effectively cross-link biopolymers such as polysaccharides (e.g., hyaluronic acid, cellulose) and proteins, as well as synthetic polymers possessing amine, hydroxyl, or thiol functionalities. The resulting hydrogels or cross-linked materials often exhibit enhanced mechanical strength, controlled swelling behavior, and modified degradation kinetics, making them suitable for applications in drug delivery, tissue engineering, and diagnostics.[5][6][7]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReferences
CAS Number 623-97-2[1][2][8]
Molecular Formula C₅H₈Cl₂O₃[2][3][4]
Molecular Weight 187.02 g/mol [2][3][4]
Appearance Colorless to Light Yellow Liquid[1][9]
Purity Typically >98.0% (GC)[1][9]
Synonyms Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[1][2][9]

Mechanism of Action: The Cross-Linking Chemistry

The cross-linking action of this compound is predicated on a bimolecular nucleophilic substitution (Sɴ2) reaction. The electron-withdrawing nature of the adjacent carbonate group enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms. This makes them susceptible to attack by nucleophiles, such as the hydroxyl (-OH) groups of polysaccharides or the amine (-NH₂) groups of proteins and polyamines.

The reaction typically proceeds under basic conditions. A base (e.g., sodium hydroxide) is used to deprotonate the nucleophilic groups on the polymer backbone, converting them into more potent nucleophiles (alkoxides or free amines). These activated nucleophiles then attack the electrophilic carbon centers of the cross-linking agent, displacing the chloride ions and forming a stable ether or amine linkage. Since this compound has two reactive sites, it can bridge two different polymer chains or two different points on the same chain.

Visualizing the Cross-Linking Mechanism

The following diagram illustrates the proposed cross-linking mechanism of a generic polymer containing hydroxyl groups (Polymer-OH) with this compound under basic conditions.

G cluster_0 Step 1: Activation of Polymer cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Second Nucleophilic Attack & Cross-linking PolymerOH Polymer-OH PolymerO Polymer-O⁻ (Alkoxide Ion) PolymerOH->PolymerO Deprotonation Base Base (e.g., NaOH) Base->PolymerO H2O H₂O PolymerO_ref Polymer-O⁻ BCEC This compound Cl-CH₂CH₂-O-C(O)-O-CH₂CH₂-Cl Intermediate Polymer-O-CH₂CH₂-O-C(O)-O-CH₂CH₂-Cl BCEC->Intermediate Cl_ion1 Cl⁻ Intermediate->Cl_ion1 Chloride leaving group Intermediate_ref Intermediate PolymerO_ref->Intermediate Sɴ2 Attack AnotherPolymerO Another Polymer-O⁻ Crosslinked Cross-linked Polymer Polymer-O-CH₂CH₂-O-C(O)-O-CH₂CH₂-O-Polymer AnotherPolymerO->Crosslinked Sɴ2 Attack Cl_ion2 Cl⁻ Crosslinked->Cl_ion2 Chloride leaving group Intermediate_ref->Crosslinked

Caption: Proposed Sɴ2 mechanism for polymer cross-linking.

Application Protocols: Cross-Linking of Polysaccharides

This section provides a detailed protocol for the cross-linking of hyaluronic acid (HA), a model polysaccharide, to form a hydrogel. This protocol can be adapted for other polysaccharides like carboxymethyl cellulose or dextran.[10]

Materials and Reagents
  • Hyaluronic Acid (HA), sodium salt (specify molecular weight)

  • This compound (purity >98%)[1][9]

  • Sodium Hydroxide (NaOH), 1 M solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Dialysis tubing (appropriate MWCO)

  • Magnetic stirrer and stir bars

  • pH meter

  • Lyophilizer (optional)

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve HA in DI Water (e.g., 2% w/v) start->dissolve add_base 2. Add NaOH solution (e.g., to 0.2 M final conc.) Stir until homogeneous dissolve->add_base add_crosslinker 3. Add this compound (e.g., 1-10% w/w of HA) add_base->add_crosslinker react 4. React at controlled temp. (e.g., 40-60°C for 2-8 hours) add_crosslinker->react neutralize 5. Neutralize with PBS or dilute HCl react->neutralize purify 6. Purify by Dialysis (against DI water for 2-3 days) neutralize->purify characterize 7. Characterize Hydrogel (Swelling, Rheology, etc.) purify->characterize end End characterize->end

Caption: Workflow for polysaccharide hydrogel synthesis.

Step-by-Step Protocol
  • Polymer Dissolution: Prepare a 2% (w/v) solution of hyaluronic acid in DI water. Stir the solution at room temperature until the HA is fully dissolved. This may take several hours.

    • Rationale: A homogeneous polymer solution is essential for uniform cross-linking. The concentration can be adjusted to control the final density of the hydrogel.

  • Alkaline Activation: To the HA solution, slowly add 1 M NaOH solution while stirring to reach a final concentration of approximately 0.2 M NaOH. Continue stirring until the solution is visually homogeneous.

    • Rationale: The basic environment deprotonates the hydroxyl groups on the HA backbone, creating highly reactive alkoxide nucleophiles necessary for the reaction with the alkyl chloride.[11]

  • Addition of Cross-linking Agent: Add the desired amount of this compound to the activated HA solution. The amount can be varied (e.g., 1%, 5%, 10% by weight relative to HA) to control the degree of cross-linking.

    • Rationale: The concentration of the cross-linking agent is a critical parameter. Higher concentrations will lead to a more densely cross-linked network, resulting in a stiffer hydrogel with a lower swelling ratio.

  • Reaction Incubation: Maintain the reaction mixture at a constant temperature, for example, 40-60°C, for a period of 2 to 8 hours with continuous stirring.[12]

    • Rationale: Elevated temperature increases the reaction rate of the Sɴ2 substitution. The reaction time and temperature must be optimized to achieve the desired cross-linking density without causing significant polymer degradation.

  • Neutralization and Gelation: After the incubation period, cool the reaction mixture to room temperature. Neutralize the solution by adding PBS (pH 7.4) or dropwise addition of dilute HCl until the pH is approximately 7.4. The formation of a stable hydrogel should be observed.

    • Rationale: Neutralization quenches the reaction by protonating any remaining alkoxide ions. It also makes the resulting hydrogel biocompatible for potential biomedical applications.

  • Purification: Transfer the hydrogel to a dialysis membrane and dialyze against DI water for 2-3 days, changing the water frequently. This step removes unreacted cross-linker, sodium chloride (reaction byproduct), and excess base.

    • Rationale: Purification is crucial to remove potentially cytotoxic residual reagents, ensuring the safety and integrity of the final material.[12]

  • Storage and Characterization: The purified hydrogel can be stored at 4°C. For dry weight analysis or long-term storage, the hydrogel can be lyophilized. The properties of the hydrogel (e.g., swelling ratio, mechanical strength, degradation rate) should be characterized using appropriate analytical techniques.

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions. While specific toxicology data is limited, its structure as a bifunctional alkylating agent suggests potential hazards.

  • Hazard Statements: The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is also suspected of causing genetic defects.[8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

    • P405: Store locked up.[8]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[13] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All experimental work should be conducted with a thorough risk assessment and in compliance with institutional safety protocols.

References

  • Arctom Scientific. CAS NO. 623-97-2 | this compound. [Link]

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • Journal of Chemical Research, Synopses. Reactivity of Bis(2-chloroethyl)ether with Different Amines. [Link]

  • Journal of Tissue Engineering. Crosslinking method of hyaluronic-based hydrogel for biomedical applications. [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

  • SAGE Journals. Crosslinking method of hyaluronic-based hydrogel for biomedical applications. [Link]

  • Smart Medicine. Modification and crosslinking strategies for hyaluronic acid-based hydrogel biomaterials. [Link]

  • Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • MDPI. Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. [Link]

  • Google Patents. US9371402B2 - Method for producing cross-linked hyaluronic acid.
  • NIST WebBook. 2-Chloroethyl carbonate. [Link]

  • NIST WebBook. 2-Chloroethyl carbonate. [Link]

  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1).... [Link]

  • PubChem - NIH. Bis(2-chloroethyl)amine. [Link]

  • PMC - NIH. The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels. [Link]

  • ResearchGate. Chemical crosslinking methods for algal polysaccharides-based hydrogel.... [Link]

  • PubChem. 2-Chloroethyl ethyl carbonate. [Link]

  • Google Patents. WO2004092222A2 - Cross-linking of low and high molecular weight polysaccharides preparation of injectable monophase hydrogels and polysaccharides and hydrogels thus obtained.
  • PMC - NIH. Dichlorophosphinic bis(2-chloroethyl)amide. [Link]

  • Google Patents. US5371208A - Preparation of cross-linked linear polysaccharide polymers as gels for electrophoresis.
  • Google Patents. US8318695B2 - Tunably crosslinked polysaccharide compositions.
  • RSC Publishing. 579. Synthesis of bis-[p-di-(2-chloroethyl)aminophenoxy]alkanes. [Link]

  • Google Patents. CN1223996A - The preparation method of two (2-chloroethyl) ethers.
  • ResearchGate. Structures of (a) Bis (2-chloroethyl) sulphide, (b) 2-Chloroethyl ethyl.... [Link]

  • ACS Publications. Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability. [Link]

Sources

Synthesis of N-Aryl Piperazines: A Detailed Application Guide Using Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Aryl Piperazines and a Modern Synthetic Approach

N-aryl piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals targeting a wide range of therapeutic areas.[1] Their prevalence is due to the unique physicochemical properties conferred by the piperazine ring, which can influence solubility, basicity, and receptor-binding interactions. These compounds are integral to drugs with applications as antidepressants, antipsychotics, antihistamines, and anticancer agents.[2][3]

Traditionally, the synthesis of N-aryl piperazines has been approached through various methods, each with its own set of advantages and limitations. A particularly effective and convergent strategy involves the direct construction of the piperazine ring onto an aniline scaffold. This guide focuses on the application of bis(2-chloroethyl) carbonate as a key reagent for this transformation. While the closely related bis(2-chloroethyl)amine hydrochloride is more extensively documented, this compound offers a compelling alternative, potentially simplifying workup procedures by avoiding the introduction of an additional amine hydrochloride salt.

This document provides a comprehensive overview of the synthesis of N-aryl piperazines using this compound, including a detailed reaction mechanism, step-by-step protocols, and critical safety considerations. The protocols and mechanistic insights are primarily derived from established procedures for the analogous reaction with bis(2-chloroethyl)amine hydrochloride, adapted to the specific reactivity of the carbonate.[2][4][5]

Mechanistic Rationale: The Double Alkylation and Cyclization Cascade

The synthesis of an N-aryl piperazine from an aniline and this compound proceeds through a two-step sequence within a single pot: an initial double N-alkylation followed by an intramolecular cyclization.

  • Initial N-Alkylation: The reaction commences with the nucleophilic attack of the aniline nitrogen onto one of the electrophilic chloroethyl groups of this compound. This is a standard SN2 reaction, where the chlorine atom acts as the leaving group.

  • Second N-Alkylation: Following the initial alkylation, a second intramolecular SN2 reaction is proposed to occur, where the aniline nitrogen attacks the second chloroethyl group. This forms a transient N,N-bis(2-chloroethyl)aniline intermediate.

  • Intramolecular Cyclization: The key ring-forming step is a final intramolecular nucleophilic attack. The nitrogen atom of the N,N-bis(2-chloroethyl)aniline intermediate attacks one of the electrophilic carbons of the chloroethyl groups, displacing the chloride ion and forming the piperazine ring. The carbonate moiety is eliminated during the reaction sequence.

Reaction_Mechanism Aniline Aniline (Ar-NH2) Intermediate N,N-bis(2-chloroethyl)aniline Intermediate Aniline->Intermediate S N 2 BCEC This compound BCEC->Intermediate Piperazine N-Aryl Piperazine Intermediate->Piperazine Intramolecular S N 2 Byproducts CO2 + 2 HCl

Figure 1: Proposed reaction mechanism for the synthesis of N-aryl piperazines using this compound.

Application Protocol: Synthesis of 1-Arylpiperazines

This protocol provides a general procedure for the synthesis of 1-arylpiperazines from anilines and this compound. It is critical to perform this reaction under an inert atmosphere to prevent oxidation of the aniline and to use anhydrous solvents to avoid side reactions.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.1 eq)[6]

  • High-boiling solvent (e.g., N,N-Dimethylformamide (DMF), diglyme, or xylene)[2]

  • Anhydrous Potassium Carbonate (2.5 eq, optional, as a base)[7]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Workup and purification reagents (water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Experimental Workflow:

Experimental_Workflow Setup Reaction Setup: - Aniline, this compound, Solvent - Inert Atmosphere (N2/Ar) Heating Heating: - 110-150 °C - Monitor by TLC/LC-MS Setup->Heating Workup Aqueous Workup: - Cool reaction mixture - Add water and organic solvent (e.g., EtOAc) Heating->Workup Extraction Extraction: - Separate organic layer - Wash with brine Workup->Extraction Drying Drying and Concentration: - Dry over Na2SO4 - Concentrate in vacuo Extraction->Drying Purification Purification: - Column Chromatography (Silica Gel) Drying->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

Figure 2: General experimental workflow for the synthesis and purification of N-aryl piperazines.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted aniline (1.0 eq), this compound (1.1 eq), and a high-boiling solvent (e.g., DMF, approximately 5-10 mL per gram of aniline). If the aniline salt is used, or to facilitate the reaction, anhydrous potassium carbonate (2.5 eq) can be added.[7]

  • Heating and Reaction Monitoring: Heat the reaction mixture to 110-150 °C with vigorous stirring.[2][8] The optimal temperature may vary depending on the reactivity of the aniline substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from several hours to 48 hours.[8]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Extraction and Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl piperazine.

  • Characterization: Characterize the final product by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.[1]

Scope and Versatility: A Survey of Potential Substrates

The reaction is generally applicable to a wide range of anilines, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. However, yields may vary depending on the electronic nature and steric hindrance of the substituents.

Aniline DerivativeReaction Conditions (Solvent, Temp)Typical Yield (%)*Reference
AnilineDiglyme, 150 °C60-75Adapted from[2]
4-MethoxyanilineDMF, 120 °C65-80Adapted from[8]
4-ChloroanilineXylene, 140 °C55-70Adapted from[5]
2,3-DichloroanilineNeat, 160-220 °C50-65Adapted from[3]
3-(Trifluoromethyl)anilineDiglyme, 150 °C40-55Adapted from[2]

*Yields are estimates based on similar reactions with bis(2-chloroethyl)amine hydrochloride and are for illustrative purposes. Actual yields with this compound may vary.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[9]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Respiratory Protection: Work in a well-ventilated fume hood. For handling larger quantities, a NIOSH-approved respirator is recommended.

  • Handling: Avoid generating dust or aerosols. Keep the container tightly closed when not in use. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Always consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.[10]

Troubleshooting and Considerations

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature or using a higher boiling point solvent. The addition of a non-nucleophilic base like potassium carbonate can also improve the rate of reaction by neutralizing the HCl generated in situ.[7]

  • Side Reactions: The formation of dimeric or polymeric byproducts can occur, especially at higher temperatures. Careful control of the reaction stoichiometry and temperature is crucial.

  • Purification Challenges: The polarity of the N-aryl piperazine product can vary significantly depending on the substituents. Optimization of the chromatographic purification method may be necessary.

Conclusion

The synthesis of N-aryl piperazines using this compound represents a valuable and efficient method for accessing this important class of compounds. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently employ this methodology in their drug discovery and development efforts. The adaptability of this reaction to a range of aniline substrates underscores its utility as a powerful tool in the synthetic chemist's arsenal.

References

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

  • NIH. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]

  • NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • Google Patents. Piperazine-substituted aryl and aralkyl carboxylic acids useful for treating infirmaties caused by excess lipids or thrombocyte.
  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with bis(2-chloroethyl) carbonate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that you may encounter during its synthesis, purification, and application. Our goal is to equip you with the scientific rationale behind experimental observations and to offer field-proven solutions to common challenges.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the primary synthetic route for this compound and what are the key reaction intermediates?

    • What are the most common impurities I should expect in my crude this compound product?

    • My reaction yield is lower than expected. What are the potential causes?

    • I am observing the formation of higher molecular weight species. What are these and how can I prevent them?

    • How can I effectively purify my this compound product?

  • Troubleshooting Guides

    • Problem 1: Presence of 2-Chloroethyl Chloroformate in the Final Product

    • Problem 2: Significant Hydrolysis and Formation of Hydroxyethyl Byproducts

    • Problem 3: Formation of Oligo-carbonates and Polymeric Impurities

  • Experimental Protocols

    • Protocol 1: General Synthesis of this compound

    • Protocol 2: GC-MS Analysis for Impurity Profiling

  • References

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the key reaction intermediates?

The most common and industrially relevant method for synthesizing this compound is the reaction of 2-chloroethanol with phosgene.[1] This reaction proceeds in a stepwise manner, with 2-chloroethyl chloroformate being the key intermediate.

The overall reaction can be summarized as follows:

Step 1: Formation of 2-Chloroethyl Chloroformate 2-Chloroethanol reacts with one molecule of phosgene to form 2-chloroethyl chloroformate and hydrogen chloride (HCl).

HOCH₂CH₂Cl + COCl₂ → ClCOOCH₂CH₂Cl + HCl

Step 2: Formation of this compound The intermediate, 2-chloroethyl chloroformate, then reacts with a second molecule of 2-chloroethanol to yield the final product, this compound, and another molecule of HCl.

ClCOOCH₂CH₂Cl + HOCH₂CH₂Cl → (ClCH₂CH₂O)₂CO + HCl

A base, such as pyridine, is often used to scavenge the HCl byproduct, which can drive the reaction to completion.[2]

Q2: What are the most common impurities I should expect in my crude this compound product?

The purity of commercially available this compound is typically around 98% as determined by Gas Chromatography (GC).[3] The impurities in your crude product can originate from unreacted starting materials, side reactions, or degradation of the product. The most common impurities include:

  • 2-Chloroethanol: Unreacted starting material.

  • 2-Chloroethyl chloroformate: Unreacted intermediate.

  • Diethylene glycol bis(chloroformate): An impurity that can arise from diethylene glycol present in the 2-chloroethanol starting material.

  • Oligo-carbonates: Higher molecular weight species formed from the reaction of this compound with 2-chloroethanol or its hydrolysis products.

  • Hydrolysis Products: Such as 2-(2-chloroethoxy)ethanol and diethylene glycol, formed by the reaction of the product with any residual water.[4]

  • Byproducts from Phosgene: Residual phosgene, and its hydrolysis products, carbon dioxide and HCl.[2][5]

Q3: My reaction yield is lower than expected. What are the potential causes?

Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inefficient removal of the HCl byproduct. Using a base to scavenge HCl is crucial.

  • Phosgene Loss: Phosgene is a highly reactive and volatile gas. Inefficient trapping or premature hydrolysis can lead to a stoichiometric imbalance.

  • Hydrolysis: The presence of water in the reactants or solvent can lead to the hydrolysis of phosgene, 2-chloroethyl chloroformate, and the final product, reducing the overall yield.[6] It is critical to use anhydrous conditions.

  • Side Reactions: The formation of oligo-carbonates and other byproducts consumes the reactants and reduces the yield of the desired product.

Q4: I am observing the formation of higher molecular weight species. What are these and how can I prevent them?

The higher molecular weight species are likely oligo-carbonates . These are formed through a series of intermolecular reactions. For instance, the chloroformate end of 2-chloroethyl chloroformate can react with the hydroxyl group of 2-chloroethanol that has already formed a carbonate linkage, leading to the extension of the carbonate chain.

To minimize the formation of these oligo-carbonates:

  • Control Stoichiometry: Use a precise 2:1 molar ratio of 2-chloroethanol to phosgene. An excess of 2-chloroethanol can promote the formation of longer chains.

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to control the reaction rate and reduce the likelihood of side reactions.

  • Order of Addition: Slowly adding phosgene to 2-chloroethanol can help to maintain a low concentration of the reactive intermediate and favor the formation of the desired product.

Q5: How can I effectively purify my this compound product?

Purification of this compound is typically achieved through vacuum distillation . This method is effective in separating the desired product from less volatile impurities like oligo-carbonates and more volatile impurities such as unreacted 2-chloroethanol and 2-chloroethyl chloroformate.

Given the thermal sensitivity of the product, it is crucial to perform the distillation under a high vacuum to keep the distillation temperature as low as possible and prevent decomposition.

Troubleshooting Guides

This section provides a more detailed breakdown of specific issues, their probable causes, and recommended solutions.

Problem 1: Presence of 2-Chloroethyl Chloroformate in the Final Product
  • Symptom: A significant peak corresponding to 2-chloroethyl chloroformate is observed in the GC-MS analysis of the purified product.

  • Causality: This indicates an incomplete reaction of the intermediate with 2-chloroethanol. The primary reasons for this are either a non-stoichiometric amount of 2-chloroethanol or insufficient reaction time or temperature for the second step of the synthesis to proceed to completion.

  • Troubleshooting & Optimization:

Parameter Probable Cause Recommended Solution Benefit
Stoichiometry Insufficient 2-chloroethanol.Ensure a slight excess (e.g., 2.1 equivalents) of 2-chloroethanol is used relative to phosgene.Drives the second reaction step towards completion.
Reaction Time The reaction was stopped prematurely.Monitor the reaction progress using in-process controls like TLC or GC-MS to ensure the disappearance of the 2-chloroethyl chloroformate intermediate.Ensures the reaction proceeds to completion.
Temperature The reaction temperature was too low for the second step.After the initial reaction with phosgene at a low temperature, a slight increase in temperature (e.g., to room temperature) might be necessary to facilitate the second substitution.Increases the reaction rate of the second step.
Problem 2: Significant Hydrolysis and Formation of Hydroxyethyl Byproducts
  • Symptom: GC-MS analysis reveals the presence of 2-(2-chloroethoxy)ethanol, diethylene glycol, and other related hydroxyethyl species.

  • Causality: These impurities are a result of the reaction of this compound or its intermediates with water. The presence of moisture in the reactants, solvents, or reaction atmosphere can lead to significant product loss through hydrolysis. The carbon-chlorine bond in bis(2-chloroethyl) ether, a related compound, is known to be stable to abiotic cleavage, suggesting hydrolysis primarily occurs at the carbonate linkage.[7]

  • Troubleshooting & Optimization:

Parameter Probable Cause Recommended Solution Benefit
Solvent & Reactants Presence of water in 2-chloroethanol or the solvent.Use freshly distilled and dried solvents. Ensure 2-chloroethanol is anhydrous.Reduces the primary source of water in the reaction.
Reaction Atmosphere Exposure of the reaction to atmospheric moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents moisture from the air from entering the reaction vessel.
Work-up Use of aqueous work-up procedures.If a work-up is necessary, use anhydrous conditions. For example, use an organic base to neutralize HCl followed by filtration.Minimizes contact of the product with water.
Problem 3: Formation of Oligo-carbonates and Polymeric Impurities
  • Symptom: The presence of a broad hump or multiple peaks at higher retention times in the GC chromatogram, and a viscous or oily consistency of the crude product.

  • Causality: Oligo-carbonates are formed when the reactive chloroformate intermediate reacts with another molecule of this compound or with a growing oligomer chain instead of 2-chloroethanol. This is more likely to occur at higher concentrations and temperatures.

  • Troubleshooting & Optimization:

Parameter Probable Cause Recommended Solution Benefit
Concentration High concentration of reactants.Use a more dilute solution of the reactants.Reduces the probability of intermolecular reactions leading to oligomerization.
Temperature Elevated reaction temperature.Maintain a consistently low temperature throughout the addition of phosgene.Slows down the reaction rate, allowing for more controlled formation of the desired product.
Mixing Poor mixing of the reaction.Ensure efficient stirring to maintain a homogenous concentration of reactants and prevent localized "hot spots" of high concentration.Promotes the desired bimolecular reaction.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Disclaimer: This is a general guideline and should be adapted and optimized for your specific laboratory conditions. Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 2-Chloroethanol (anhydrous)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (or other suitable solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a condenser connected to a gas scrubber (e.g., containing a solution of sodium hydroxide).

  • Under an inert atmosphere (e.g., argon), charge the flask with anhydrous 2-chloroethanol (2.1 equivalents) and anhydrous dichloromethane.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.2 equivalents) to the stirred solution.

  • Slowly bubble phosgene gas (1.0 equivalent) through the solution while maintaining the temperature between 0-5 °C. Alternatively, add a solution of triphosgene in dichloromethane dropwise.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material and intermediate are consumed.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with a cold, dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: GC-MS Analysis for Impurity Profiling

Objective: To identify and quantify this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this analysis.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway and Key Side Reactions

G TwoCE 2-Chloroethanol CECF 2-Chloroethyl Chloroformate (Intermediate) TwoCE->CECF + Phosgene BCEC Bis(2-chloroethyl) Carbonate (Product) TwoCE->BCEC Phosgene Phosgene Phosgene->CECF CECF->BCEC + 2-Chloroethanol HCl HCl CECF->HCl Oligo Oligo-carbonates CECF->Oligo + BCEC or Oligomer BCEC->HCl BCEC->Oligo CEE 2-(2-chloroethoxy)ethanol BCEC->CEE + H₂O (Hydrolysis) Water Water (Contaminant) DEG Diethylene Glycol Water->DEG Water->CEE CEE->DEG + H₂O (Hydrolysis)

Caption: Synthetic pathway and formation of major side products.

Troubleshooting Logic Flow

G start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials/Intermediates start->check_sm check_hydrolysis Check for Hydrolysis Products (e.g., CEE, DEG) start->check_hydrolysis check_oligo Check for High MW Oligo-carbonates start->check_oligo incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Water Contamination check_hydrolysis->hydrolysis Yes oligomerization Side Reactions check_oligo->oligomerization Yes sol_incomplete Optimize Reaction Time, Temp, & Stoichiometry incomplete_rxn->sol_incomplete sol_hydrolysis Use Anhydrous Conditions & Inert Atmosphere hydrolysis->sol_hydrolysis sol_oligo Control Temp, Concentration, & Mixing oligomerization->sol_oligo

Caption: A logical workflow for troubleshooting common issues.

References

  • Chemcess. (2024, August 11). 2-Chloroethanol: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Hormann, V. et al. (2016). Biodegradation of Bis(2-Chloroethyl) Ether by Xanthobacter sp. Strain ENV481. Applied and Environmental Microbiology, 82(12), 3596-3604. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Bis(2-Chloroethyl)Ether. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved January 9, 2026, from [Link]

  • Publisso. (2022, June 29). 2-Chloroethanol. Retrieved from [Link]

  • PubMed. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate. Chemosphere, 261, 127709. [Link]

  • Wikipedia. (2024, October 27). Phosgene. Retrieved from [Link]

  • Central Intelligence Agency. (n.d.). Phosgene is the chemical compound with the formula COCl2. Retrieved from [Link]

  • Google Patents. (n.d.). US3299115A - Preparation of bis (trichloroethyl) carbonate.

Sources

Technical Support Center: Purification of Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Bis(2-chloroethyl) carbonate (BCEC). This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important chemical intermediate. Here, we synthesize technical data with practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Introduction: The Criticality of Purity

This compound (CAS No. 623-97-2) is a reactive bifunctional alkylating agent. Its high reactivity makes it a valuable building block, but also renders it susceptible to degradation and the formation of impurities. The presence of even trace amounts of byproducts, such as residual starting materials or hydrolysis products, can have significant impacts on subsequent reaction yields, selectivity, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and common contaminants of this compound.

Q1: What are the most common impurities encountered in crude this compound reaction mixtures?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Residual 2-chloroethanol and phosgene derivatives (e.g., triphosgene) are common.

  • Hydrolysis Products: BCEC is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding 2-chloroethanol and eventually ethylene glycol. Carbon dioxide may also be generated during decomposition[1].

  • Side-Reaction Products: Bis(2-chloroethyl) ether can form as a byproduct, particularly if reaction temperatures are not well-controlled or if acidic catalysts are present[2][3][4].

  • Polymeric Byproducts: High temperatures or prolonged reaction times can lead to the formation of oligomeric or polymeric species.

Q2: Why is this compound so sensitive to moisture?

A2: The central carbonate group is an ester, which is inherently susceptible to nucleophilic attack by water (hydrolysis)[1][5]. The electron-withdrawing effect of the two chloroethyl groups increases the electrophilicity of the carbonyl carbon, making it more prone to attack. This reaction is often catalyzed by acidic or basic residues from the synthesis, cleaving the ester bonds to release 2-chloroethanol and carbonic acid, which is unstable and decomposes to CO₂ and water[1].

Q3: What are the key physical properties I should be aware of for purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification method. Key data is summarized in the table below. The relatively high boiling point necessitates the use of vacuum distillation to avoid thermal decomposition.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 623-97-2 [6][7][8]
Molecular Formula C₅H₈Cl₂O₃ [6][8]
Molecular Weight 187.02 g/mol [6][8]
Appearance Colorless to light yellow clear liquid [7]
Boiling Point 106-108 °C at 6 mmHg [8]

| Purity (Typical) | >98.0% (GC) |[7] |

Part 2: Troubleshooting Guide for Purification

This section is formatted to help you diagnose and solve specific problems encountered during the purification process.

Issue 1: The crude product is dark or discolored (yellow to brown).

  • Probable Cause: This often indicates thermal decomposition or the presence of polymeric impurities. Carbonates can be thermally unstable, and prolonged exposure to high temperatures during synthesis or distillation can lead to degradation[9].

  • Recommended Solution:

    • Use Vacuum Distillation: Avoid atmospheric distillation. Purify the material under high vacuum (e.g., <10 mmHg) to lower the boiling point and minimize thermal stress[8].

    • Control the Heat Source: Use a well-controlled heating mantle with a stirrer and monitor the pot temperature closely. Avoid aggressive heating.

    • Pre-treatment: If significant solid impurities are present, consider a preliminary filtration step before distillation.

Issue 2: The final product shows a new peak in the GC-MS analysis after purification, possibly identified as Bis(2-chloroethyl) ether.

  • Probable Cause: This impurity can arise from a side reaction during synthesis or be co-distilled with the product if their boiling points are close. The boiling point of bis(2-chloroethyl) ether is approximately 178 °C at atmospheric pressure, and it will be lower under vacuum[4][10].

  • Recommended Solution:

    • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) under vacuum. This provides multiple theoretical plates to improve the separation of components with close boiling points.

    • Collect Fractions: Collect multiple small fractions during the distillation and analyze each by GC-MS or TLC to isolate the purest fractions of the desired product.

Issue 3: The yield from distillation is very low, and a significant amount of residue remains in the distillation flask.

  • Probable Cause: This points towards significant polymerization or decomposition of the product upon heating. It can also be caused by the presence of non-volatile impurities.

  • Recommended Solution:

    • Check Vacuum Level: Ensure your vacuum system is operating efficiently and can achieve a low, stable pressure. Leaks in the system will increase the required distillation temperature.

    • Consider Column Chromatography: For thermally sensitive batches or when high purity is required, column chromatography on silica gel can be an effective alternative. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate gradient).

    • Minimize Heating Time: Ensure the distillation is performed as quickly as possible once the material is heated.

Issue 4: The purified product degrades upon storage.

  • Probable Cause: BCEC is sensitive to moisture and can hydrolyze over time[1]. Exposure to air and light can also promote degradation.

  • Recommended Solution:

    • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous Conditions: Use sealed, anhydrous containers (e.g., an amber glass bottle with a septum-sealed cap).

    • Refrigeration: Store the material in a refrigerator to slow the rate of any potential decomposition reactions.

Part 3: Experimental Protocols & Workflows

Workflow: Selecting a Purification Method

The choice of purification method depends on the initial purity of the crude material and the final purity required. The following decision tree provides a general guideline.

Purification_Workflow start Crude Reaction Mixture check_purity Assess Crude Purity (e.g., GC-MS, TLC) start->check_purity decision Purity > 85% & Volatile Impurities? check_purity->decision distillation Proceed with Vacuum Distillation decision->distillation  Yes chromatography Use Silica Gel Column Chromatography decision->chromatography  No / Thermally Sensitive final_product Pure this compound distillation->final_product chromatography->final_product Vacuum_Distillation cluster_0 Distillation Setup flask Distilling Flask (with crude BCEC & stir bar) column Vigreux Column flask->column head Distillation Head (with Thermometer) column->head condenser Condenser head->condenser vacuum To High Vacuum Pump (via Cold Trap) head->vacuum receiver Receiving Flask condenser->receiver water_out Water Out condenser->water_out heat Heating Mantle & Stir Plate heat->flask water_in Water In water_in->condenser

Caption: Schematic of a vacuum distillation setup.

Part 4: Safety First: Handling this compound

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [11][12]* Ventilation: All handling and purification procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors. [13][14]* Spill & Waste: Have appropriate spill cleanup materials ready. Dispose of all chemical waste, including contaminated glassware and consumables, in accordance with local and institutional regulations. * First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention. [13]If inhaled, move to fresh air. [13]

References

  • US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents.
  • Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier - EPA. U.S. Environmental Protection Agency. [Link]

  • Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... - ResearchGate. ResearchGate. [Link]

  • Bis(2-chloroethyl)sulfide - Wikipedia. Wikipedia. [Link]

  • CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents.
  • This compound, min 98%, 10 grams - CP Lab Safety. CP Lab Safety. [Link]

  • Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents.
  • Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem. National Center for Biotechnology Information. [Link]

  • Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C | Request PDF - ResearchGate. ResearchGate. [Link]

  • Hydrolysis of bis-(2-chloroethyl) sulfide. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • 2-Chloroethyl carbonate - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Thermophysical Properties of bis(2-chloroethyl) ether - Chemcasts. Chemcasts. [Link]

  • Bis(chloroethyl) ether - Wikipedia. Wikipedia. [Link]

  • Thermal decomposition of the Group 2 carbonates and nitrates - Chemguide. Chemguide. [Link]

Sources

Technical Support Center: Optimizing Bis(2-chloroethyl) Carbonate Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(2-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method is the reaction of two equivalents of 2-chloroethanol (also known as ethylene chlorohydrin) with one equivalent of a phosgene source.[1] The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction.

Q2: What are the common phosgene sources, and which one should I choose?

A2: There are three primary phosgene sources used for this synthesis: phosgene gas, diphosgene (a liquid), and triphosgene (a solid).

  • Phosgene (COCl₂): A highly reactive and toxic gas. While its reactivity can lead to high-purity products under optimized conditions, its extreme toxicity and difficult handling make it suitable primarily for industrial-scale production with specialized equipment.[2][3]

  • Diphosgene (Trichloromethyl chloroformate): A liquid that is easier to handle and measure than gaseous phosgene.[4] However, it is still highly toxic and decomposes into phosgene.[4][5]

  • Triphosgene (Bis(trichloromethyl) carbonate, BTC): A stable crystalline solid that is the safest of the three to handle, transport, and store, making it the preferred choice for laboratory-scale synthesis.[6][7][8] It is considered a convenient substitute for phosgene, with one mole of triphosgene being equivalent to three moles of phosgene.[8][9]

For most laboratory applications, triphosgene is the recommended reagent due to its comparative safety and ease of handling.

Q3: Why is temperature control so critical in this synthesis?

A3: Strict temperature control, typically at low temperatures (e.g., 0-15 °C), is crucial for several reasons:[10]

  • Minimizing Hydrolysis: Phosgene and its equivalents react readily with water.[1][11] Low temperatures reduce the rate of hydrolysis, preventing the loss of your key reagent.

  • Preventing Side Reactions: Higher temperatures can promote the formation of byproducts, such as bis(2-chloroethyl) ether from the self-condensation of 2-chloroethanol.

  • Controlling Exothermicity: The reaction is exothermic. Maintaining a low temperature prevents thermal runaways, which can lead to decomposition of the product and create a hazardous situation.[12][13]

Q4: What is the role of the base in this reaction?

A4: The reaction produces two molecules of HCl for every molecule of this compound formed. The base acts as an HCl scavenger. Without a base, the accumulating acid would protonate the 2-chloroethanol, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like pyridine or triethylamine[6], or alkali metal hydroxides such as sodium hydroxide in aqueous systems.[10]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by periodically analyzing small aliquots of the reaction mixture. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively observe the consumption of the starting material (2-chloroethanol) and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of starting material and the formation of the product and any volatile byproducts.

Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during the synthesis.

Problem: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is the most common issue, often stemming from several potential root causes. Use the following table and the decision tree diagram to diagnose the problem.

Potential Cause Explanation Recommended Solution
Reagent Quality/Moisture Phosgene equivalents are highly sensitive to moisture, leading to their decomposition.[1][11] Solvents or 2-chloroethanol containing water will consume the reagent before it can react.Use freshly distilled, anhydrous solvents. Ensure 2-chloroethanol is dry. Handle triphosgene in a dry environment (e.g., glove box or under an inert atmosphere).
Incorrect Stoichiometry An incorrect molar ratio of 2-chloroethanol to the phosgene source or base can lead to incomplete reactions or the formation of intermediates like 2-chloroethyl chloroformate.Carefully calculate and measure all reagents. A typical ratio is ~2.1 equivalents of alcohol and base to 1 equivalent of the phosgene source (adjusting for triphosgene's 3:1 equivalence).
Inefficient Temperature Control Allowing the temperature to rise can cause reagent decomposition and promote side reactions, consuming starting materials in non-productive pathways.[10]Use an ice/salt bath or a cryocooler to maintain the reaction temperature below 5 °C. Add the phosgene source slowly and monitor the internal temperature continuously.
Poor Mixing Inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to side product formation and incomplete reaction in other parts of the flask.Use an overhead mechanical stirrer for larger volumes or a properly sized magnetic stir bar for smaller reactions to ensure the mixture is homogeneous.
Losses During Workup The product can be lost during aqueous washes if emulsions form or if the incorrect pH is used. Premature product decomposition can also occur.Break up emulsions by adding brine. Ensure aqueous washes are neutral or slightly acidic before extraction. Avoid excessive heat during solvent removal.

Troubleshooting Low Yield: A Decision Tree A logical guide to diagnosing the root cause of poor reaction outcomes.

G Troubleshooting Low Yield start Start: Low Yield Observed check_reagents 1. Were all reagents anhydrous and of high purity? start->check_reagents fix_reagents Solution: Use anhydrous solvents. Distill 2-chloroethanol. Use fresh triphosgene. check_reagents->fix_reagents reagent_no check_temp 2. Was temperature strictly maintained below 5°C? check_reagents->check_temp reagent_yes reagent_yes Yes reagent_no No fix_temp Solution: Improve cooling bath. Slow down reagent addition. Monitor internal temperature. check_temp->fix_temp temp_no check_stoich 3. Was stoichiometry accurate? (approx. 2.1:1 alcohol:phosgene source) check_temp->check_stoich temp_yes temp_yes Yes temp_no No fix_stoich Solution: Recalculate and carefully weigh/measure all reagents. check_stoich->fix_stoich stoich_no check_workup 4. Were there issues during workup? (e.g., emulsions, difficult extractions) check_stoich->check_workup stoich_yes stoich_yes Yes stoich_no No fix_workup Solution: Use brine to break emulsions. Optimize extraction solvent. Check pH of aqueous layers. check_workup->fix_workup workup_yes end_node Review literature for alternative conditions or catalysts. check_workup->end_node workup_no workup_yes Yes workup_no No

Problem: I am observing significant amounts of an unknown byproduct. What could it be?

A2: The most likely byproducts are 2-chloroethyl chloroformate and bis(2-chloroethyl) ether.

  • 2-Chloroethyl chloroformate: This intermediate forms when only one molecule of 2-chloroethanol has reacted with the phosgene source. It is often the result of an incorrect stoichiometric ratio (not enough alcohol) or incomplete reaction. It can be identified by GC-MS.

  • Bis(2-chloroethyl) ether: This byproduct can form via an intermolecular Williamson ether synthesis, where the alkoxide of one 2-chloroethanol molecule displaces the chloride of another. This is more prevalent at higher temperatures or with strongly basic conditions.[14][15]

Problem: The final product is difficult to purify. What are the best practices for workup and purification?

A3: A robust workup and purification strategy is essential.[16]

  • Quenching: After the reaction is complete (as determined by TLC/GC), slowly add the reaction mixture to cold water or a dilute bicarbonate solution to quench any unreacted phosgene equivalent and to begin dissolving the base hydrochloride salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with dilute HCl (to remove any remaining amine base), water, and finally brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically an oil. The most effective method of purification is vacuum distillation . Due to its relatively high boiling point, a good vacuum is required to prevent thermal decomposition.

Experimental Protocols

Safety Precaution: The following procedures involve highly toxic and hazardous materials.[3][11][17] All steps must be performed in a certified, high-flow chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.

Protocol 1: Synthesis using Triphosgene (Lab-Scale)

This protocol is optimized for safety and yield in a standard laboratory setting.

Workflow for this compound Synthesis A visual representation of the experimental procedure.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add 2-chloroethanol, solvent (e.g., CH2Cl2), and pyridine to flask. setup2 2. Cool flask to 0°C in an ice bath. setup1->setup2 reaction1 3. Slowly add a solution of triphosgene in solvent. setup2->reaction1 reaction2 4. Stir at 0°C for 2h, then warm to RT and stir for 12h. reaction1->reaction2 reaction3 5. Monitor reaction by TLC/GC. reaction2->reaction3 workup1 6. Quench with cold water and separate layers. reaction3->workup1 workup2 7. Wash organic layer with dilute HCl, water, and brine. workup1->workup2 workup3 8. Dry (Na2SO4), filter, and concentrate. workup2->workup3 purify 9. Purify crude oil by vacuum distillation. workup3->purify

Materials:

  • 2-Chloroethanol (2.1 eq)

  • Triphosgene (1.0 eq)

  • Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethanol (2.1 eq) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add pyridine (2.2 eq) to the cooled solution.

  • In a separate flask, dissolve triphosgene (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the triphosgene solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction to completion using TLC or GC.

  • Slowly pour the reaction mixture into a separatory funnel containing cold water.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with cold 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify the oil via vacuum distillation to obtain this compound as a colorless liquid.

References

  • Cresswell, R. M. (1967). Preparation of bis(trichloroethyl) carbonate. U.S. Patent No. 3,299,115.
  • Wikipedia. (n.d.). Diphosgene. Retrieved from [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Results in Chemistry, 2, 100045. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • Various Authors. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

  • Central Intelligence Agency (CIA). (n.d.). Phosgene is the chemical compound with the formula COCl2. Retrieved from [Link]

  • Google Patents. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • Long, T., et al. (2017). Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment. Chemosphere, 178, 289-296. Retrieved from [Link]

  • PubChem. (n.d.). Diphosgene. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (1984). PHOSGENE. In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants, Volume 1. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Phosgene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H8Cl2O3). Retrieved from [Link]

  • Google Patents. (2012). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.
  • Google Patents. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Le-brish, F., et al. (2000). Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C. Journal of Analytical and Applied Pyrolysis, 55(2), 203-216. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl) ether. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in one-pot parallel synthesis of unsymmetrical aliphatic ureas. National Institutes of Health. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of bis(2-chloroethyl) ether. Retrieved from [Link]

  • Clark, J. (2023). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Bis(2-chloroethyl) Carbonate Stability and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Bis(2-chloroethyl) carbonate (CAS RN: 623-97-2).[1][2] This document is designed for researchers, scientists, and drug development professionals who utilize this important organic building block.[1] The integrity of your experiments and the purity of your final products depend on understanding and mitigating the chemical instability of this reagent, particularly its susceptibility to hydrolysis.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows for unexpected degradation, and validated protocols to ensure the stability of this compound in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is this compound, and why is it so sensitive to hydrolysis?

This compound, with the molecular formula C₅H₈Cl₂O₃, is an organic carbonate ester.[1] Like other carbonate esters, its core functional group consists of a carbonyl group bonded to two alkoxy groups (in this case, 2-chloroethoxy groups).[3]

The sensitivity to hydrolysis stems from the electrophilic nature of the carbonyl carbon. Water, even in trace amounts, can act as a nucleophile and attack this carbon atom. This initiates a reaction that breaks the ester bonds. The presence of two electron-withdrawing chloroethyl groups can further influence the reactivity of the molecule. Hydrolysis is a common degradation pathway for many organic esters.[4][5]

Q2: What are the primary degradation products of this compound hydrolysis?

When this compound reacts with water, it decomposes into 2-chloroethanol and carbonic acid . The carbonic acid is unstable and subsequently decomposes into carbon dioxide (CO₂) and water . This can sometimes be observed as gas generation or pressure buildup in a sealed container where moisture has been introduced.[6]

Q3: What are the ideal storage conditions to minimize hydrolysis?

Proper storage is the first and most critical line of defense against hydrolysis. We recommend the following conditions based on best practices for moisture-sensitive reagents.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture-containing air from the container headspace, preventing interaction with the compound.
Container Tightly-sealed, amber glass bottle with a PTFE-lined cap.Prevents moisture ingress and protects from light, which can catalyze other degradation pathways. Use of desiccants in a secondary container is also advisable.[4]
Handling Use only in a controlled environment like a glove box or under a stream of inert gas.Minimizes exposure to atmospheric humidity during aliquoting and use.[7]

TCI frequently reviews and optimizes storage conditions for its products.

Q4: Which solvents are compatible with this compound for experiments?

The choice of solvent is critical. Only anhydrous (dry) solvents should be used.

  • Recommended Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile, Anhydrous Toluene.

  • Solvents to Avoid: Protic solvents (e.g., methanol, ethanol), any solvent with a high water content, and aqueous solutions unless the reaction chemistry specifically requires it and hydrolysis is an accepted outcome.

Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.

Q5: How does pH influence the rate of hydrolysis?

The hydrolysis of carbonate esters can be catalyzed by both acids and bases.[4][8]

  • Acidic Conditions: Protons can activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Basic Conditions: Hydroxide ions are strong nucleophiles that can directly attack the carbonyl carbon, leading to rapid degradation.

For maximum stability in any solution, maintaining a neutral pH and strictly anhydrous conditions is paramount.[4][5]

Section 2: Troubleshooting Guide: Unexpected Degradation

Problem: My experiment is yielding 2-chloroethanol as a byproduct, or routine QC analysis shows a decrease in the purity of my this compound stock. I suspect hydrolysis.

This workflow provides a logical sequence for diagnosing the source of moisture contamination.

TroubleshootingWorkflow start Start: Suspected Hydrolysis check_solvent Step 1: Verify Solvent Purity Is the solvent certified anhydrous and handled properly? start->check_solvent solvent_issue Problem Source: Contaminated Solvent check_solvent->solvent_issue  Yes check_environment Step 2: Assess Environment Was the compound/reaction exposed to ambient air? check_solvent->check_environment No remedy_solvent Action: Use a new bottle of anhydrous solvent or re-dry existing solvent. Store properly. solvent_issue->remedy_solvent end Resolution: Source Identified remedy_solvent->end env_issue Problem Source: Atmospheric Moisture check_environment->env_issue  Yes check_reagents Step 3: Evaluate Other Reagents Are other reaction components hygroscopic or aqueous? check_environment->check_reagents No remedy_env Action: Handle material exclusively under inert atmosphere (glove box/Schlenk line). env_issue->remedy_env remedy_env->end reagent_issue Problem Source: Water from another reagent. check_reagents->reagent_issue  Yes check_analysis Step 4: Check Analytical Method Could hydrolysis occur during sample prep or analysis? check_reagents->check_analysis No remedy_reagent Action: Dry all other reagents before use. Check their specifications. reagent_issue->remedy_reagent remedy_reagent->end analysis_issue Problem Source: Analytical procedure. check_analysis->analysis_issue  Yes check_analysis->end No, consult further remedy_analysis Action: Use anhydrous mobile phases/solvents for analysis. Minimize sample exposure time. analysis_issue->remedy_analysis remedy_analysis->end

Caption: Troubleshooting workflow for diagnosing hydrolysis.

Section 3: Protocols for Prevention and Analysis

Adhering to strict, validated protocols is essential for experimental success.

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes atmospheric moisture exposure when accessing the main stock of this compound.

  • Preparation: Move the sealed bottle of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature for at least 1 hour. This prevents condensation from forming on the cold bottle surface.

  • Inert Environment: Transfer the bottle, along with the necessary vials and pipetting equipment, into an inert atmosphere glove box. Alternatively, use a Schlenk line setup.

  • Purging: If using a Schlenk line, gently flush the headspace of the bottle with dry argon or nitrogen for several minutes.

  • Aliquoting: Quickly unseal the bottle and use a dry syringe or pipette to withdraw the required amount. Transfer it to a pre-dried, tared vial.

  • Sealing: Immediately seal both the main stock bottle and the new aliquot vial. Use caps with chemically resistant liners (e.g., PTFE).

  • Backfill and Store: Backfill the headspace of the main stock bottle with inert gas before re-sealing completely. Return the main bottle to refrigerated storage.

Protocol 2: Quantification of Hydrolysis by HPLC

This method allows for the quantification of the parent compound and its primary hydrolysis product, 2-chloroethanol.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is suitable.[9]

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Ensure both solvents are HPLC grade. The mobile phase should be freshly prepared and degassed.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 210 nm.[10]

    • Column Temperature: 35°C.[11]

  • Standard Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Prepare a separate stock solution of 2-chloroethanol in anhydrous acetonitrile.

    • Create a calibration curve by preparing a series of dilutions from the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be tested in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks for this compound and 2-chloroethanol based on the retention times of the standards.

    • Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curve. The percentage of hydrolysis can be calculated from the molar amounts of the parent compound and the degradation product.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards 1. Prepare Standards (Parent & Hydrolysis Product) inject 3. Inject onto HPLC System prep_standards->inject prep_sample 2. Prepare Sample (Dissolve in Anhydrous Solvent) prep_sample->inject separate 4. Chromatographic Separation (C18 Column) inject->separate detect 5. UV Detection (210 nm) separate->detect quantify 6. Quantify Peaks (vs. Calibration Curve) detect->quantify calculate 7. Calculate % Purity and % Hydrolysis quantify->calculate

Caption: Experimental workflow for HPLC analysis.

Section 4: Advanced Topics

Q: Are there chemical stabilizers that can be added to prevent hydrolysis?

While the primary strategy should always be the strict exclusion of water, certain chemical additives, known as hydrolysis stabilizers, can be employed in formulations.[4]

  • Carbodiimides: Compounds like Bis(2,6-diisopropylphenyl)carbodiimide can act as water scavengers. They react with carboxylic acids that might be formed during initial hydrolysis, preventing acid-catalyzed degradation pathways.[5]

  • Acid Scavengers: In some industrial applications for other esters, minor amounts of weak, non-nucleophilic bases or epoxides are added to neutralize any acid that could catalyze hydrolysis.

  • Desiccants: Adding molecular sieves directly to a solution can help scavenge trace amounts of water.

Important: The addition of any stabilizer must be carefully evaluated for compatibility with your specific experimental system, as it may interfere with downstream reactions or applications.

Mechanism of Base-Catalyzed Hydrolysis

The diagram below illustrates the fundamental chemical pathway for the hydrolysis of a carbonate ester under basic conditions, which is often faster than neutral or acid-catalyzed hydrolysis.

Caption: Mechanism of base-catalyzed carbonate ester hydrolysis.

By understanding the chemical properties of this compound and implementing these rigorous handling, storage, and analytical procedures, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.

References

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024).
  • This compound, min 98%, 10 grams - CP Lab Safety. (n.d.).
  • Carbonate ester - Wikipedia. (n.d.). Retrieved from [Link]

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. (2007). National Institutes of Health. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
  • Carbonates - ScienceDirect. (n.d.). Retrieved from [Link]

  • Methods for stabilizing aqueous alkylene carbonate solutions - Google Patents. (2003).
  • Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Theoretical study of the mechanism of thermal decomposition of carbonate esters in the gas phase | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Enzymatic hydrolysis of organic cyclic carbonates - PubMed. (1998). Retrieved from [Link]

  • Carbonate esters – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]

  • Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Method development for separating organic carbonates by ion chromatography. (2016). Retrieved from [Link]

Sources

Technical Support Center: Bis(2-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Bis(2-chloroethyl) carbonate (CAS No. 623-97-2).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile organic building block in their experimental workflows.[1][3] As a bifunctional reagent, this compound presents unique opportunities for synthesis but also specific challenges related to its stability and reactivity.

This guide provides in-depth, field-proven insights into its handling, stability, and degradation pathways. It is structured as a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues. Our goal is to empower you to anticipate potential challenges, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a carbonic acid ester featuring two 2-chloroethyl substituents.[1] It is typically supplied as a colorless to light yellow liquid. Key identifiers and properties are summarized below:

PropertyValueReference
CAS Number 623-97-2[1]
Molecular Formula C₅H₈Cl₂O₃[1]
Molecular Weight 187.02 g/mol [1]
Synonyms Carbonic Acid Bis(2-chloroethyl) Ester, Di(2-chloroethyl) Carbonate[3]
Purity (Typical) >98%[1]

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical to prevent degradation. The compound is susceptible to hydrolysis and potential thermal decomposition.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent moisture ingress.[4][5] It should be kept in a cool, dry, and well-ventilated area, away from heat sources, open flames, or sparks.[4][5] For long-term stability, refrigeration is recommended.

  • Handling: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid all contact with eyes, skin, and clothing, and do not breathe its vapors.[4] Use spark-proof tools and take precautionary measures against static discharge.[5]

Q3: What are the primary degradation pathways for this compound?

The two primary modes of degradation are hydrolysis of the carbonate ester and nucleophilic substitution at the chloroethyl groups.

  • Hydrolysis: The carbonate ester linkage is susceptible to cleavage by water. This reaction can be catalyzed by both acidic and basic conditions.[6] The ultimate hydrolysis products are 2-chloroethanol , carbon dioxide , and hydrochloric acid . The presence of moisture in solvents or as atmospheric humidity can initiate this process, compromising sample purity over time.

  • Nucleophilic Attack: The carbon atoms bearing the chlorine atoms are electrophilic and can be attacked by various nucleophiles. While this is the basis for its intended reactivity, unintended reactions with ambient nucleophiles (like water) or impurities can be considered a degradation pathway.

Below is a diagram illustrating the hydrolytic degradation pathway.

G BCEC This compound CE 2-Chloroethanol BCEC->CE H2CO3 Carbonic Acid (unstable) BCEC->H2CO3 Hydrolysis H2O 2 H₂O CO2 Carbon Dioxide H2CO3->CO2 Decomposes HCl HCl (from further reactions) caption Figure 1. Hydrolytic Degradation Pathway.

Caption: Figure 1. Hydrolytic Degradation Pathway.

Q4: Is this compound compatible with protic solvents like alcohols?

Caution is advised. While it may be soluble, protic solvents like methanol or ethanol are nucleophiles and can lead to transesterification of the carbonate or solvolysis at the chloroethyl group, especially at elevated temperatures or in the presence of a base. For reactions where the integrity of the starting material is paramount, it is best to use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction with a nucleophile (e.g., an amine or thiol) is showing low yield and recovery of starting material.

  • Underlying Cause 1: Reagent Degradation The most common cause of apparent low reactivity is that the this compound has degraded due to improper storage, primarily via hydrolysis. The resulting 2-chloroethanol will not participate in the desired reaction.

    • Validation & Solution: Before starting your experiment, verify the purity of the reagent using a suitable analytical method like Gas Chromatography (GC) or ¹H NMR. If degradation is observed, consider purifying the material by distillation under reduced pressure or obtaining a fresh bottle. Always store the reagent under an inert atmosphere in a cool, dry place.[4][5]

  • Underlying Cause 2: Presence of Moisture Trace amounts of water in your reaction solvent or on your glassware can hydrolyze the reagent faster than your intended reaction proceeds, especially if the reaction is slow.

    • Validation & Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Running the reaction under a dry, inert atmosphere (N₂ or Ar) is highly recommended to prevent atmospheric moisture from interfering.[7]

Issue 2: The reaction is producing multiple unexpected side products, leading to a complex mixture.

  • Underlying Cause 1: Bifunctional Cross-linking this compound has two reactive sites (the two chloroethyl groups). If your nucleophile also has multiple reactive sites, or if one nucleophile can react with two molecules of the carbonate, intermolecular cross-linking can occur, leading to oligomers or polymers.[7] Even with a monofunctional nucleophile, reaction at both chloroethyl groups can occur.

    • Validation & Solution: Analyze the side products by LC-MS to identify their molecular weights. If you see masses corresponding to double addition or oligomers, cross-linking is likely. To favor mono-alkylation, use a stoichiometric excess of your nucleophile relative to the carbonate. Running the reaction under high dilution conditions can also favor intramolecular reactions over intermolecular cross-linking.[7]

  • Underlying Cause 2: Formation of Piperazine Derivatives When reacting with primary amines, a double alkylation can occur on the same nitrogen atom, leading to the formation of a piperazine ring structure. This is an inherent reactivity pattern for bifunctional reagents like this.[7]

    • Validation & Solution: Characterize the unexpected product fully using NMR and mass spectrometry to confirm the piperazine structure. Adjusting stoichiometry and reaction conditions (e.g., lower temperature) may help minimize this side reaction, but it may be an unavoidable byproduct depending on the amine's reactivity.

The following workflow provides a systematic approach to troubleshooting these common issues.

G start Problem Encountered: Low Yield or Side Products check_purity Step 1: Verify Reagent Purity (GC, NMR) start->check_purity is_pure Purity >98%? check_purity->is_pure replace_reagent Action: Procure Fresh or Purify Reagent is_pure->replace_reagent No check_conditions Step 2: Review Reaction Conditions is_pure->check_conditions Yes replace_reagent->check_conditions is_anhydrous Anhydrous Solvents & Inert Atmosphere Used? check_conditions->is_anhydrous implement_anhydrous Action: Use Dry Solvents/Glassware & Run Under N₂/Ar is_anhydrous->implement_anhydrous No check_stoichiometry Step 3: Analyze Stoichiometry & Concentration is_anhydrous->check_stoichiometry Yes implement_anhydrous->check_stoichiometry is_dilute Is Reaction Dilute? Is Nucleophile in Excess? check_stoichiometry->is_dilute adjust_stoichiometry Action: Increase Dilution &/or Adjust Stoichiometry is_dilute->adjust_stoichiometry No end_node Re-run Experiment & Monitor Progress (TLC/HPLC) is_dilute->end_node Yes adjust_stoichiometry->end_node caption Figure 2. Troubleshooting Workflow.

Caption: Figure 2. Troubleshooting Workflow.

Experimental Protocol: Monitoring Reaction Progress by HPLC

To effectively troubleshoot reactions and prevent the formation of side products, real-time monitoring is essential. This protocol provides a general method for tracking the consumption of this compound.

Objective: To monitor the progress of a reaction between this compound and a nucleophile using reverse-phase HPLC.[7]

Materials:

  • HPLC system with a UV detector (detection wavelength ~210 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile

  • Reaction samples

  • Quenching solution (if necessary, e.g., a dilute acid solution to stop the reaction)

Procedure:

  • Method Development: Before starting the reaction, develop an HPLC gradient method that can resolve the this compound starting material from your nucleophile and the expected product(s). A typical starting gradient might be 5% B to 95% B over 15 minutes.

  • Initial Sample (T=0): As soon as the reaction is initiated (all reagents are mixed), withdraw a small aliquot (~10-20 µL) of the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (often the mobile phase starting condition) to stop the reaction and dilute the sample for injection.

  • Injection: Inject the prepared sample onto the HPLC system and record the chromatogram. Identify the peak corresponding to this compound based on its retention time from a standard injection.

  • Time-Course Monitoring: Repeat steps 2-4 at regular intervals (e.g., every 30-60 minutes, or as appropriate for the expected reaction rate).

  • Data Analysis: Plot the peak area of the this compound peak versus time to determine the rate of consumption. The appearance of new peaks should also be monitored to track product formation and identify any potential side products early.

References

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS25777.pdf]
  • Aldrich C41134 - SAFETY DATA SHEET. (2023-10-27). [URL: https://www.sigmaaldrich.com/sds/aldrich/c41134]
  • This compound, min 98%, 10 grams - CP Lab Safety. [URL: https://www.cplabsafety.
  • Toxicological Profile for Bis(2-Chloroethyl)Ether - Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
  • Biodegradation of Bis(2-Chloroethyl) Ether by Xanthobacter sp. Strain ENV481 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753073/]
  • This compound 623-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/APAC/en/p/C0038]
  • This compound | 623-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0038]
  • Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30639833/]
  • Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32717677/]
  • Hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate to Ethephon - Benchchem. [URL: https://www.benchchem.
  • This compound 623-97-2 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C0038]
  • Side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles - Benchchem. [URL: https://www.benchchem.com/product/b1988/troubleshooting]
  • Biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19713401/]
  • Bis(1-chloroethyl) carbonate | 50594-97-3 | Benchchem. [URL: https://www.benchchem.com/product/b1990]
  • WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents. [URL: https://patents.google.
  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. [URL: https://apps.dtic.
  • CAS NO. 623-97-2 | this compound | Catalog BD-A951720 | Arctom | Products. [URL: https://www.arctomsci.com/product/BD-A951720.html]
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis - Benchchem. [URL: https://www.benchchem.

Sources

Technical Support Center: Troubleshooting the Scale-Up of Bis(2-chloroethyl) Carbonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of reactions involving Bis(2-chloroethyl) carbonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and scaling up reactions with this versatile but challenging reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your process development.

Understanding this compound: A Primer

This compound is a dialkyl carbonate bearing two reactive chloroethyl groups. Its utility stems from its ability to act as a bifunctional electrophile, making it a valuable building block in the synthesis of various heterocyclic compounds and other complex molecules. However, the presence of these reactive moieties also introduces challenges, particularly concerning stability and impurity formation, which are often magnified during scale-up.

A common synthetic route involves the reaction of 2-chloroethanol with a carbonyl source, such as phosgene or a phosgene equivalent like triphosgene.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?

A1: this compound is a hazardous substance and must be handled with extreme caution. The primary concerns are:

  • Toxicity: As a chloroethyl-containing compound, it is expected to be toxic and an irritant. Handling should always be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reaction with Moisture: The compound can hydrolyze in the presence of water, potentially releasing hydrochloric acid, which is corrosive.

Q2: What are the main advantages of using a phosgene substitute like triphosgene for the synthesis?

A2: Phosgene is an extremely toxic gas, making its handling on a large scale a significant engineering and safety challenge. Triphosgene, a solid, offers a safer alternative as it is easier to handle and dose.[1][2] One molecule of triphosgene is equivalent to three molecules of phosgene, and its reaction can be more readily controlled, which is a significant advantage during scale-up.[1]

Q3: What are the expected major byproducts in the synthesis of this compound?

A3: Based on the chemistry of the precursors, potential byproducts include:

  • 2-Chloroethyl Chloroformate: Formed from the reaction of one equivalent of 2-chloroethanol with the carbonyl source.[3]

  • Bis(2-chloroethyl) ether: This can be a byproduct from the synthesis of the 2-chloroethanol starting material.[4]

  • Dichloroethane: Another potential impurity carried over from the 2-chloroethanol synthesis.[4]

  • Oligomeric Carbonates: Formed from the reaction of the product with any residual 2-chloroethanol.

Troubleshooting Guide: From Bench to Pilot Plant

This section is structured in a question-and-answer format to directly address specific issues you might encounter during the scale-up of your this compound reaction.

Issue 1: Low Yield Upon Scale-Up

Question: We achieved a good yield in our lab-scale synthesis (50-100g), but upon scaling up to a 5L reactor, our yield has dropped significantly. What are the likely causes?

Answer: A drop in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low yield during scale-up.

In-Depth Analysis:

  • Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized high concentrations of reactants, which can promote side reactions. For instance, a high local concentration of the carbonylating agent could lead to the formation of undesired byproducts.

  • Heat Transfer and Temperature Control: The synthesis of carbonates is often exothermic. A larger reaction volume has a smaller surface area-to-volume ratio, making heat dissipation less efficient. This can lead to "hot spots" within the reactor, causing thermal decomposition of the product or reactants. Conversely, "cold spots" can slow down the reaction rate, leading to incomplete conversion.

  • Reagent Addition Strategy: How reagents are added becomes critical at scale. A slow, controlled, sub-surface addition of the carbonylating agent (e.g., a solution of triphosgene) into the 2-chloroethanol solution is recommended to maintain a low concentration of the reactive intermediate and better control the exotherm.

Issue 2: Product Purity and Byproduct Formation

Question: Our scaled-up batch of this compound is showing several impurities on GC-MS that were minor in the lab-scale reaction. How can we mitigate this?

Answer: Increased impurity levels at scale are often linked to the same issues affecting yield: poor temperature control and mixing.

Common Impurities and Mitigation Strategies

ImpurityLikely CauseMitigation Strategy
2-Chloroethyl chloroformate Incomplete reaction or incorrect stoichiometry.Ensure a slight excess of 2-chloroethanol. Optimize reaction time and temperature to drive the reaction to completion.
Bis(2-chloroethyl) ether Impurity in the 2-chloroethanol starting material.[4]Source high-purity 2-chloroethanol or purify it by distillation before use.
Hydrolysis Products (e.g., 2-chloroethanol, CO2) Reaction with moisture.[5]Ensure all reactants, solvents, and the reactor are thoroughly dried. Operate under an inert atmosphere.
Polymeric/Oligomeric byproducts High reaction temperatures or prolonged reaction times.Maintain strict temperature control. Monitor the reaction progress and stop it once the starting material is consumed.

Analytical Approach to Impurity Identification:

A robust analytical method, such as GC-MS, is essential for identifying and quantifying impurities. Developing a reliable GC-MS method early in the process will be invaluable for troubleshooting and optimization.

Workflow for Impurity Analysis

Impurity_Analysis Crude_Sample Crude Reaction Mixture GCMS GC-MS Analysis Crude_Sample->GCMS Identify Identify Impurities by Mass Spectra GCMS->Identify Quantify Quantify Impurities (e.g., using an internal standard) Identify->Quantify Compare Compare with Known Standards/Databases Identify->Compare Action Take Corrective Action Based on Impurity Profile Quantify->Action Compare->Action

Caption: A systematic workflow for the analysis of impurities.

Issue 3: Purification Challenges at Scale

Question: We are struggling to purify our multi-kilogram batch of this compound. Column chromatography is not feasible, and simple distillation is not giving us the required purity.

Answer: Scaling up purification requires a shift from chromatographic methods to bulk techniques like fractional distillation and recrystallization.

Protocol 1: Purification by Vacuum Fractional Distillation

Given the expected high boiling point of this compound and its potential for thermal decomposition, purification by distillation must be performed under reduced pressure.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (e.g., a McLeod or Pirani gauge), and a fractionating column (e.g., a Vigreux or packed column). The length and type of column will depend on the boiling point difference between the product and the impurities.

  • Charging the Flask: Charge the crude this compound into the distillation flask. It is advisable not to fill the flask to more than two-thirds of its volume.

  • Vacuum Application: Gradually apply vacuum to the system. Be cautious of bumping, especially if volatile impurities are present.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. It is recommended to collect a forerun fraction, the main product fraction, and a residue. The main fraction should be collected at a stable head temperature.

  • Monitoring: Monitor the purity of the collected fractions by GC-MS.

Troubleshooting Vacuum Distillation:

  • Bumping: Violent boiling can be mitigated by using a magnetic stirrer, boiling chips (use with caution under vacuum), or by slowly and carefully applying heat and vacuum.

  • Product Decomposition: If the product is decomposing in the pot (indicated by darkening of the residue or pressure fluctuations), the distillation pressure needs to be lowered, or the pot temperature reduced.

  • Poor Separation: If the separation of impurities is poor, a more efficient fractionating column (longer or with a more efficient packing) is required.

Protocol 2: Purification by Recrystallization

Recrystallization is a viable alternative or complementary step to distillation. The key is to find a suitable solvent or solvent system.

Solvent Selection Strategy: The ideal solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be easily removable from the purified product.

Potential Solvent Systems for this compound (based on general principles for polar esters): [1]

  • Single Solvents: Ethanol, isopropanol, ethyl acetate.

  • Two-Solvent Systems:

    • Dichloromethane/Hexane

    • Ethyl acetate/Hexane

    • Acetone/Hexane

Step-by-Step Methodology:

  • Dissolution: In a suitable vessel, dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If using a two-solvent system, add the anti-solvent (the one in which the product is less soluble) dropwise to the hot solution until turbidity persists, then allow to cool.

  • Cooling: Once the solution has reached room temperature, it can be further cooled in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Phosgene-Free Synthesis: A Safer Approach for Scale-Up

The use of phosgene at an industrial scale is highly regulated and requires significant infrastructure to ensure safety. Therefore, phosgene-free routes are highly desirable.

Synthesis using Triphosgene:

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that serves as a safer alternative to phosgene gas.[2] The reaction proceeds by the in-situ generation of phosgene.

Reaction Scheme: 3 ClCH₂CH₂OH + (Cl₃CO)₂CO → 3 ClCH₂CH₂O(CO)OCH₂CH₂Cl + 6 HCl

Key Considerations for Scale-Up:

  • Stoichiometry: A slight excess of 2-chloroethanol is often used to ensure complete consumption of the triphosgene.

  • Base: A non-nucleophilic base, such as pyridine or a hindered tertiary amine, is typically used to scavenge the HCl byproduct. The choice and amount of base are critical to avoid side reactions.

  • Temperature Control: The reaction is exothermic and requires careful temperature management. A slow addition of the triphosgene solution to the mixture of 2-chloroethanol and base at a controlled temperature (e.g., 0-10 °C) is recommended.

  • Solvent: An inert, anhydrous solvent such as dichloromethane or toluene is typically used.

Concluding Remarks

The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction chemistry and the physical principles of mass and heat transfer. While specific experimental data for this compound, particularly regarding its thermal stability, is not widely published, a cautious and systematic approach based on the chemistry of analogous compounds can lead to a robust and safe process. Always prioritize safety, especially when dealing with potentially hazardous materials and exothermic reactions. This guide provides a framework for troubleshooting common issues, but it is essential to supplement this with rigorous in-house process safety assessments and analytical characterization.

References

  • Chemcess. (2024, August 11). 2-Chloroethanol: Properties, Reactions, Production And Uses. [Link]

  • Weber, H. W. (1967). Preparation of bis(trichloroethyl) carbonate. U.S.
  • ZORA. (2022, June 29). 2-Chloroethanol. [Link]

  • Google Patents. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1).... [Link]

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • Google Patents. (1962). Process for the production of p-bis-(2-chloroethyl)-aminophenylalanine.
  • LCGC. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • PrepChem.com. Synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. [Link]

  • Google Patents. (1962). p-bis-(2-chloroethyl) aminophenylalanine and the process for the production thereof.
  • Central Intelligence Agency. Phosgene is the chemical compound with the formula COCl2. This highly toxic gas. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • Wikipedia. Phosgene. [Link]

  • Wikipedia. Triphosgene. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • PubMed. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate. [Link]

  • PubChem. Phosgene. [Link]

  • NIST WebBook. 2-Chloroethyl carbonate. [Link]

  • ResearchGate. (2017, August 11). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. [Link]

  • ResearchGate. Mass spectra of bis (2-chloroethyl) amine. [Link]

  • ResearchGate. Hydrolysis of bis-(2-chloroethyl) sulfide.. [Link]

  • Semantic Scholar. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry.. [Link]

  • Google Patents. (2003). Triphosgene preparing process.
  • PubChem. Bis(2-chloroethyl) ether. [Link]

  • NIST WebBook. Bis(2-chloroethyl) ether. [Link]

  • ResearchGate. Study on kinetics of catalytic hydrolyzation of ethylene carbonate. [Link]

  • ResearchGate. (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]

  • European Patent Office. (2024, November 27). A METHOD AND PLANT FOR PURIFYING ETHYLENE CARBONATE. [Link]

  • Google Patents. (2004). Processes for the purification of bis(2-hydroxyethyl)
  • MDPI. The Kinetics of Aragonite Formation from Solution via Amorphous Calcium Carbonate. [Link]

  • Quick Company. "Process For The Purification Of Vinylene Carbonate". [Link]

  • European Patent Office. (1992). Process for purifying dimethyl carbonate. [Link]

Sources

Technical Support Center: Minimizing Impurities in Bis(2-chloroethyl) carbonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of Bis(2-chloroethyl) carbonate. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth answers to common challenges encountered during its synthesis, focusing on the root causes of impurity formation and providing actionable troubleshooting strategies.

Section 1: Core Synthesis and Impurity Profile FAQs

This section addresses fundamental questions about the synthesis of this compound, the primary reaction mechanisms, and the common impurities that can arise.

Q1: What are the primary synthetic routes for this compound, and how do they influence the impurity profile?

A1: There are two main approaches for synthesizing this compound: the traditional phosgenation route and modern phosgene-free alternatives. The choice of method significantly impacts the types of impurities generated.

  • Phosgenation Route: This classic method involves reacting 2-chloroethanol with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine, or an aqueous alkali metal hydroxide) to neutralize the HCl byproduct.[1][2]

    • Common Impurities: Unreacted 2-chloroethyl chloroformate (the intermediate), residual 2-chloroethanol, polymeric carbonates, and products from side reactions involving the chloro-substituent. The use of phosgene itself introduces significant handling and safety challenges.[3]

  • Phosgene-Free Routes (Transesterification): These methods are increasingly preferred for safety and environmental reasons.[3][4] They typically involve the transesterification of a less hazardous carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), with 2-chloroethanol.

    • Common Impurities: Unreacted starting materials (DMC, DPC, 2-chloroethanol), the mixed carbonate intermediate (e.g., methyl (2-chloroethyl) carbonate), and the alcohol byproduct (methanol or phenol), which must be removed to drive the reaction to completion.

The following table summarizes the key differences:

FeaturePhosgenation RouteTransesterification Route
Primary Reagent Phosgene (COCl₂) or TriphosgeneDimethyl Carbonate, Diphenyl Carbonate
Key Intermediate 2-chloroethyl chloroformateMethyl (2-chloroethyl) carbonate
Primary Byproduct HClMethanol or Phenol
Key Impurities Chloroformate, polymersMixed carbonates, starting materials
Safety Concerns High (toxic gas)Moderate (flammable/corrosive reagents)
Q2: Can you illustrate the reaction pathway and the points where major impurities are formed in the phosgenation route?

A2: Certainly. The phosgenation reaction proceeds in two main steps. Impurities arise from incomplete reactions or side reactions at each stage.

The diagram below illustrates the synthesis workflow and highlights critical points for impurity control.

G cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbonate Formation cluster_impurities Potential Impurity Formation Pathways Eth 2-Chloroethanol CF 2-Chloroethyl Chloroformate (Intermediate) Eth->CF Imp2 Impurity 2: Bis(2-chloroethyl) ether Eth->Imp2 Base-catalyzed Self-Condensation Phos Phosgene (COCl2) Phos->CF Base1 Base (1 eq.) Base1->CF HCl Scavenger Product This compound (Product) CF->Product CF->Product Imp1 Impurity 1: Unreacted Chloroformate CF->Imp1 Incomplete Reaction Eth2 2-Chloroethanol (2nd eq.) Eth2->Product Base2 Base (1 eq.) Base2->Product HCl Scavenger Imp3 Impurity 3: Hydrolysis Products Product->Imp3 Presence of Water

Caption: Phosgenation workflow and key impurity formation points.

Section 2: Troubleshooting Guide for Specific Issues

This section provides direct answers to specific problems you may encounter during your synthesis, focusing on the causality and providing clear, actionable solutions.

Q3: My final product is contaminated with the 2-chloroethyl chloroformate intermediate. How can I prevent this?

A3: This is a common issue indicating an incomplete reaction in the second step of the phosgenation process. The root cause is typically related to stoichiometry, reaction kinetics, or mixing.

Causality: The conversion of the chloroformate intermediate to the final carbonate product is a nucleophilic acyl substitution reaction. Its rate depends on the effective concentration of the 2-chloroethanol nucleophile and efficient removal of the HCl byproduct.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that at least two equivalents of 2-chloroethanol and two equivalents of base are used for every one equivalent of phosgene. A slight excess (1-5 mol%) of 2-chloroethanol can help drive the reaction to completion.

  • Control Addition Rate: Add the phosgene or triphosgene solution slowly to the solution of 2-chloroethanol and base. A rapid addition can lead to localized high concentrations of phosgene, favoring the formation of the chloroformate but potentially hindering the second substitution step due to rapid HCl generation.

  • Improve Mixing: Inadequate agitation can create localized concentration gradients, leaving pockets of unreacted chloroformate. Ensure your reaction vessel is equipped with an efficient overhead stirrer, especially for larger-scale reactions.

  • Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or modestly raising the temperature (e.g., from 0-5°C to 20-25°C) after the phosgene addition is complete to ensure full conversion. Monitor the reaction progress by TLC or GC to determine the optimal time.[5]

Q4: I am observing a significant amount of Bis(2-chloroethyl) ether as a byproduct. What is the cause and how can it be minimized?

A4: The formation of Bis(2-chloroethyl) ether (BCEE) is a classic example of a competing side reaction, specifically a Williamson ether synthesis.[6]

Causality: Under basic conditions, the hydroxyl group of 2-chloroethanol can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile and attack the electrophilic carbon of another 2-chloroethanol molecule, displacing the chloride and forming an ether linkage. This side reaction is promoted by:

  • Strong Bases: Using an excessively strong or concentrated base increases the alkoxide concentration.

  • High Temperatures: Higher temperatures accelerate the rate of this Sₙ2 reaction.

Troubleshooting Steps:

  • Select an Appropriate Base: Use a non-nucleophilic organic base like pyridine or a tertiary amine (e.g., triethylamine) instead of strong inorganic bases like NaOH or KOH if possible. If an aqueous inorganic base must be used, as in some patented procedures, maintain a low temperature (0-10°C) to minimize both ether formation and phosgene hydrolysis.[1]

  • Maintain Low Temperatures: Keep the reaction temperature strictly controlled, especially during the addition of reagents and base. A temperature range of 0-15°C is often recommended.[1]

  • Optimize Reagent Addition: Add the base concurrently with or slightly after the phosgene. This ensures the base is primarily consumed in neutralizing the generated HCl rather than creating a standing concentration of alkoxide from 2-chloroethanol.

The diagram below illustrates the desired reaction versus the problematic side reaction.

G cluster_main Desired Carbonate Formation cluster_side Side Reaction: Ether Formation A 2-Chloroethyl Chloroformate C This compound A->C B 2-Chloroethanol B->C D 2-Chloroethanol F Bis(2-chloroethyl) Ether D->F E 2-Chloroethanol (Deprotonated by Base) E->F Williamson Ether Synthesis

Caption: Competing reaction pathways in the synthesis.

Q5: My product seems to decompose during workup or purification. How can I improve its stability?

A5: this compound is susceptible to both hydrolysis and thermal decomposition.[6][7] A careful workup and purification strategy is essential.

Causality:

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze the carbonate ester bonds, reverting the material to 2-chloroethanol and carbon dioxide.

  • Thermal Decomposition: The compound has a high boiling point (~241°C), and prolonged heating can cause decomposition. The chloroethyl groups can also undergo elimination reactions at high temperatures to form vinyl compounds.

Troubleshooting Steps:

  • Anhydrous Workup: After the reaction is complete, perform an aqueous wash with cold, dilute acid (to neutralize excess amine base) followed by a brine wash. Ensure all subsequent steps are performed under anhydrous conditions. Use a drying agent like anhydrous magnesium sulfate or sodium sulfate to thoroughly dry the organic phase.

  • Use Vacuum Distillation: Never attempt to distill this compound at atmospheric pressure. Use a high-vacuum distillation setup to lower the boiling point significantly, allowing for purification at a much lower temperature, thereby minimizing thermal degradation.

  • Store Properly: Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.[8]

Section 3: Recommended Analytical and Purification Protocols

Q6: What is the best way to assess the purity of my crude and purified product?

A6: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): This is the ideal method for quantifying the purity and resolving volatile impurities like residual starting materials and the BCEE byproduct. A non-polar or mid-polarity column (e.g., DB-5 or equivalent) is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to definitively identify unknown impurity peaks by comparing their mass spectra to library data.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

Q7: Can you provide a standard protocol for vacuum distillation of this compound?

A7: Yes. This protocol assumes you have a crude, dry product after workup.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all joints to ensure a good seal. Include a vacuum gauge to monitor the pressure.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump. It is advisable to use a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once a stable, high vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which will contain any residual solvents or volatile impurities.

    • Main Fraction: As the temperature rises and stabilizes, switch to a new receiving flask and collect the main product fraction. The boiling point will depend on the vacuum level.

    • End Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.

  • Cooling: Allow the system to cool completely to room temperature before releasing the vacuum to prevent accidental flask implosion.

  • Analysis: Analyze the collected main fraction using the analytical methods described in Q6 to confirm its purity.

References

  • Toxicological Profile for Bis(2-Chloroethyl)Ether. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • US Patent 3,299,115A - Preparation of bis(trichloroethyl) carbonate. (1967). Google Patents.
  • Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. (2014). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate. (2020). PubMed. Retrieved from [Link]

  • Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). Kobe University News. Retrieved from [Link]

  • This compound, min 98%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Phosgene-free Synthesis of Diphenyl Carbonate. (2016). mediaTUM. Retrieved from [Link]

  • Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment. (2016). PubMed. Retrieved from [Link]

  • This compound. (n.d.). Henan Allgreen Chemical Co.,Ltd - LookChem. Retrieved from [Link]

  • Proposed thermal decomposition route forming carbonates, carbonate ethers and ethylene glycol oligomers. (2023). ResearchGate. Retrieved from [Link]

  • Phosgene-free synthesis of symmetric bis(polyfluoroalkyl) carbonates. (n.d.). ResearchGate. Retrieved from [Link]

  • TOXICOLOGICAL PROFILE FOR BIS(2-CHLOROETHYL)ETHER. (2012). GovInfo. Retrieved from [Link]

  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. (2018). Google Patents.
  • Bis(trichloromethyl) Carbonate in Organic Synthesis. (2000). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mixing Efficiency in Bis(2-chloroethyl) Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Bis(2-chloroethyl) Carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges related to mixing efficiency, ensuring reproducible, high-yield, and high-purity synthesis of this important chemical intermediate.

Introduction: The Critical Role of Mixing in this compound Synthesis

The synthesis of this compound, often prepared from the reaction of ethylene oxide with phosgene or through transesterification, is a multiphase reaction system that presents unique mixing challenges. Efficient mixing is paramount to ensure optimal mass transfer between the gas, liquid, and potentially solid phases, which directly impacts reaction rate, yield, and the impurity profile of the final product.[1] Inadequate mixing can lead to localized concentration gradients, poor heat dissipation, and the formation of undesirable byproducts, compromising the integrity of your synthesis.[1][2]

This guide will delve into the nuances of mixing in this specific synthesis, providing actionable solutions to common problems and answering key questions to enhance your experimental success.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on resolving issues stemming from inefficient mixing.

Problem 1: Low Product Yield Despite High Starting Material Conversion

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC-MS) shows a low percentage of the desired this compound.

  • Significant presence of byproducts, such as polymers or hydrolysis products.[3]

  • Discoloration of the reaction mixture.

Potential Causes & Solutions:

  • Mass Transfer Limitations: In a gas-liquid reaction like phosgenation, the rate at which the gaseous reactant (phosgene) dissolves into the liquid phase can be the rate-limiting step.[1][4][5] If mixing is poor, the bulk liquid will be starved of the dissolved gas, leading to slow reaction rates and allowing side reactions to dominate.

    • Solution: Increase the agitation speed to enhance the gas-liquid interfacial area.[1] Consider using a gas-inducing impeller, which is specifically designed to disperse gas into a liquid phase effectively.[6] A variable frequency drive (VFD) on your agitator can be invaluable for systematically studying the effect of mixing speed on yield.[7]

  • Localized Overheating (Hot Spots): The reaction to form this compound can be exothermic.[3] Poor mixing can prevent efficient heat transfer to the cooling system, creating localized hot spots where byproduct formation is accelerated.[2]

    • Solution: Improve bulk fluid movement by optimizing the impeller design. For instance, a pitched-blade turbine can provide good axial flow, ensuring the entire reactor volume is well-mixed.[7] Ensure your reactor has an adequate cooling capacity and that the temperature probe is positioned to reflect the bulk temperature accurately.

  • Poor Reagent Dispersion: If one reagent is added too quickly or into a poorly mixed region, localized high concentrations can lead to unwanted side reactions.

    • Solution: Introduce gaseous reactants subsurface, close to the impeller, to ensure rapid dispersion.[8] For liquid reagents, consider a controlled addition rate using a syringe pump.[2] The position of the feed tube can significantly influence mixing efficiency.[1]

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Analyze Byproducts (GC-MS) A->B C Increase Agitation Speed B->C Mass Transfer Issue? E Improve Heat Transfer B->E Thermal Degradation? F Control Reagent Addition Rate B->F Side Reactions? G Yield Improved? C->G D Optimize Impeller Design (e.g., Gas-Inducing) D->G K Monitor Temperature Profile E->K F->G I Yes G->I Yes J No G->J No H Further Optimization/Consult I->H For further refinement J->D J->H K->G

Caption: A logical workflow for troubleshooting low yields.

Problem 2: Inconsistent Product Quality and Batch-to-Batch Variability

Symptoms:

  • Significant variations in purity, color, or physical properties of the isolated product between different synthesis runs.

  • Inconsistent impurity profiles when analyzed by techniques like HPLC or GC.[9]

Potential Causes & Solutions:

  • Non-Uniform Mixing Environment: In larger reactors, achieving the same level of mixing homogeneity as in a small-scale lab flask is a common scale-up challenge.[2] This can lead to different reaction pathways dominating in different batches.

    • Solution: Characterize the mixing regime in your reactor. The Reynolds number can indicate whether the flow is laminar or turbulent.[1] For most gas-liquid reactions, turbulent flow is desirable for efficient mixing. When scaling up, aim to match the mass transfer coefficient (kLa) rather than just the geometric parameters or agitation rate.[1]

  • Variations in Raw Material Quality: Impurities in starting materials can affect the reaction.[10]

    • Solution: Ensure consistent quality of your starting materials by sourcing from reliable suppliers and performing incoming quality control checks.

  • Inconsistent Crystallization/Precipitation: If the product precipitates from the reaction mixture, the mixing conditions can influence crystal size and purity.[10]

    • Solution: Control the rate of product formation and the cooling profile during isolation. Consistent and gentle agitation during crystallization can promote the formation of more uniform and purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best type of impeller for this compound synthesis?

The optimal impeller choice depends on the specific reaction phase and goals.[11]

  • For Gas Dispersion (e.g., Phosgenation): A Rushton turbine is an excellent choice for gas-liquid mixing as it creates high shear, breaking up gas bubbles and increasing the interfacial area.[12] Gas-entrainment impellers, which actively draw gas from the headspace into the liquid, are also highly effective.[6]

  • For General Blending and Heat Transfer: A pitched-blade turbine (PBT) provides good axial flow, ensuring effective top-to-bottom mixing of the reactor contents.[7] This is crucial for maintaining a uniform temperature.

  • For High Viscosity Mixtures: If the reaction mixture becomes viscous, an anchor or helical impeller may be necessary to ensure adequate mixing near the reactor walls.[7]

Impeller Selection Guide

Impeller TypeFlow PatternBest ForConsiderations
Rushton Turbine RadialGas-liquid dispersion, high shear applications.[12][13]Higher power consumption.[12] May leave solids settled at the bottom if power is insufficient.[11]
Pitched-Blade Turbine AxialGood for blending and solid suspension.[7][13]Lower shear compared to a Rushton turbine.
Gas-Inducing Impeller Axial/RadialMaximizing gas dispersion from the headspace.[6]Operates best at higher RPMs (e.g., 1000-1200 rpm).[6]
Anchor Impeller TangentialHigh viscosity fluids and slurries.[7][13]Cannot be operated at high speeds.

Q2: How can I determine if my reaction is mass transfer limited?

A common method is to vary the agitation speed while keeping all other parameters constant.[7] If the reaction rate or yield increases with increasing agitation speed, it is likely that the reaction is at least partially limited by mass transfer. Once the rate or yield plateaus, the reaction is no longer mass transfer limited under those conditions, and has become kinetically controlled.

Impact of Agitation on Reaction Rate

cluster_0 Mass Transfer Controlled Region cluster_1 Kinetic Controlled Region A Reaction Rate Increases with Agitation Speed B Reaction Rate Becomes Independent of Agitation Speed A->B Transition Point

Caption: Transition from mass transfer to kinetic control.

Q3: What are the key considerations when scaling up this synthesis?

Scaling up the synthesis of this compound requires careful attention to several factors to maintain mixing efficiency:

  • Power per Unit Volume (P/V): Maintaining a similar P/V between scales can be a starting point, but it doesn't guarantee equivalent mixing.

  • Tip Speed: The speed at the outer edge of the impeller is critical for shear and dispersion.

  • Geometric Similarity: Maintaining ratios such as impeller diameter to tank diameter (D/T) can be helpful.

  • Heat Transfer: The surface area to volume ratio decreases on scale-up, making heat removal more challenging.[2] Ensure your larger reactor has a sufficiently robust cooling system.

Experimental Protocols

Protocol 1: Monitoring Reaction Homogeneity via Temperature Profiling

Objective: To identify potential "hot spots" or poor mixing zones within the reactor.

Methodology:

  • Equip the reactor with multiple temperature probes at different locations (e.g., near the impeller, near the reactor wall, at different heights in the liquid).

  • Initiate the reaction under standard conditions.

  • Record the temperature from all probes at regular intervals throughout the reaction.

  • Analyze the data for significant temperature gradients between the probes. A difference of more than a few degrees Celsius may indicate poor mixing.

Protocol 2: Determining the Mass Transfer Coefficient (kLa)

Objective: To quantify the efficiency of gas transfer into the liquid phase, providing a key parameter for scale-up.

Methodology: This protocol is a simplified representation. Detailed methods can be found in chemical engineering literature.

  • Sparge a gas (e.g., nitrogen) into the solvent to remove all dissolved oxygen.

  • Switch to sparging with air or oxygen at a known flow rate.

  • Monitor the dissolved oxygen concentration in the liquid over time using a dissolved oxygen probe.

  • The rate of increase in dissolved oxygen concentration is proportional to the kLa.

References

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Available from: [Link]

  • How to Choose the Right Impeller. Paul Mueller Company. Available from: [Link]

  • Agitator/Impeller selection for stirred reactors. Amar Equipment. Available from: [Link]

  • Impeller Selection Guide. Fisher Scientific. Available from: [Link]

  • Effects of impeller types on gas-liquid mixing and oxygen mass transfer in aerated stirred reactors. ResearchGate. Available from: [Link]

  • CHAPTER 13 Gas-Liquid Systems. Available from: [Link]

  • Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. MDPI. Available from: [Link]

  • Gas Entrainment Impellers. Parr Instrument Company. Available from: [Link]

  • Liquid mixing and gas–liquid mass transfer in a three-phase inverse turbulent bed reactor. ResearchGate. Available from: [Link]

  • US Patent 3,299,115A - Preparation of bis(trichloroethyl) carbonate. Google Patents.
  • Synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. PrepChem.com. Available from: [Link]

  • Stuck on carbonate ester synthesis. Reddit. Available from: [Link]

  • Mixing Efficiency Determinations for Continuous Flow-Systems. AIVC. Available from: [Link]

  • CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester. Google Patents.
  • Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA. Available from: [Link]

  • Carbonate synthesis. Organic Chemistry Portal. Available from: [Link]

  • Overall Rate of Reaction: Limitations in Transfer Phenomena // Reactor Engineering - Class 156. YouTube. Available from: [Link]

  • Model-based analysis of mass transfer limitations in microreactors. Biblio. Available from: [Link]

  • Effect of mass transfer limitations on enzymatic reactions in microreactors: a model-based analysis. Biblio. Available from: [Link]

  • This compound, min 98%, 10 grams. CP Lab Safety. Available from: [Link]

    • Synthesis of bis-[p-di-(2-chloroethyl)aminophenoxy]alkanes. RSC Publishing. Available from: [Link]

  • Reaction scheme for bis(2-Chloroethyl)amine synthesis. ResearchGate. Available from: [Link]

  • Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). BVS. Available from: [Link]

  • Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1). ResearchGate. Available from: [Link]

  • Bis(trichloromethyl) Carbonate in Organic Synthesis. ResearchGate. Available from: [Link]

  • US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.
  • Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Publications. Available from: [Link]

  • Bis(2-chloroethyl)sulfide. Wikipedia. Available from: [Link]

  • CN1223996A - The preparation method of two (2-chloroethyl) ethers. Google Patents.
  • A proposed industrial scale-up of circular bisphenol-A (BPA) production. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Bis(2-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword on Safety by Analogy

This guide provides technical support for managing potential exothermic reactions when using Bis(2-chloroethyl) carbonate. It is critical to understand that detailed, publicly available calorimetric and thermal decomposition data specifically for this compound is limited. Therefore, the guidance provided herein is built upon established principles of managing exothermic reactions, data from analogous compounds (such as other dialkyl carbonates and chloroethyl esters), and fundamental chemical reactivity principles.[1][2][3][4][5] Users must treat this compound as a potentially hazardous material and conduct their own thorough risk assessments, including appropriate small-scale testing, before scaling up any reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in terms of exothermic reactions?

A1: The primary hazard is a potential thermal runaway reaction.[6][7][8] This can be initiated by several factors:

  • Decomposition: At elevated temperatures, dialkyl carbonates can decompose. For example, diethyl carbonate decomposes to ethylene, carbon dioxide, and ethanol.[1][2] By analogy, this compound could decompose to vinyl chloride, carbon dioxide, and 2-chloroethanol. This decomposition can be exothermic and self-accelerating.

  • Reaction with Nucleophiles: The 2-chloroethyl groups are susceptible to nucleophilic attack, and the carbonate ester can undergo hydrolysis.[3][9][10] Reactions with strong nucleophiles, particularly in a concentrated system, can be highly exothermic.

  • Contamination: Contaminants can catalyze decomposition or react exothermically with the carbonate.

Q2: What are the early warning signs of a potential runaway reaction?

A2: Early detection is crucial for preventing a runaway reaction. Key indicators include:

  • A temperature increase that is faster than expected or that continues to rise after the removal of a heating source.

  • A sudden increase in pressure within the reaction vessel.

  • Visible changes in the reaction mixture, such as gas evolution (bubbling), color change, or the formation of solids.[9]

  • Unusual sounds from the reactor, such as hissing or popping.

Q3: What proactive measures can I take to prevent a runaway reaction?

A3: Proactive measures are essential for maintaining control over potentially exothermic reactions.[11][12][13]

  • Controlled Reagent Addition: Add reagents dropwise or in small portions at a rate that allows the cooling system to effectively dissipate the generated heat.

  • Efficient Cooling: Use a sufficiently large and cold cooling bath. Ensure good heat transfer by maintaining good contact between the bath and the reaction flask.

  • Vigorous Stirring: Efficient stirring ensures even heat distribution and prevents the formation of local hot spots.

  • Dilution: Running the reaction in a suitable solvent can help to moderate temperature changes.

  • Small-Scale First: Always perform a new reaction on a small scale to assess its exothermic potential before scaling up.

Q4: How does the acetamide group in a similar molecule, N,N-Bis(2-chloroethyl)acetamide, influence its reactivity compared to this compound?

A4: While not the same compound, we can draw analogies. The acetyl group in N,N-Bis(2-chloroethyl)acetamide is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons and reduces its nucleophilicity.[10] This slows down the rate of intramolecular cyclization to form the reactive aziridinium ion compared to nitrogen mustards with electron-donating groups.[10] In this compound, the carbonate group is also electron-withdrawing, which will influence the reactivity of the chloroethyl groups, likely making them susceptible to nucleophilic attack.

Troubleshooting Guides

Issue 1: Unexpected Rapid Temperature Rise During Reaction

  • Problem: The internal temperature of the reaction is rising much faster than anticipated, even with the cooling bath in place.

  • Immediate Actions:

    • Immediately stop the addition of any reagents.

    • Enhance cooling by adding more ice, dry ice, or switching to a colder cooling bath.

    • If the temperature continues to rise uncontrollably, and it is safe to do so, prepare for an emergency quench by adding a pre-chilled, inert solvent to dilute the reaction mixture.

  • Possible Causes & Long-Term Solutions:

    • Inadequate Cooling: The cooling capacity is insufficient for the rate of heat generation.

      • Solution: Use a larger or colder cooling bath for future experiments. Ensure efficient heat transfer with good surface area contact and vigorous stirring.

    • Reagent Addition Rate Too High: The rate of reagent addition is generating heat faster than it can be dissipated.

      • Solution: Reduce the addition rate in subsequent experiments. Consider using a syringe pump for precise and controlled addition.

    • Concentration Too High: A highly concentrated reaction mixture can lead to a rapid exotherm.

      • Solution: Use a more dilute solution to better manage the heat generated.

Issue 2: Signs of Decomposition (Gas Evolution, Color Change)

  • Problem: You observe unexpected gas evolution, a sudden color change, or the formation of a precipitate.

  • Immediate Actions:

    • Stop heating the reaction immediately.

    • If possible and safe, increase the cooling to lower the temperature of the reaction mixture.

    • Ensure adequate ventilation and work in a fume hood, as decomposition products may be toxic or flammable.

  • Possible Causes & Long-Term Solutions:

    • Thermal Decomposition: The reaction temperature is too high, causing the this compound to decompose.

      • Solution: Lower the reaction temperature. Conduct a thermal stability study (e.g., using DSC) on a small sample to determine the onset of decomposition.

    • Side Reactions: The reactants or impurities are undergoing unintended side reactions.

      • Solution: Ensure the purity of all reagents. Review the reaction chemistry for potential side reactions at the operating temperature.

    • Hydrolysis: The presence of water is causing hydrolysis of the carbonate, which can generate CO2 gas.[9]

      • Solution: Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.

Data Presentation

Table 1: Potential Thermal Decomposition Pathway of this compound (by Analogy with Diethyl Carbonate)

ReactantPotential Decomposition ProductsNotesReference (Analog)
This compoundVinyl chloride, Carbon dioxide (CO2), 2-ChloroethanolThis is a hypothesized pathway based on the known decomposition of diethyl carbonate.[1][2] The actual decomposition may be more complex and should be experimentally verified.[1][2]

Experimental Protocols

Protocol: General Procedure for Safely Conducting a Reaction with this compound

  • Risk Assessment: Before starting, conduct a thorough risk assessment, considering the potential for exothermic decomposition and reactions. Review the Safety Data Sheets (SDS) for all reactants.

  • Glassware and Setup:

    • Use oven-dried glassware to prevent hydrolysis.

    • Set up the reaction in a well-ventilated fume hood.

    • Equip the reaction flask with a magnetic stirrer, a temperature probe to monitor the internal temperature, a reflux condenser, and an addition funnel for controlled reagent addition.

    • Place the reaction flask in a cooling bath of appropriate size and temperature.

  • Reaction Execution:

    • Charge the reaction flask with this compound and the solvent.

    • Begin stirring and cool the mixture to the desired initial temperature.

    • Add the other reactant(s) dropwise from the addition funnel at a rate that maintains a stable internal temperature.

    • Continuously monitor the internal temperature. If a significant exotherm is observed, slow or stop the addition and enhance cooling.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to a safe temperature before quenching.

    • Slowly add a suitable quenching agent (e.g., a cold, dilute acid or base solution, depending on the reaction chemistry) while monitoring the temperature.

Mandatory Visualization

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response Phase risk_assessment 1. Risk Assessment (Review SDS, literature) small_scale_test 2. Small-Scale Test (Assess exotherm potential) risk_assessment->small_scale_test setup 3. Proper Setup (Cooling bath, stirring, temp probe) small_scale_test->setup start 4. Start Reaction (Cool reactants) setup->start add_reagent 5. Controlled Addition (Slow, dropwise) start->add_reagent monitor 6. Continuous Monitoring (Internal Temperature) add_reagent->monitor exotherm_check Exotherm Observed? monitor->exotherm_check no_exotherm Maintain Control exotherm_check->no_exotherm No exotherm_action Action: - Stop Addition - Enhance Cooling exotherm_check->exotherm_action Yes stabilized_check Temperature Stabilized? exotherm_action->stabilized_check stabilized Resume with Caution stabilized_check->stabilized Yes not_stabilized Emergency Quench stabilized_check->not_stabilized No

Caption: Workflow for managing potential exotherms.

TemperatureExcursionDecisionTree start Temperature Rises Unexpectedly action1 Stop All Reagent Addition & Heating start->action1 action2 Enhance Cooling Capacity action1->action2 check1 Is Temperature Decreasing? action2->check1 outcome1 Continue Monitoring Resume with Extreme Caution check1->outcome1 Yes check2 Is Temperature Still Rising? check1->check2 No check2->outcome1 No (Stable) action3 Prepare for Emergency Quench (Use pre-chilled inert solvent) check2->action3 Yes action4 Alert Supervisor / Safety Officer action3->action4

Caption: Decision tree for a temperature excursion event.

References

  • High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. Journal of Heat Transfer. [Link]

  • High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. CDN. [Link]

  • Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Patsnap. [Link]

  • Decarboxylation of dialkyl carbonates to dialkyl ethers over alkali metal-exchanged faujasites. ResearchGate. [Link]

  • Safety Data Sheet: Propylene carbonate. Carl ROTH. [Link]

  • Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA. [Link]

  • Catalytic decomposition of dialkyl pyrocarbonates to dialkyl carbonates and carbon dioxide in dichloromethane by a discrete cobalt(II) alkoxide species generated in situ. Journal of the Chemical Society, Dalton Transactions. [Link]

  • What are the safety precautions when handling carbonate?. ltw(jiangsu)llc. [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin. [Link]

  • Regulatory Assessment for Organic Acyclic Carbonates: ECHA Confirms No Immediate EU Risk Management Needed. Foresight. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Safety in Organic Chemistry Laboratory. TigerWeb. [Link]

  • Pyrolysis study of dimethyl carbonate, diethyl carbonate, and ethyl methyl carbonate using shock-tube spectroscopic CO measurements and chemical kinetics investigation. ResearchGate. [Link]

  • 2-Chloroethyl vinyl ether. PubChem. [Link]

  • Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. ScienceDirect. [Link]

  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. AIDIC. [Link]

  • Carbonate ester. Wikipedia. [Link]

  • Organic carbonates as green media: from laboratory syntheses to industrial applications. Royal Society of Chemistry. [Link]

  • The synthesis of organic carbonates from carbon dioxide. Chemical Communications. [Link]

  • Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... ResearchGate. [Link]

  • This compound, min 98%, 10 grams. CP Lab Safety. [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC. [Link]

  • Organic Carbonates from Natural Sources. ACS Publications. [Link]

  • Synthesis of Organic Carbonates. ResearchGate. [Link]

  • Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat. PubMed. [Link]

  • Bis(chloroethyl) ether. Wikipedia. [Link]

  • Bis(2-chloroethyl) ether. NIST WebBook. [Link]

  • Hydrolysis of bis-(2-chloroethyl) sulfide. ResearchGate. [Link]

  • Bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in one-pot parallel synthesis of unsymmetrical aliphatic ureas. PubMed. [Link]

Sources

Technical Support Center: In-Process Controls for Bis(2-chloroethyl) Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(2-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for managing the in-process controls of this sensitive reaction. As Senior Application Scientists, our goal is to ensure your experiments are safe, reproducible, and successful by explaining the critical causality behind each procedural step.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing the foundational knowledge needed to approach this reaction with confidence and safety.

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a carbonate ester formation, typically achieved by reacting two equivalents of 2-chloroethanol with one equivalent of a phosgene source.[1] The most common phosgene sources are phosgene gas (COCl₂) or a solid surrogate like bis(trichloromethyl) carbonate, commonly known as triphosgene.[2] The reaction proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon of the phosgene source, releasing hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the HCl.[1][3]

Q2: Why is triphosgene often used, and is it truly "safer" than phosgene?

Triphosgene is a stable, crystalline solid at room temperature, which makes it easier to handle, weigh, and store compared to highly toxic and gaseous phosgene.[2][4] This operational simplicity is a significant advantage in a laboratory setting. However, the term "safer" can be misleading.[4] Triphosgene decomposes into three equivalents of phosgene upon heating or in the presence of nucleophiles.[5] Therefore, it carries the same intrinsic toxicity as phosgene, and its vapor pressure is high enough to produce toxic atmospheric concentrations.[4] All safety precautions required for phosgene must be applied when handling triphosgene.[5]

Q3: What is the critical role of a base in this reaction?

The reaction between 2-chloroethanol and a phosgene source generates two equivalents of hydrogen chloride (HCl).[1] If not neutralized, the accumulation of HCl can protonate the starting alcohol, reducing its nucleophilicity and slowing or stalling the reaction. Furthermore, the acidic environment can promote undesirable side reactions. A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is commonly used as an acid scavenger to neutralize the HCl as it forms, driving the equilibrium towards the product.[2][3]

Q4: What are the most critical safety precautions for this synthesis?

Given the extreme toxicity of the reagents, a stringent safety protocol is non-negotiable.

  • Engineering Controls: All manipulations involving phosgene or triphosgene must be conducted in a certified, high-performance chemical fume hood.[6][7] The experimental setup should include a scrubber system containing a caustic solution (e.g., aqueous KOH or NaOH) to neutralize any unreacted phosgene and the HCl off-gas.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, splash goggles, a face shield, and chemical-resistant gloves (Viton is recommended for phosgene).[6][7][10]

  • Atmospheric Monitoring: Use phosgene detection badges or real-time electronic monitors to detect leaks.[8][11] Odor is an insufficient warning, as the threshold is higher than the permissible exposure limit.[12]

  • Emergency Preparedness: Ensure an emergency plan is in place. An eyewash station, safety shower, and appropriate quenching agents must be immediately accessible.[6][10] All personnel must be trained on the specific hazards and emergency procedures.[7]

Q5: Which in-process controls (IPCs) are essential for a successful and safe reaction?

Effective in-process control is paramount for maximizing yield and purity while ensuring safety. The key IPCs are:

  • Temperature Control: The reaction is exothermic.[13] Maintain the recommended temperature using an ice bath or cryostat to prevent runaway reactions and minimize the formation of thermal degradation products.

  • Controlled Reagent Addition: Add the phosgene source or 2-chloroethanol slowly and sub-surface to maintain stoichiometric balance and control the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) as triphosgene and the intermediate chloroformate are sensitive to moisture and can hydrolyze, reducing yield.[3][14]

  • Reaction Monitoring: Continuously or periodically monitor the consumption of starting materials and the formation of the product using analytical techniques like TLC, GC, or in-situ FTIR.

Q6: How can I monitor the reaction's progress in real-time or near real-time?

Real-time monitoring allows for precise determination of reaction completion, preventing the formation of impurities from over- or under-reacting.

  • In-situ ATR-FTIR: An attenuated total reflectance (ATR) probe inserted into the reactor can provide real-time data. You can monitor the disappearance of the broad alcohol O-H stretch from 2-chloroethanol and the appearance of the strong carbonate carbonyl (C=O) stretch.[15]

  • Gas Chromatography (GC): Small aliquots can be carefully quenched and analyzed by GC. This allows for quantitative tracking of the disappearance of the 2-chloroethanol peak and the appearance of the this compound product peak.[16]

  • Thin-Layer Chromatography (TLC): TLC is a simple, qualitative method for visualizing the consumption of starting material. However, be aware that acidic reagents can sometimes hydrolyze on the silica gel plate, potentially giving misleading results.[17]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue EncounteredProbable Cause(s)Recommended Solution(s) & Scientific Rationale
Incomplete or Stalled Reaction 1. Reagent Degradation: Triphosgene may have hydrolyzed due to improper storage. 2. Insufficient Base: The generated HCl is not being fully neutralized, inhibiting the reaction. 3. Low Temperature: The reaction rate may be too slow at the current temperature.1. Verify Reagent Quality: Use freshly opened or properly stored triphosgene. Conduct the reaction under a strict inert atmosphere to prevent moisture ingress.[3] 2. Check Base Stoichiometry: Ensure at least two equivalents of base are used per equivalent of phosgene (or 0.67 equivalents per triphosgene). 3. Optimize Temperature: After the initial exothermic addition is complete, consider allowing the reaction to slowly warm to room temperature or slightly above to drive it to completion.
Low Product Yield 1. Hydrolysis: Moisture in the solvent or from the atmosphere is hydrolyzing the triphosgene, intermediate chloroformate, or final product.[14][17] 2. Incomplete Reaction: The reaction was stopped prematurely. 3. Work-up Losses: The product may be lost during aqueous extraction if emulsions form or if the pH is not controlled.1. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under a dry inert gas.[14] 2. Confirm Completion: Use an analytical method (TLC, GC, or FTIR) to confirm the complete consumption of the limiting reagent before quenching. 3. Optimize Work-up: Carefully quench the reaction at low temperature.[18] If emulsions form, adding brine can help break them. Ensure the aqueous phase pH is controlled to prevent product hydrolysis.
Presence of 2-Chloroethyl Chloroformate Impurity Incorrect Stoichiometry: An insufficient amount of 2-chloroethanol was used, or the reaction was not allowed to proceed to completion, isolating the intermediate.[1]Adjust Stoichiometry & Reaction Time: Ensure a slight excess (>2 equivalents) of 2-chloroethanol is used relative to the phosgene source. Increase the reaction time or temperature (cautiously) to ensure the second equivalent of alcohol reacts. Monitor via GC or HPLC to confirm the disappearance of the chloroformate intermediate.
Reaction Mixture Darkens or Discolors Thermal Decomposition: The reaction temperature is too high, causing the decomposition of reagents or the product.[19]Improve Temperature Control: Maintain a lower reaction temperature, especially during reagent addition. Ensure efficient stirring to dissipate localized hotspots. If discoloration occurs, immediately cool the reaction.
Formation of Polymeric Byproducts Elevated Temperatures or High Concentration: High temperatures can promote intermolecular side reactions, leading to the formation of oligomers or polymers.[14]Maintain Low Temperature and Dilution: Keep the reaction temperature low (e.g., 0 °C to RT). Running the reaction at a lower concentration (higher solvent volume) can reduce the probability of intermolecular reactions.[14]

Experimental Protocols & Visualizations

Reaction Pathway and Key Intermediates

The diagram below illustrates the stepwise synthesis of this compound from 2-chloroethanol and triphosgene, highlighting the formation of the key 2-chloroethyl chloroformate intermediate.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Chloroethanol_1 2-Chloroethanol Chloroformate 2-Chloroethyl Chloroformate 2_Chloroethanol_1->Chloroformate + 1 Eq. Triphosgene Triphosgene (Phosgene Source) Phosgene Phosgene (in-situ) Triphosgene->Phosgene Decomposition Phosgene->Chloroformate Product This compound Chloroformate->Product HCl 2 HCl (neutralized) 2_Chloroethanol_2 2-Chloroethanol 2_Chloroethanol_2->Product + 1 Eq.

Caption: Synthesis pathway of this compound.

Logical Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving low product yield, a common issue in this synthesis.

Troubleshooting_Workflow start Problem: Low Yield check_reaction Analyze Crude Reaction Mixture (TLC, GC, or NMR) start->check_reaction decision Starting Material (2-Chloroethanol) Remaining? check_reaction->decision incomplete_cause Cause: Incomplete Reaction decision->incomplete_cause Yes side_products_cause Cause: Side Reactions/Degradation decision->side_products_cause No incomplete_sol Solution: • Increase reaction time/temp • Check reagent stoichiometry • Verify base activity incomplete_cause->incomplete_sol side_products_sol Solution: • Ensure anhydrous conditions • Lower reaction temperature • Check for chloroformate intermediate side_products_cause->side_products_sol

Caption: Troubleshooting workflow for low product yield.

Protocol 1: Reaction Progress Analysis by Gas Chromatography (GC)

This protocol outlines a general method for monitoring the reaction. Specific conditions must be optimized for your instrument and column.

  • Sample Preparation:

    • In a fume hood, carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable quenching solution (e.g., 1 mL of saturated aqueous sodium bicarbonate) and an extraction solvent (e.g., 1 mL of dichloromethane).[18][20]

    • Vortex the vial vigorously for 30 seconds.

    • Allow the layers to separate. Carefully collect the organic (bottom) layer for analysis.

  • GC System & Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A mid-polarity column (e.g., DB-17 or equivalent) is a good starting point.

    • Injector Temperature: 225 °C.[16]

    • Detector Temperature: 280 °C.[16]

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject a standard of 2-chloroethanol to determine its retention time.

    • Inject a standard of purified this compound to determine its retention time.

    • Inject the prepared sample from Step 1.

    • Monitor the decrease in the area of the 2-chloroethanol peak and the increase in the area of the product peak over time to track reaction progress.

Protocol 2: In-situ Reaction Monitoring using ATR-FTIR

This protocol describes the use of an ATR-FTIR probe for real-time monitoring.

  • Setup:

    • Insert a clean, dry ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

    • Set up the spectrometer to collect spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Collection:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction (i.e., before adding the phosgene source).

    • Begin the reaction and start collecting time-resolved spectra.

  • Spectral Analysis:

    • Monitor the following key spectral regions:

      • ~3300-3400 cm⁻¹ (broad): Disappearance of the O-H stretch of 2-chloroethanol.

      • ~1750 cm⁻¹ (strong, sharp): Appearance of the C=O stretch of the carbonate functional group.

    • The reaction is considered complete when the O-H peak is no longer visible and the C=O peak has reached a stable maximum intensity.

References

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). Vertex AI Search.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Method 8430: Analysis Of Bis(2-Chloroethyl)
  • Triphosgene quenching. (2023). Reddit. [Link]

  • Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University.
  • Operational parameters relevant to the examination of phosgene synthesis c
  • Phosgene Manipulations. Texas A&M University Department of Chemistry.
  • A decade review of triphosgene and its applications in organic reactions. (2020). PMC. [Link]

  • Selective and visual detection of triphosgene by a red turn-on fluorescent probe. ResearchGate. [Link]

  • Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? (2017). ACS Publications. [Link]

  • Stuck on carbonate ester synthesis. (2021). Reddit. [Link]

  • SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. (2022). Chemicals Knowledge Hub. [Link]

  • Reaction with triphosgene. (2024). Reddit. [Link]

  • Phosgene Standard Operating Procedure Templ
  • Carbonate ester. Wikipedia. [Link]

  • Phosgene Safe Practice Guidelines Mitigation Systems April 2024. American Chemistry Council.
  • Acutely Toxic Chemicals (ATCs). (2016). University of California, Berkeley.
  • Guidelines for Phosgene Gas Usage in Laboratories. (2019). University of Pittsburgh. [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com. [Link]

  • Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). (2007). PubMed. [Link]

Sources

Technical Support Center: Bis(2-chloroethyl) carbonate Work-Up Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important chemical intermediate. The following troubleshooting guide and frequently asked questions are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Work-Up Issues

This section addresses specific problems that may arise during the work-up of reactions involving this compound, providing potential causes and actionable solutions.

Issue 1: Product Decomposition During Aqueous Work-up

Symptom: You observe gas evolution (carbon dioxide), the formation of a white precipitate, and a decrease in the yield of the desired product during or after washing the organic layer with water or aqueous solutions.[1]

Probable Cause: this compound is susceptible to hydrolysis, especially under basic or neutral aqueous conditions. The presence of water can lead to the breakdown of the carbonate ester, forming 2-chloroethanol, carbon dioxide, and potentially other byproducts.

Solutions:

  • Minimize Contact with Water: Use anhydrous techniques as much as possible. If an aqueous wash is necessary, perform it quickly with cold, deionized water or a slightly acidic solution (e.g., dilute HCl) to suppress hydrolysis.

  • Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). Brine helps to remove bulk water from the organic phase and can reduce the extent of hydrolysis compared to a pure water wash.

  • Prompt Drying: Immediately after any aqueous wash, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Issue 2: Persistent Impurities After Extraction

Symptom: Analytical data (e.g., NMR, GC-MS) of your isolated product shows the presence of starting materials like 2-chloroethanol or byproducts from the synthesis.

Probable Cause: Incomplete reaction or inefficient removal of water-soluble impurities during the extraction process.

Solutions:

  • Optimize Extraction pH: If your synthesis involves basic conditions, an acidic wash (e.g., dilute HCl) can help remove any unreacted basic starting materials or catalysts. Conversely, a wash with a mild base like sodium bicarbonate solution can remove acidic impurities.

  • Multiple Extractions: Perform multiple extractions with a smaller volume of the extraction solvent rather than a single extraction with a large volume. This is a more efficient method for partitioning the product into the organic phase.

  • Back-Extraction: If the product has some solubility in the aqueous layer, a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can help to recover more product.

Issue 3: Oily or Discolored Product After Solvent Removal

Symptom: After removing the solvent under reduced pressure, the final product is an oil or has a yellow to brown discoloration, instead of the expected colorless to light yellow liquid.[2]

Probable Cause:

  • Thermal Decomposition: this compound can be thermally sensitive. Excessive heat during solvent evaporation can lead to decomposition.

  • Residual Acid/Base: Trace amounts of acid or base from the work-up can catalyze decomposition upon heating.

  • Oxidation: Exposure to air at elevated temperatures can cause oxidative degradation.

Solutions:

  • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) to remove the solvent.

  • Neutralize Before Evaporation: Ensure the organic solution is neutral before concentration. A final wash with brine can help remove residual acidic or basic components.

  • Inert Atmosphere: For highly sensitive applications, consider removing the solvent under a stream of nitrogen or argon to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound and its potential precursors and byproducts can be hazardous. Always work in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of exposure, immediately flush the affected area with plenty of water and seek medical attention.[3]

Q2: What is the expected appearance and purity of commercially available this compound?

A2: It is typically a colorless to light yellow clear liquid with a purity of ≥98.0% as determined by gas chromatography (GC).[2][5]

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation can be a suitable method for purification. However, due to its thermal sensitivity, it is crucial to perform the distillation under reduced pressure to keep the temperature low and prevent decomposition.

Q4: What are the common decomposition pathways for this compound?

A4: The primary decomposition pathway is hydrolysis, which breaks the ester linkages to form 2-chloroethanol and carbonic acid, with the latter decomposing to carbon dioxide and water. In the presence of other nucleophiles, transesterification or substitution reactions can also occur.

Visualizing the Work-Up and Decomposition Pathways

The following diagrams illustrate the general workflow for a work-up procedure and the potential hydrolysis pathway of this compound.

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Product in Organic Solvent Quench Quench Reaction (e.g., with water or dilute acid) Reaction->Quench Transfer Wash1 Wash with Aqueous Solution Quench->Wash1 Separate Layers Wash2 Wash with Brine Wash1->Wash2 Dry Dry with Anhydrous Agent (e.g., MgSO4) Wash2->Dry Separate Layers Filter Filter Dry->Filter Evaporate Solvent Evaporation (Low Temperature) Filter->Evaporate FinalProduct Isolated Product Evaporate->FinalProduct

Caption: A generalized workflow for the work-up of a reaction containing this compound.

Hydrolysis_Pathway BCEC This compound Intermediate Unstable Intermediate BCEC->Intermediate + H₂O H2O H₂O Chloroethanol 2-Chloroethanol Intermediate->Chloroethanol CO2 CO₂ Intermediate->CO2 H2O_prod H₂O Intermediate->H2O_prod

Caption: Simplified hydrolysis pathway of this compound in the presence of water.

Experimental Protocol: Standard Aqueous Work-Up

This protocol provides a general procedure for the aqueous work-up of a reaction mixture containing this compound in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

Materials:

  • Reaction mixture in an organic solvent

  • Deionized water (cold)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Aqueous Wash (Optional, if necessary):

    • Add a volume of cold deionized water equal to approximately half the volume of the organic layer.

    • Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower (aqueous) layer. If the organic solvent is less dense than water, the organic layer will be on top.

  • Brine Wash:

    • Add a volume of brine equal to approximately half the volume of the organic layer.

    • Gently invert the funnel to mix, then allow the layers to separate.

    • Drain the lower aqueous layer.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely as a fine powder.

  • Filtration:

    • Filter the dried organic solution through a fluted filter paper or a small plug of cotton in a funnel to remove the drying agent. Collect the filtrate in a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature is kept low (≤ 40°C) to prevent thermal decomposition of the product.

    • Once the solvent is removed, the isolated product can be further purified if necessary (e.g., by vacuum distillation or chromatography).

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅H₈Cl₂O₃[5]
Molecular Weight 187.02 g/mol [5]
Appearance Colorless to Light yellow clear liquid[2]
Purity (Typical) >98.0% (GC)[2]
CAS Number 623-97-2[5]

References

  • TCI Chemicals. (2025-04-23). SAFETY DATA SHEET: this compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Bis(2-chloroethyl) ether.
  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(2-Chloroethyl)Ether.
  • Aldrich. (2023-10-27). Aldrich C41134 - SAFETY DATA SHEET.
  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 623-97-2.
  • ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)....
  • Google Patents. (n.d.). US3299115A - Preparation of bis (trichloroethyl) carbonate.
  • Benchchem. (n.d.). Hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate to Ethephon.
  • GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR BIS(2-CHLOROETHYL)ETHER.
  • TCI Chemicals. (n.d.). This compound 623-97-2.
  • PubMed. (2017). Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment.
  • Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
  • PubMed. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate.
  • Wikipedia. (n.d.). Bis(2-chloroethyl)sulfide.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 623-97-2.
  • ECHEMI. (n.d.). Hydrolysis problem of 2 chloroethyl carbonate.

Sources

effect of temperature on Bis(2-chloroethyl) carbonate reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

ChemKinetics Support Center: Bis(2-chloroethyl) carbonate

A Technical Guide for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that mastering the reaction kinetics of this versatile but reactive compound is critical to achieving reproducible and reliable experimental outcomes. The influence of temperature is paramount, often representing the most significant variable in your experimental design.

This guide is structured to provide direct, practical answers to common challenges. We will first address frequently asked questions to build a foundational understanding, followed by in-depth troubleshooting guides for specific problems you may encounter in the lab. Our goal is to explain not just the how, but the why behind these experimental choices, grounding our advice in established kinetic principles.

Disclaimer: this compound (CAS 623-97-2) is a reactive alkylating agent.[1] All handling should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[2] Refer to the material's Safety Data Sheet (SDS) for complete handling and disposal instructions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of temperature on the reaction rate of this compound?

A1: The effect of temperature on reaction rates is described by the Arrhenius equation ,


, where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature in Kelvin.[3] In practical terms, increasing the temperature provides the reacting molecules with more kinetic energy. This increases the frequency and energy of collisions, leading to a higher proportion of collisions that can overcome the activation energy barrier, thus exponentially increasing the reaction rate.

Q2: What are the primary reaction pathways for this compound that are influenced by temperature?

A2: this compound is susceptible to several temperature-dependent reaction pathways:

  • Nucleophilic Substitution (Sₙ2): This is often the desired reaction, where a nucleophile attacks the electrophilic carbon atom bonded to chlorine, displacing the chloride leaving group.[4] Higher temperatures significantly accelerate this process.

  • Hydrolysis: In the presence of water, the carbonate ester linkages can be hydrolyzed. This reaction is also accelerated by heat and can be catalyzed by acidic or basic conditions. The kinetics of hydrolysis for similar carbonates have been studied, showing a clear temperature dependence.[5]

  • Thermal Decomposition: At sufficiently high temperatures, the molecule can undergo decomposition. While specific data for this carbonate is limited, analogous compounds like bis(2-chloroethyl) ether and sulfide are known to decompose at elevated temperatures (e.g., 300-500°C), potentially yielding vinyl chloride, carbon monoxide, and other products.[6][7][8] The stability of carbonates to thermal decomposition generally depends on the polarizing power of the associated cation, though in this organic carbonate, intramolecular elimination is a more likely pathway.[9]

Q3: How does temperature affect the stability and shelf-life of this compound?

A3: For long-term storage, this compound should be kept in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Elevated temperatures, even well below the decomposition point, can accelerate slow degradation reactions like hydrolysis with trace moisture, leading to a decrease in purity over time. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further mitigate degradation.

Q4: Are there common side reactions I should be aware of at elevated temperatures?

A4: Yes. Besides decomposition, a primary concern with alkyl halides at higher temperatures is the competing elimination (E2) reaction .[4] In this pathway, a base removes a proton from the carbon adjacent to the carbon bearing the chlorine, leading to the formation of an alkene (vinyl derivative), expelling the chloride ion. While Sₙ2 is often favored for primary alkyl halides, the use of high temperatures and sterically hindered or strong bases can increase the proportion of the elimination byproduct.

Troubleshooting Guide: Kinetic Experiments

This section addresses specific problems you might encounter during your kinetic studies, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: My kinetic data is inconsistent and not reproducible.

Inconsistent kinetic data is almost always traced back to a lack of precise control over reaction variables, especially temperature.

Causality: A variance of even 1-2°C can cause significant changes in the rate constant, as predicted by the Arrhenius equation. Temperature gradients within the reaction vessel, inconsistent mixing, or imprecise timing of sample quenching can all introduce substantial error.

Solution Protocol: Ensuring Reproducibility

  • Precise Temperature Control:

    • Action: Use a circulating, thermostatically controlled water or oil bath. Do not rely on a simple hot plate, as they are prone to temperature fluctuations and create hot spots.

    • Rationale: A circulating bath provides a stable, uniform temperature environment, ensuring the entire reaction vessel is maintained at the target temperature (±0.1°C).

  • Promote Thermal Equilibrium:

    • Action: Place your sealed reaction vessel in the bath and allow the contents to equilibrate for at least 15-20 minutes before initiating the reaction.

    • Rationale: This ensures the solvent and reactants have reached the target temperature before "time zero," preventing an initial lag phase in your kinetic plot.

  • Ensure Homogeneous Mixing:

    • Action: Use a magnetic stir bar and stir plate, ensuring the stir rate is consistent across all experiments. The vortex should be minimal to avoid splashing and changes in surface area.

    • Rationale: Uniform stirring eliminates localized concentration and temperature gradients, ensuring the reaction proceeds at the same rate throughout the solution.

  • Implement a Validated Quenching Procedure:

    • Action: To stop the reaction at a specific time point, you must "quench" it. This can be done by rapidly cooling the aliquot in an ice bath or by adding a reagent that consumes one of the reactants instantly. The chosen method must be validated to ensure it completely halts the reaction without interfering with subsequent analysis.

    • Rationale: An inconsistent or slow quenching process will introduce significant error into your time-point measurements.

Workflow for Reproducible Kinetic Runs

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_reactants Prepare Reactant Solutions (Precise Concentrations) equilibrate Equilibrate Reactant Vessels in Bath (15-20 min) prep_reactants->equilibrate setup_bath Set & Stabilize Thermostatic Bath (e.g., 40.0 ± 0.1°C) setup_bath->equilibrate prep_quench Prepare Quenching Solution & Ice Bath quench Immediately Quench Aliquot prep_quench->quench initiate Initiate Reaction (t=0) (Add final reactant & start timer) equilibrate->initiate stir Maintain Consistent Stirring initiate->stir sample Withdraw Aliquot at Timed Interval stir->sample t = t1, t2, t3... sample->quench analyze Analyze Quenched Sample (e.g., HPLC, GC, Titration) quench->analyze repeat_run Repeat for All Time Points analyze->repeat_run plot Plot [Concentration] vs. Time repeat_run->plot

Caption: Workflow for ensuring reproducible kinetic data.

Problem 2: My reaction is too slow, but increasing the temperature creates unwanted byproducts.

This is a classic optimization problem of balancing reaction rate against selectivity.

Causality: The desired reaction and the side reaction (e.g., elimination, decomposition) have different activation energies (Ea). If the side reaction has a higher Ea, its rate will increase more dramatically with temperature than the desired reaction.

Solution: Temperature Optimization & Kinetic Analysis

  • Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the unwanted byproducts. This confirms if you are dealing with elimination, hydrolysis, or decomposition.

  • Systematic Temperature Screening: Run the reaction at a series of controlled temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

  • Monitor Both Reactions: At each temperature, use an appropriate analytical method (like HPLC or GC with an internal standard) to track both the consumption of your reactant and the formation of the desired product and the major byproduct.

  • Analyze the Data: For each temperature, determine the initial rate of formation for both the product and byproduct. Find the temperature that provides the highest ratio of desired product to byproduct within an acceptable reaction time.

Data Interpretation: Rate vs. Selectivity

Temperature (°C) Relative Rate (Desired Product) Relative Rate (Byproduct) Selectivity Ratio (Product/Byproduct) Recommendation
30 1.0x 1.0x 100:1 Too slow for practical use.
40 2.5x 2.8x 89:1 Good balance of rate and selectivity.
50 6.2x 8.0x 78:1 Optimal. Fastest rate with acceptable selectivity.

| 60 | 15.0x | 25.0x | 60:1 | Rate is high, but selectivity is poor. |

Visualizing Competing Pathways

G Reactants Reactants (BCEC + Nucleophile) TS1 TS_SN2 (Ea1) Reactants->TS1 k1 TS2 TS_SideRxn (Ea2) Reactants->TS2 k2 Product Desired Product (Substitution) TS1->Product Byproduct Side Product (e.g., Elimination) TS2->Byproduct Temp Increase Temperature (T) Temp->TS1 Affects k1 Temp->TS2 Affects k2 more if Ea2 > Ea1

Caption: Effect of temperature on competing reaction pathways.

Problem 3: How do I experimentally determine the activation energy (Ea) of my reaction?

Determining the activation energy provides a quantitative measure of the temperature sensitivity of your reaction. It is a fundamental kinetic parameter.

Causality: The Arrhenius equation can be linearized into the form:


. This is the equation of a straight line (

), where y = ln(k), x = 1/T, the slope m = -Ea/R, and the y-intercept c = ln(A). By measuring the rate constant k at several temperatures, you can plot ln(k) versus 1/T to find the slope and calculate Ea.

Experimental Protocol: Determining Activation Energy

  • Select Temperature Range: Choose a range of at least 4-5 temperatures (e.g., 298 K, 308 K, 318 K, 328 K). The range should be wide enough to show a significant change in rate but narrow enough to avoid changes in reaction mechanism or decomposition.

  • Determine Rate Constants (k): For each temperature, perform a full kinetic experiment (as detailed in Problem 1) to determine the rate constant, k. This involves measuring reactant concentration over time and fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).

  • Tabulate and Transform Data: Create a table with your results. Convert temperatures to Kelvin (K) and calculate 1/T. Calculate the natural logarithm of each rate constant, ln(k).

  • Construct the Arrhenius Plot: Plot ln(k) on the y-axis versus 1/T on the x-axis.

  • Calculate Ea: Perform a linear regression on the plotted data to find the slope of the line. Calculate the activation energy using the formula: Ea = -slope × R , where R = 8.314 J/(mol·K).

Hypothetical Data Table

Temp (°C) Temp (K) 1/T (K⁻¹) Rate Constant, k (M⁻¹s⁻¹) ln(k)
25.0 298.15 0.003354 0.015 -4.200
35.0 308.15 0.003245 0.038 -3.270
45.0 318.15 0.003143 0.091 -2.397

| 55.0 | 328.15 | 0.003047 | 0.205 | -1.585 |

Arrhenius Plot Workflow

G cluster_exp Experimental cluster_calc Calculation run_t1 Run Kinetics at T1 Determine k1 tabulate Tabulate Data: T(K), 1/T, k, ln(k) run_t1->tabulate run_t2 Run Kinetics at T2 Determine k2 run_t2->tabulate run_t3 Run Kinetics at T3 Determine k3 run_t3->tabulate run_t4 Run Kinetics at T4 Determine k4 run_t4->tabulate plot Plot ln(k) vs. 1/T tabulate->plot regress Linear Regression Find Slope (m) plot->regress calc_ea Calculate Ea = -m * R regress->calc_ea Result Activation Energy (Ea) calc_ea->Result

Caption: Workflow for the experimental determination of Activation Energy (Ea).

References

  • Fisher Scientific, Bis(2-chloroethyl) ether Safety Data Sheet. Fisher Scientific. (Note: A direct link to the specific SDS is not stable; users should search for CAS 111-44-4 on the provider's site).

  • Krajewski, M., et al. (n.d.). Application of X-ray absorption spectroscopy in studies of reaction kinetics in solutions. Instytut Metalurgii i Inżynierii Materiałowej Polskiej Akademii Nauk.

  • MilliporeSigma, Aldrich C41134 Safety Data Sheet. MilliporeSigma. (Note: A direct link to the specific SDS is not stable; users should search for the product number on the provider's site).

  • CP Lab Safety, this compound, min 98%. CP Lab Safety.

  • Tokyo Chemical Industry, this compound. TCI Chemicals.

  • Benchchem, Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate. Benchchem.

  • Fiveable, Experimental Methods in Chemical Kinetics. Fiveable.

  • SynQuest Laboratories, Inc., Chloroethylene carbonate Safety Data Sheet. SynQuest Labs.

  • Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem. YouTube.

  • Linares, D., et al. (2024). Observed kinetics for the production of diethyl carbonate from CO2 and ethanol catalyzed by CuNi nanoparticles supported on activated carbon. Scientific Reports.

  • Luthfa, A. (2017). Experimental Methods in Chemical Kinetics. Slideshare.

  • LibreTexts Chemistry. (2023). Experimental Determination of Kinetics.

  • Le-quart, C., et al. (2000). Thermal decomposition of bis(2-chloroethyl) sulphide and bis(2-chloroethyl) ether between 300 and 500°C. Journal of Analytical and Applied Pyrolysis.

  • PubChem, Bis(2-chloroethoxy)methane. National Center for Biotechnology Information.

  • Clark, J. (2023). The Thermal Decomposition of the Group 2 Carbonates and Nitrates. Chemguide.

  • Zhang, L., et al. (2013). Study on kinetics of catalytic hydrolyzation of ethylene carbonate. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to Bifunctional Alkylating Agents: Evaluating Novel Structures Against Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of bis(2-chloroethyl) carbonate against classical alkylating agents used in research and oncology. We will dissect the mechanisms, compare the biological activities based on available data, and provide a robust experimental framework for researchers looking to evaluate novel alkylating compounds.

Introduction: The Enduring Role of Alkylating Agents

Alkylating agents represent one of the earliest and most foundational classes of anticancer drugs.[1] Their utility stems from a straightforward, potent mechanism: the covalent modification of cellular macromolecules, primarily DNA.[2] By forming covalent bonds (alkyl groups) with the DNA of cancer cells, these agents introduce lesions that disrupt the integrity of the genetic code. This damage interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis), processes that are particularly effective against the rapidly dividing cells characteristic of tumors.[2]

The archetypal alkylating agent is bifunctional, possessing two reactive "arms." This dual reactivity allows them to form not only single DNA adducts but also highly cytotoxic interstrand cross-links (ICLs), which physically prevent the two strands of the DNA helix from separating—a fatal roadblock for cellular machinery.[3]

While classic agents like the nitrogen mustards, nitrosoureas, and alkyl sulfonates are well-characterized, the field continues to explore novel structures to improve efficacy and mitigate toxicity. One such structure is This compound . Unlike its more famous nitrogen-containing cousins, the central carbonate moiety offers a unique chemical environment for the reactive chloroethyl groups.

This guide will compare the known properties of established agents—nitrogen mustards, busulfan, and carmustine—with a theoretical and experimental framework for evaluating this compound, a compound more commonly seen as a synthetic intermediate but possessing the key structural motifs for alkylating activity.[4][5]

Part 1: The Chemistry of Alkylation - A Mechanistic Deep Dive

The biological activity of any bifunctional alkylating agent is dictated by its ability to form a highly reactive electrophilic intermediate. This intermediate is the species that attacks nucleophilic sites on DNA, with the N7 position of guanine being the most frequent target. The nature of this intermediate varies significantly between classes and is the primary determinant of the agent's reactivity, stability, and biological profile.

The Aziridinium Ion: Hallmark of the Nitrogen Mustards

Nitrogen mustards, such as mechlorethamine and cyclophosphamide (after metabolic activation), rely on the nitrogen atom to initiate their activity. The nitrogen atom's lone pair of electrons attacks the adjacent carbon bearing the chlorine, displacing the chloride ion in an intramolecular cyclization. This forms a highly strained, three-membered ring called an aziridinium ion .[6] This ion is a potent electrophile, readily attacked by the N7 of guanine to form a mono-adduct. The process then repeats with the second chloroethyl arm to form the devastating interstrand cross-link.

Caption: General mechanism of DNA alkylation by nitrogen mustards.

The SN2 Mechanism: Direct Alkylation by Alkyl Sulfonates

Alkyl sulfonates, with busulfan as the prime example, operate through a different mechanism. They do not form a cyclic intermediate. Instead, the methanesulfonate groups are excellent leaving groups, making the terminal carbons highly susceptible to direct nucleophilic attack by DNA bases in a classic SN2 reaction. This process results in the formation of positively charged carbonium ions that alkylate DNA. This mechanism tends to be slower and more deliberate than the aziridinium-mediated reaction.[7]

Dual Action: Alkylation and Carbamoylation by Nitrosoureas

Nitrosoureas like carmustine (BCNU) are chemically unstable and decompose in vivo to generate two reactive species. One is a chloroethyldiazonium hydroxide, which generates a vinyl carbonium ion that alkylates DNA, similar to busulfan. The other is an isocyanate, which can react with protein lysine residues (carbamoylation), inhibiting key enzymes, including those involved in DNA repair.[8] This dual mechanism contributes to its unique activity profile.

A Theoretical Mechanism for this compound

Direct experimental data on the DNA alkylating mechanism of this compound is scarce in publicly available literature. However, we can propose a likely mechanism based on its chemical structure.

The central carbonate group is electron-withdrawing, which deactivates the lone pairs on the oxygen atoms. This makes an intramolecular cyclization to form a stable, three-membered cyclic intermediate (analogous to the aziridinium ion) highly unlikely. Therefore, this compound most likely functions as a direct, bifunctional SN2 alkylating agent, much like busulfan. The chloroethyl groups serve as the leaving groups, and the terminal carbons are the electrophilic sites attacked by DNA. Its reactivity would be modulated by the carbonate linker compared to the sulfonate in busulfan.

Caption: Proposed SN2-like mechanism for this compound.

Part 2: Comparative Analysis of Established Agents

A direct comparison of performance requires quantitative data. The half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit a biological process by 50%, is a standard metric for cytotoxicity.

Quantitative Cytotoxicity Data

The following table collates IC50 values for several key alkylating agents against common cancer cell lines from various studies. It is critical to note that direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions (e.g., cell density, exposure time, assay method).[2]

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)Reference
Cisplatin A549 (Lung)48~7.5[2]
MCF-7 (Breast)48~6.4[2]
U87 MG (Glioblastoma)249.5[2]
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4[2]
HL-60 (Leukemia)Not Specified~200[2]
Melphalan Raji (Lymphoma)Not Specified~4 (Sensitive)[9]
Busulfan Raji (Lymphoma)Not Specified>30 (Resistant)[9]

This table is a synthesis of data from multiple sources and is intended for illustrative purposes. For rigorous comparison, agents should be tested side-by-side under identical conditions.

Summary of Properties and Toxicities
FeatureNitrogen Mustards (e.g., Cyclophosphamide)Alkyl Sulfonates (Busulfan)Nitrosoureas (Carmustine)
Activation Metabolic (liver) or spontaneous cyclizationSpontaneous hydrolysisSpontaneous decomposition
Reactive Species Aziridinium IonCarbonium IonCarbonium Ion & Isocyanate
Primary DNA Lesion Interstrand Cross-links (N7-G)Interstrand Cross-links (N7-G)Interstrand Cross-links & Protein Carbamoylation
Key Toxicities Myelosuppression, Hemorrhagic CystitisProfound Myelosuppression, Pulmonary Fibrosis[10]Delayed Myelosuppression, Pulmonary Fibrosis[8]
BBB Penetration Generally Poor (except specific agents)YesExcellent (highly lipophilic)[8]

Part 3: An Experimental Framework for Evaluating Novel Alkylating Agents

For a compound like this compound, a systematic experimental workflow is required to characterize its activity and benchmark it against known agents.

Caption: Experimental workflow for evaluating a novel alkylating agent.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol determines the concentration of the agent that reduces the viability of a cell culture by 50% (IC50). It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of this compound and standard agents (e.g., cisplatin, busulfan) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Normalize the absorbance values to the vehicle-only control (representing 100% viability). Plot cell viability (%) against the logarithm of drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Detecting DNA Interstrand Cross-links (Modified Alkaline Comet Assay)

The standard comet assay detects DNA strand breaks. To detect ICLs, the assay is modified by introducing a fixed amount of DNA damage (via irradiation) after drug treatment. ICLs will physically hold the DNA together, reducing the migration of fragments out of the nucleus and thus resulting in a smaller "comet tail."[13][14]

Methodology:

  • Cell Treatment: Treat cells in suspension or in a flask with the test compound (at a concentration around its IC50) for a defined period (e.g., 2-4 hours). Include positive (e.g., cisplatin) and negative controls.

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.

  • Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.7% in PBS) at 37°C. Immediately pipette the mixture onto a specially coated microscope slide and cover with a coverslip. Allow to solidify on ice.

  • Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Irradiation: Wash the slides to remove detergent. Irradiate the slides on ice with a fixed dose of X-rays or gamma rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks in all samples.

  • Alkaline Unwinding: Immerse the slides in a high-pH electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.[15]

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes.[15]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA in the comet tail using specialized imaging software. A reduction in tail moment/tail DNA (%) compared to the irradiated control indicates the presence of ICLs.[16]

Conclusion and Researcher's Guide

The world of alkylating agents is a testament to the power of fundamental chemistry in oncology. While they share a common endpoint—DNA damage—their efficacy and toxicity are governed by the subtle nuances of their structure and mechanism.

  • Nitrogen Mustards are highly reactive agents whose activity is defined by the formation of an aziridinium ion.

  • Busulfan is a more methodical SN2 agent, known for its profound myelosuppressive effects.[10]

  • Carmustine offers a dual mechanism of DNA alkylation and protein carbamoylation, along with excellent CNS penetration.[8]

This compound remains a compound of theoretical interest. Its structure suggests it would act as a direct SN2 alkylating agent, but its carbonate linker distinguishes it from any of the classical families. Its electron-withdrawing nature may render it less reactive than a nitrogen mustard but potentially more susceptible to hydrolysis.

For a researcher or drug development professional, the key takeaway is not just the properties of the known agents, but the robust, logical framework required to evaluate a new one. By employing a systematic approach—beginning with broad cytotoxicity screening (MTT assay) and moving to specific mechanistic validation (Comet assay)—one can effectively profile novel structures like this compound. This allows for a data-driven comparison to established benchmarks, paving the way for the rational design of the next generation of DNA-targeting therapeutics.

References

  • BenchChem. (2025).
  • Cancer Care Ontario. (n.d.). busulfan. CCO.
  • National Center for Biotechnology Information. (n.d.).
  • Deans, A. J., & West, S. C. (2011). The evolving role of DNA inter-strand crosslinks in chemotherapy.
  • Wu, J. H., & Jones, N. J. (2025). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Methods in Molecular Biology.
  • Merk, O., & Speit, G. (1998). Detection of DNA-crosslinking agents with the alkaline comet assay. Environmental and Molecular Mutagenesis, 32(1), 44-50.
  • Yadav, A. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81).
  • Grainger, L. (n.d.). Developing a non-isotopic assay for detecting interstrand crosslinks in plasmid-sized duplex DNA.
  • BC Cancer. (2025). Carmustine. BC Cancer.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Hartley, J. A. (2011). Measurement of DNA Interstrand Crosslinking in Naked DNA Using Gel-Based Methods. Methods in Molecular Biology, 736, 25-35.
  • Spanswick, V. J., et al. (2010). Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay. Methods in Molecular Biology, 613, 267-282.
  • Cheng, C. L., et al. (2019). DNA Crosslinkomics: A Tool for the Comprehensive Assessment of Interstrand Crosslinks Using High Resolution Mass Spectrometry. Analytical Chemistry, 91(23), 14930-14937.
  • Yang, E. S., & Noshin, S. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. Journal of Visualized Experiments, (64).
  • BenchChem. (2025).
  • Google Patents. (2014). US10301254B2 - Substituted polycationic multi-quaternary ammonium salts as antimicrobial agents.
  • ResearchGate. (2025). Synthesis and Cytotoxic Activity of Novel Amidine Analogues of Bis(2-chloroethyl)amine.
  • ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell....
  • Oncohema Key. (2016).
  • Teicher, B. A., et al. (1988). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 48(16), 4513-4518.
  • ResearchGate. (n.d.). Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems.
  • BenchChem. (2025). The Comparative Reactivity of Bis(2-chloroethyl)amine and Other Nitrogen Mustards: A Guide for Researchers. BenchChem.
  • Google Patents. (2014).
  • Google Patents. (2020).
  • Google Patents. (2014).
  • Raĭkhman, L. M., et al. (1990). Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. Die Pharmazie, 45(5), 361-363.
  • Justia Patents. (2021).
  • BenchChem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • MDPI. (n.d.).
  • BenchChem. (n.d.).

Sources

A Researcher's Guide to the Comparative Cytotoxicity of Bis(2-chloroethyl) Carbonate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the quest for novel cytotoxic agents with improved therapeutic indices is a constant endeavor. Among the diverse classes of anticancer compounds, alkylating agents have historically been a cornerstone of chemotherapy.[1] This guide provides an in-depth technical overview of the comparative cytotoxicity of bis(2-chloroethyl) carbonate and its analogs. While direct comparative data for this specific series of compounds is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct such comparative studies. We will delve into the established mechanisms of action for related bifunctional alkylating agents, provide detailed methodologies for robust cytotoxicity assessment, and discuss the critical aspects of data interpretation and structure-activity relationship (SAR) analysis.

The Underpinnings of Alkylating Agent Cytotoxicity: A Mechanism of Action Overview

This compound and its analogs belong to the class of bifunctional alkylating agents. Their cytotoxic effects are primarily mediated by their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, with DNA being the principal target.[2] The presence of two reactive 2-chloroethyl groups allows for the formation of highly cytotoxic interstrand and intrastrand cross-links in the DNA double helix.[3]

This process of DNA alkylation triggers a cascade of cellular events, ultimately leading to cell death. The key steps in this pathway include:

  • Activation and DNA Adduct Formation: The chloroethyl groups undergo intramolecular cyclization to form highly reactive aziridinium ions, which then react with electron-rich sites on DNA bases, predominantly the N7 position of guanine.[4]

  • Cross-linking: Following the initial mono-adduct formation, the second chloroethyl group can react with another guanine base on the same or opposite DNA strand, resulting in intrastrand or interstrand cross-links, respectively.[5]

  • Cellular Response to DNA Damage: The presence of these DNA lesions activates the DNA damage response (DDR) pathway. This can lead to cell cycle arrest, providing an opportunity for DNA repair. However, if the damage is too extensive, the cell is driven towards programmed cell death, or apoptosis.[1]

cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Cellular Fate Drug This compound Analog Aziridinium Aziridinium Ion Formation Drug->Aziridinium Intramolecular Cyclization DNA Cellular DNA Aziridinium->DNA Nucleophilic Attack MonoAdduct Mono-adduct Formation (N7-Guanine) DNA->MonoAdduct Crosslink Inter/Intrastrand Cross-linking MonoAdduct->Crosslink DDR DNA Damage Response (DDR) Crosslink->DDR Apoptosis Apoptosis DDR->Apoptosis Severe Damage CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Fig. 1: General mechanism of action of this compound analogs.

Quantitative Assessment of Cytotoxicity: Experimental Protocols

To objectively compare the cytotoxic potential of different this compound analogs, it is crucial to employ robust and reproducible in vitro assays. The following are detailed protocols for three commonly used cytotoxicity assays: the MTT, LDH, and Neutral Red assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7] Incubate the plate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 1.5h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Shake Shake 15 min AddDMSO->Shake Read Read Absorbance at 492 nm Shake->Read End End Read->End

Fig. 2: Experimental workflow for the MTT assay.
Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[8]

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include appropriate controls for spontaneous and maximum LDH release (untreated cells and cells treated with a lysis buffer, respectively).[9]

  • Supernatant Collection: After treatment, centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 100 µL of the LDH assay reaction mixture to each well.[10]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[10]

Start Start SeedTreat Seed and treat cells in 96-well plate Start->SeedTreat Centrifuge Centrifuge plate SeedTreat->Centrifuge Collect Collect supernatant Centrifuge->Collect AddReagent Add LDH reaction mixture Collect->AddReagent Incubate Incubate 20-30 min AddReagent->Incubate Read Read Absorbance at 490 nm Incubate->Read End End Read->End

Fig. 3: Experimental workflow for the LDH assay.
Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as previously described.

  • NR Staining: After the treatment period, remove the culture medium and add 100 µL of neutral red solution to each well.[12] Incubate for 1-2 hours at 37°C.[12]

  • Washing: Discard the neutral red solution and rinse the cells with 150 µL of DPBS.[12]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well to extract the dye from the cells.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[13]

Start Start SeedTreat Seed and treat cells in 96-well plate Start->SeedTreat AddNR Add Neutral Red solution SeedTreat->AddNR Incubate Incubate 1-2h AddNR->Incubate Wash Wash with DPBS Incubate->Wash AddDestain Add destain solution Wash->AddDestain Shake Shake 10 min AddDestain->Shake Read Read Absorbance at 540 nm Shake->Read End End Read->End

Fig. 4: Experimental workflow for the Neutral Red assay.

Data Presentation and Interpretation

The cytotoxic potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[1] For a comparative study, the IC50 values of this compound and its analogs should be determined across a panel of relevant cancer cell lines.

Table 1: Illustrative Comparative Cytotoxicity (IC50, µM) of this compound Analogs in Various Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
This compoundData Point 1Data Point 2Data Point 3Data Point 4
Analog A (e.g., R = CH3)Data Point 5Data Point 6Data Point 7Data Point 8
Analog B (e.g., R = OCH3)Data Point 9Data Point 10Data Point 11Data Point 12
Analog C (e.g., R = Cl)Data Point 13Data Point 14Data Point 15Data Point 16
Doxorubicin (Control)Data Point 17Data Point 18Data Point 19Data Point 20

Note: This table presents a template for data presentation. The "Data Point" entries should be replaced with experimentally determined IC50 values.

Structure-Activity Relationship (SAR) Insights

By systematically modifying the chemical structure of this compound and evaluating the corresponding changes in cytotoxicity, researchers can elucidate key structure-activity relationships. The bis(2-chloroethyl) moiety is generally considered essential for cytotoxic activity in this class of compounds.[4] Modifications to other parts of the molecule can influence factors such as:

  • Lipophilicity: Affecting cell membrane permeability and cellular uptake.

  • Electronic Effects: Modulating the reactivity of the chloroethyl groups.

  • Steric Hindrance: Influencing the interaction with the target DNA.

A thorough SAR study can guide the rational design of more potent and selective analogs.

Conclusion

While direct comparative cytotoxicity data for this compound and its analogs is currently sparse in publicly accessible literature, this guide provides the necessary framework for researchers to conduct these critical studies. By understanding the fundamental mechanism of action of bifunctional alkylating agents and employing the detailed experimental protocols provided, scientists can generate robust and reliable data to compare the cytotoxic potential of these compounds. Such studies are invaluable for identifying promising new candidates for further preclinical and clinical development in the ongoing fight against cancer.

References

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. (2003). https://ntp.niehs.nih.gov/iccvam/docs/acutetox/inv_nru_protocol.pdf
  • LDH assay kit guide: Principles and applications. Abcam. (n.d.). https://www.abcam.com/kits/ldh-assay-kit-guide
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. (2003). https://ntp.niehs.nih.gov/iccvam/docs/acutetox/inv_3t3_protocol.pdf
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). https://clytetechnologies.com/mtt-assay-protocol/
  • Neutral Red Uptake Cytotoxicity Assay. Quality Biological. (n.d.). https://www.qualitybiological.com/wp-content/uploads/2019/07/Neutral-Red-Uptake-Cytotoxicity-Assay-Protocol.pdf
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. (n.d.). https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf
  • Comparative Cytotoxicity of Different Alkylating Agents. BenchChem. (2025). https://www.benchchem.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. (2011). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3228996/
  • Protocol for Cell Viability Assays. BroadPharm. (2022). https://broadpharm.com/blog/protocol-for-cell-viability-assays/
  • LDH Assay. Cell Biologics Inc. (n.d.). https://www.cellbiologics.com/sites/default/files/LDH-Cytotoxicity-Assay-Kit.pdf
  • LDH Cytotoxicity Assay Kit. Cell Signaling Technology. (n.d.). https://www.cellsignal.com/products/assay-kits/ldh-cytotoxicity-assay-kit/37291
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay
  • Neutral Red Uptake Assay. RE-Place. (n.d.). https://www.re-place.be/method/neutral-red-uptake-assay
  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). https://db-alm.jrc.ec.europa.eu/methods/PROT46.pdf
  • MTT assay protocol. Abcam. (n.d.). https://www.abcam.com/protocols/mtt-assay-protocol
  • Cancer Cell Panel Screening. WuXi Biology. (n.d.). https://biology.wuxiapptec.com/cancer-cell-panel-screening
  • MTT (Assay protocol). Protocols.io. (2023). https://www.protocols.io/view/mtt-assay-protocol-81wgb6k55lpk/v1
  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. IJRPC. (2018). https://www.ijrpc.com/files/02-4217.pdf
  • What cell line should I choose for citotoxicity assays?. ResearchGate. (2023). https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). https://www.mdpi.com/2072-6694/16/16/3123
  • Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. (n.d.). https://www.ncbi.nlm.nih.gov/books/NBK12659/
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. (n.d.). https://bpsbioscience.com/cell-cytotoxicity-screening-profiling-services
  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Semantic Scholar. (n.d.). https://www.semanticscholar.org/paper/PHARMACOLOGICAL-PROFILE-AND-STRUCTURE-ACTIVITY-OF-Almeida-Puyo/b7161c9e829375e20f01a3575916058e5e8e8f8d
  • Selecting appropriate cell lines for Rhombifoline cytotoxicity testing. BenchChem. (2025). https://www.benchchem.com/benchmarking/selecting-appropriate-cell-lines-for-rhombifoline-cytotoxicity-testing
  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. (2025). https://www.bmglabtech.
  • Alkylating Agents. Oncohema Key. (2016). https://oncohemakey.
  • DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard. Journal of Medicinal Chemistry. (n.d.). https://pubs.acs.org/doi/10.1021/jm00109a020
  • Cytotoxic Agents. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. (n.d.). https://accesspharmacy.mhmedical.com/content.aspx?bookid=1810&sectionid=124493181

Sources

A Comparative Mechanistic Analysis of Bis(2-chloroethyl) carbonate and Sulfur Mustards as DNA Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional alkylating agents represent a significant class of compounds with potent biological activity, primarily through their ability to covalently modify cellular macromolecules such as DNA. This guide provides a detailed comparative analysis of the mechanisms of action of two such agents: bis(2-chloroethyl) carbonate and the well-characterized chemical warfare agents, sulfur mustards. While both possess the reactive bis(2-chloroethyl) moiety, the nature of the central linking atom—oxygen in the carbonate versus sulfur in the mustards—profoundly influences their reactivity, the nature of the DNA adducts they form, and their subsequent cellular effects. This document will delve into their chemical properties, mechanisms of DNA alkylation, the cellular responses to the damage they induce, and relevant experimental protocols for their study.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and sulfur mustards is crucial to appreciating their differing mechanisms of action.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
This compoundO=C(OCH₂CH₂Cl)₂C₅H₈Cl₂O₃187.02
Sulfur Mustard (Bis(2-chloroethyl) sulfide)S(CH₂CH₂Cl)₂C₄H₈Cl₂S159.08

Table 1: Chemical Properties of this compound and Sulfur Mustard.

The key structural difference lies in the central atom: an oxygen atom within a carbonate group for this compound, and a sulfur atom for sulfur mustard. This seemingly subtle variation has significant implications for the electronic properties and reactivity of the molecules.

chemical_structures cluster_BCEC This compound cluster_SM Sulfur Mustard BCEC O=C(OCH₂CH₂Cl)₂ SM S(CH₂CH₂Cl)₂

Caption: Chemical structures of this compound and Sulfur Mustard.

Mechanism of DNA Alkylation: A Tale of Two Intermediates

The genotoxicity of both compounds stems from their ability to alkylate DNA, primarily at the N7 position of guanine residues.[1] However, the pathway to this alkylation differs significantly due to the nature of the neighboring group participation.

Sulfur Mustards: The Cyclic Sulfonium Ion Pathway

The mechanism of DNA alkylation by sulfur mustards is well-established and proceeds through the formation of a highly reactive cyclic sulfonium ion intermediate.[2][3]

  • Intramolecular Cyclization: The sulfur atom, being a strong nucleophile, attacks the adjacent β-carbon atom, displacing a chloride ion. This intramolecular cyclization results in the formation of a highly strained and electrophilic three-membered episulfonium ion (cyclic sulfonium ion).[3]

  • Nucleophilic Attack by DNA: The N7 atom of a guanine base in DNA, being electron-rich, acts as a nucleophile and attacks one of the carbon atoms of the episulfonium ring, leading to its opening and the formation of a mono-alkylated guanine adduct.[1][3]

  • Cross-linking: The second 2-chloroethyl arm of the sulfur mustard molecule can undergo the same intramolecular cyclization to form another episulfonium ion. This can then react with a second guanine base, either on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link), leading to significant distortion of the DNA double helix.[1][4] Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription.[4]

sulfur_mustard_mechanism SM S(CH₂CH₂Cl)₂ Sulfur Mustard Episulfonium Cyclic Sulfonium Ion (Episulfonium) SM->Episulfonium - Cl⁻ Mono_adduct N7-Guanine Mono-adduct Episulfonium->Mono_adduct + DNA (Guanine) Crosslink Interstrand/Intrastrand Cross-link Mono_adduct->Crosslink Repeat cycle with second arm DNA DNA (Guanine)

Caption: Mechanism of DNA alkylation by Sulfur Mustard.

This compound: A Hypothesized Mechanism

Direct experimental evidence detailing the specific mechanism of DNA alkylation by this compound is not as readily available in the scientific literature as for sulfur mustards. However, based on the principles of physical organic chemistry and the known reactivity of related compounds, a plausible mechanism can be proposed.

It is unlikely that this compound forms a stable cyclic intermediate analogous to the episulfonium ion of sulfur mustards. The oxygen of the carbonate is less nucleophilic than the sulfur in the mustard. Instead, the alkylation likely proceeds through a direct SN2 or an SN1-like mechanism, where the departure of the chloride leaving group is facilitated by the electron-withdrawing nature of the carbonate moiety.

  • Direct Alkylation (SN2): A nucleophilic site on DNA, such as the N7 of guanine, could directly attack the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step.

  • Carbocation Formation (SN1-like): Alternatively, the chloroethyl group could dissociate to form a carbocation intermediate, which would then be rapidly attacked by a nucleophile on DNA. The stability of this carbocation would be a determining factor in this pathway.

Given the primary nature of the carbon center, a direct SN2 mechanism is more probable. The bifunctional nature of the molecule allows for a second alkylation event, leading to the formation of DNA cross-links, similar to sulfur mustards.

Cellular Consequences of DNA Damage

The formation of DNA adducts and cross-links by these alkylating agents triggers a cascade of cellular responses aimed at mitigating the damage.

Response to Sulfur Mustard-Induced Damage

The cellular response to sulfur mustard exposure is complex and involves multiple pathways:

  • DNA Repair: The cell's primary defense is to repair the damaged DNA. The bulky adducts and cross-links are recognized and targeted by several DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and pathways specifically designed to resolve interstrand cross-links.[5][6][7] However, if the damage is too extensive, these repair mechanisms can be overwhelmed.

  • Cell Cycle Arrest: To prevent the replication of damaged DNA, the cell cycle is arrested, typically at the G1/S or G2/M checkpoints.[1] This provides time for the DNA repair machinery to function.

  • Apoptosis (Programmed Cell Death): If the DNA damage is irreparable, the cell initiates apoptosis to eliminate itself and prevent the propagation of potentially mutagenic lesions.[8][9][10] This process is often mediated by the p53 tumor suppressor protein and involves the activation of a cascade of enzymes called caspases.[9][10] Studies have shown that both death receptor and mitochondrial pathways of apoptosis can be activated by sulfur mustard exposure.[11]

  • Inflammation and Necrosis: At higher concentrations, sulfur mustards can induce necrosis, a form of uncontrolled cell death that leads to inflammation.[8][12] This is a key feature of the blistering (vesicant) action of sulfur mustards on the skin.[13]

Anticipated Cellular Response to this compound

While specific studies on the cellular effects of this compound are scarce, its nature as a bifunctional DNA alkylating agent suggests that it would trigger similar cellular responses to those observed with sulfur mustards and other cross-linking agents. We can anticipate that exposure to this compound would lead to:

  • Activation of DNA repair pathways to remove adducts and resolve cross-links.

  • Induction of cell cycle arrest to allow for DNA repair.

  • Initiation of apoptosis in cells with extensive, irreparable DNA damage.

The potency and the specific balance between these cellular outcomes would depend on the efficiency of DNA adduct formation and the nature of the adducts themselves, which, as discussed, may differ from those produced by sulfur mustards.

Experimental Analysis of DNA Alkylation and Cellular Effects

A variety of experimental techniques can be employed to study and compare the mechanisms of action of these two compounds.

In Vitro DNA Alkylation Assays

These assays directly measure the ability of a compound to modify DNA in a cell-free system.

Protocol: Quantification of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • DNA Incubation: Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of the alkylating agent (this compound or sulfur mustard) in a suitable buffer at 37°C for a defined period.

  • DNA Hydrolysis: After incubation, enzymatically or chemically hydrolyze the DNA to its constituent nucleosides or bases.

  • LC-MS Analysis: Analyze the hydrolysate using a high-performance liquid chromatograph coupled to a mass spectrometer (LC-MS). By comparing the retention times and mass-to-charge ratios with known standards, specific DNA adducts can be identified and quantified.

Cell-Based Assays

These assays assess the effects of the compounds on living cells.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., a human keratinocyte cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Detection

  • Cell Treatment: Treat cells in suspension or as a monolayer with the alkylating agent.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and cast onto a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Fragmented DNA (resulting from DNA strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

experimental_workflow cluster_invitro In Vitro DNA Alkylation cluster_cellbased Cell-Based Assays Incubation DNA + Alkylating Agent Hydrolysis DNA Hydrolysis Incubation->Hydrolysis LCMS LC-MS Analysis Hydrolysis->LCMS Cell_Treatment Cell Treatment with Alkylating Agent MTT MTT Assay (Cell Viability) Cell_Treatment->MTT Comet Comet Assay (DNA Damage) Cell_Treatment->Comet

Caption: Experimental workflow for analyzing DNA alkylation and cellular effects.

Conclusion

This compound and sulfur mustards, while both potent bifunctional alkylating agents, exhibit distinct mechanisms of action rooted in their chemical structures. The well-characterized pathway of sulfur mustards involves the formation of a highly reactive cyclic sulfonium ion, leading to efficient DNA alkylation and cross-linking. In contrast, the mechanism for this compound, though less studied, is likely to proceed through a more direct alkylation pathway.

Despite these mechanistic differences, the downstream cellular consequences are expected to be broadly similar, involving the activation of DNA repair, cell cycle arrest, and apoptosis. The comparative analysis of these agents provides valuable insights into the structure-activity relationships of DNA alkylating agents and underscores the importance of the central linking atom in modulating their reactivity and biological effects. Further research into the specific DNA adducts formed by this compound and its detailed cellular response is warranted to fully elucidate its toxicological profile and potential therapeutic applications.

References

  • Mustard gas. In: Wikipedia. ; 2023. Accessed January 9, 2026. [Link]

  • SULFUR MUSTARD. In: Chemical Agents and Related Occupations. International Agency for Research on Cancer; 2012. Accessed January 9, 2026. [Link]

  • Ribeiro DA, D'Almeida V, Costa RA, et al. Sulfur mustard induces apoptosis and necrosis in endothelial cells. Toxicol Appl Pharmacol. 2003;189(3):179-186.
  • Kehe K, Szinicz L. Medical aspects of sulphur mustard poisoning. Toxicology. 2005;214(3):198-209.
  • Shakarjian MP, Bhatt P, Gordon MK, Korkmaz A, Brown K, Gounarides J. Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure.
  • Fu D, Calvo JA, Samson LD. Balancing repair and tolerance of DNA damage caused by alkylating agents.
  • Detection of Sequence-Specific Antitumor Alkylating Agent DNA Damage From Cells Treated in Culture and From a Patient.
  • DNA Damage Induced by Alkylating Agents and Repair Pathways. J Nucleic Acids. 2010;2010:543531.
  • Ghahremani H, Fakhraei R, Karami M, et al. Cellular and molecular mechanisms of acute exposure to sulfur mustard: a systematic review. Cutan Ocul Toxicol. 2016;35(4):325-335.
  • Ray R, Jafri A, Soni K, et al. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop. Toxicology. 2010;271(3):94-99.
  • Cellular and molecular mechanisms of acute exposure to sulfur mustard: a systematic review. ResearchGate. Accessed January 9, 2026. [Link]

  • DNA Damage Induced by Alkylating Agents and Repair Pathways. Scilit. Accessed January 9, 2026. [Link]

  • Ray R, Jafri A, Soni K, et al. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop. Toxicology. 2010;271(3):94-99.
  • How does mustard gas alkylate DNA? Quora. Accessed January 9, 2026. [Link]

  • Laskin JD, Heck DE, Laskin DL. Apoptosis in sulfur mustard treated A549 cell cultures. Toxicol Lett. 2007;171(1-2):1-6.
  • Arabi M, Ghasemnejad-Berenji M, Saeedi M, et al. Cellular and molecular mechanisms of sulfur mustard toxicity on spermatozoa and male fertility. Andrologia. 2021;53(1):e13884.
  • Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents.
  • Ray P, Ray R, Laskin JD. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses. Toxicol Sci. 2007;98(1):164-173.
  • (PDF) DNA Damage Induced by Alkylating Agents and Repair Pathways. ResearchGate. Accessed January 9, 2026. [Link]

  • Advances in sulfur mustard-induced DNA adducts: Characterization and detection. Toxicol Lett. 2021;344:46-57.
  • Mechanism of mustard-induced alkylation. Example of an alkylation... ResearchGate. Accessed January 9, 2026. [Link]

  • Rosenthal DS, Simbulan-Rosenthal CM, Liu Y, et al. Sulfur mustard: its continuing threat as a chemical warfare agent, the cutaneous lesions induced, progress in understanding its mechanism of action, its long-term health effects, and new developments for protection and therapy.
  • Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc. Accessed January 9, 2026. [Link]

  • Korkmaz A, Reiter RJ, Topal T, Manchester LC, Oter S, Tan DX. Acute and delayed sulfur mustard toxicity; novel mechanisms and future studies. Environ Toxicol Pharmacol. 2009;28(1):1-8.
  • Skin Models Used to Define Mechanisms of Action of Sulfur Mustard. Disaster Med Public Health Prep. 2011;5(Suppl 2):S192-S199.
  • (PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. ResearchGate. Accessed January 9, 2026. [Link]

  • DNA damage (naturally occurring). In: Wikipedia. ; 2023. Accessed January 9, 2026. [Link]

  • Kaina B, Christmann M, Naumann S, Roos WP. Alkylation damage in DNA and RNA--repair mechanisms and medical significance. FEBS J. 2007;274(12):2992-3006.
  • Comet assay to measure DNA repair: approach and applic
  • Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Biochem Pharmacol. 1976;25(9):997-1001.
  • DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cell Mol Life Sci. 2021;78(1):1-18.
  • Evaluating In Vitro DNA Damage Using Comet Assay. J Vis Exp. 2017;(128):56492.
  • Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Trends Biochem Sci. 2015;40(12):733-745.
  • Different types of links produced on DNA by bis-alkylating agents. ResearchGate. Accessed January 9, 2026. [Link]

  • Video: Evaluating In Vitro DNA Damage Using Comet Assay. JoVE. Accessed January 9, 2026. [Link]

  • Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chem Res Toxicol. 1995;8(2):316-320.
  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Analyst. 2023;148(11):2465-2475.
  • HEALTH EFFECTS. In: Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). Agency for Toxic Substances and Disease Registry (US); 1989. Accessed January 9, 2026. [Link]

  • DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. J Neurooncol. 2009;91(2):139-147.
  • Bis(2-chloroethyl)ether. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer; 1999. Accessed January 9, 2026. [Link]

  • Toxicological Profile for Bis(2-Chloroethyl)Ether. Agency for Toxic Substances and Disease Registry (US). Published online 1989. Accessed January 9, 2026. [Link]

  • Biotransformation of bis(2-chloroethyl)
  • Bis(2-chloroethyl) Ether. ToxFAQs™. Agency for Toxic Substances and Disease Registry (US). Published online 2013. Accessed January 9, 2026. [Link]

Sources

Navigating the Depths: A Comparative Guide to Achieving Low Limits of Detection for Bis(2-chloroethyl) Carbonate and Related Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

The intrinsic reactivity of alkylating agents like Bis(2-chloroethyl) carbonate makes them a double-edged sword. While this reactivity can be harnessed for therapeutic benefit, as in the case of some chemotherapeutic agents, it also poses a risk of DNA damage if present as an impurity in other drug products.[1] Consequently, regulatory bodies mandate strict control of such impurities, often requiring detection capabilities at the parts-per-million (ppm) or even parts-per-billion (ppb) level relative to the active pharmaceutical ingredient (API).[2]

The Analytical Challenge: Sensitivity and Selectivity

Achieving the requisite sensitivity for genotoxic impurities is a significant analytical challenge.[3] The methods employed must not only be able to detect minute quantities of the target analyte but also differentiate it from the API and other components in the sample matrix. This necessitates a combination of powerful separation techniques and highly sensitive detection technologies. The most common and effective approaches for the trace analysis of genotoxic impurities are hyphenated chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Comparative Analysis of Analytical Methodologies

The choice between LC-MS and GC-MS is often dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity. For compounds like this compound and its analogues, both techniques have been successfully applied.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixSource
For Bis(2-chloroethyl)amine (Analogue)
UHPLC-MS/MS0.070 ppm0.206 ppmAripiprazole Drug Substance[4]
UHPLC-MS/MS0.10 ng/mL-Trazodone Hydrochloride[5]
For other related chloro-compounds
GC-MS (for 1-chloroethyl cyclohexyl carbonate)-0.49 µg/mL (required limit)Candesartan Cilexetil Drug Substance

Table 1: Comparison of reported Limits of Detection (LOD) and Quantification (LOQ) for Bis(2-chloroethyl)amine and a related chloro-compound using different analytical techniques.

The data clearly demonstrates the exceptional sensitivity of modern mass spectrometry-based methods, particularly Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), in achieving sub-ppm detection limits for these types of genotoxic impurities.

Deep Dive into Experimental Protocols

To provide a practical understanding of how these low detection limits are achieved, we present detailed experimental protocols for the analysis of Bis(2-chloroethyl)amine, which can be adapted for this compound.

Protocol 1: UHPLC-MS/MS for the Determination of Bis(2-chloroethyl)amine in a Drug Substance

This method, adapted from a study on the analysis of aripiprazole, exemplifies a highly sensitive and selective approach for quantifying Bis(2-chloroethyl)amine.[6]

1. Chromatographic System:

  • System: Waters Acquity UPLC H-class system.[6]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[6]

  • Mobile Phase A: 0.2% formic acid in milli-Q water.[6]

  • Mobile Phase B: Methanol.[6]

  • Elution: Isocratic with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 2 µL.[6]

2. Mass Spectrometry System:

  • System: Waters Micromass Quattro Premier XE triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

3. Rationale Behind Experimental Choices:

  • UHPLC: The use of sub-2 µm particle columns in UHPLC provides higher separation efficiency and resolution compared to traditional HPLC, leading to sharper peaks and improved signal-to-noise ratios, which are critical for trace analysis.

  • C18 Column: A C18 stationary phase is a versatile choice for reversed-phase chromatography, suitable for retaining moderately polar compounds like Bis(2-chloroethyl)amine.

  • Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ionization mode.

  • Tandem Mass Spectrometry (MS/MS) with MRM: This is the key to achieving high selectivity and sensitivity. In MRM mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components, resulting in a very low background and, consequently, a low limit of detection.[7]

Protocol 2: GC-MS for the Analysis of Volatile Chloro-Compounds

While LC-MS is often preferred for its applicability to a wider range of compounds, GC-MS is an excellent choice for volatile and semi-volatile thermally stable analytes. For a compound like this compound, which may have sufficient volatility, a GC-MS method could be a viable alternative.

1. Chromatographic System:

  • System: Gas chromatograph with a capillary column.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB®-5ms), is a good starting point.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless injection is typically used for trace analysis to ensure the transfer of the entire sample onto the column.

2. Mass Spectrometry System:

  • System: Mass spectrometer capable of electron ionization (EI).

  • Ionization Mode: Electron Ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns for library matching.

  • Detection Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte, rather than scanning the entire mass range.[8]

3. The Role of Derivatization in GC-MS: For compounds that are not sufficiently volatile or have poor chromatographic properties, derivatization can be employed.[9][10] This involves chemically modifying the analyte to increase its volatility and thermal stability. While this compound itself may not require derivatization, this is a crucial consideration for other related impurities that may be present.

Visualizing the Analytical Workflow

To better conceptualize the process of analyzing a genotoxic impurity like this compound, the following diagram illustrates a typical experimental workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample API/Drug Product Sample dissolution Dissolution in a suitable solvent sample->dissolution filtration Filtration (if necessary) dissolution->filtration chromatography Chromatographic Separation (UHPLC or GC) filtration->chromatography Injection ionization Ionization (ESI or EI) chromatography->ionization mass_analysis Mass Analysis (MS or MS/MS) ionization->mass_analysis detection Peak Detection & Integration mass_analysis->detection Data Acquisition quantification Quantification against a standard curve detection->quantification reporting Reporting (LOD, LOQ, Concentration) quantification->reporting

A typical workflow for the analysis of this compound.

Logical Framework for Method Selection

The decision of which analytical technique to employ is a critical one, guided by a logical progression of considerations.

method_selection start Analyte Properties (Volatility, Polarity, Thermal Stability) volatile Volatile & Thermally Stable? start->volatile gcms GC-MS is a strong candidate volatile->gcms Yes lcms LC-MS is the primary choice volatile->lcms No sensitivity Required LOD/LOQ? gcms->sensitivity derivatization Consider Derivatization for GC-MS lcms->derivatization If volatility is an issue lcms->sensitivity sim GC-MS with SIM sensitivity->sim < 1 ppm mrm LC-MS/MS with MRM sensitivity->mrm < 0.1 ppm

Decision tree for selecting an analytical method for genotoxic impurity analysis.

Conclusion: A Path Forward for Low-Level Detection

The analysis of this compound and other genotoxic impurities at trace levels is a challenging yet essential aspect of pharmaceutical quality control. While direct data for this compound is sparse, the well-established methodologies for the analogous compound, Bis(2-chloroethyl)amine, provide a clear roadmap for achieving the required low limits of detection. The strategic application of advanced analytical techniques, particularly UHPLC-MS/MS with Multiple Reaction Monitoring, offers the sensitivity and selectivity necessary to ensure the safety and quality of pharmaceutical products. By understanding the principles behind these methods and carefully optimizing experimental parameters, researchers and analytical scientists can confidently navigate the complexities of genotoxic impurity analysis.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories.

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis.

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu.

  • Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. Benchchem.

  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate.

  • Bis 2 chloroethyl. Sigma-Aldrich.

  • Mass spectra of bis (2-chloroethyl) amine. ResearchGate.

  • A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine: Limit of Detection and Quantification. Benchchem.

  • Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). BVS.

  • This compound, min 98%, 10 grams. CP Lab Safety.

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar.

  • Detection of Toxic Industrial Compounds: A Guide to Analytical Techniques Application. Agilent.

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.

  • Bis (2-chloroethyl) amine total ion chromatogram for LOD. ResearchGate.

  • Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. PubMed.

  • Quantification of carbonate by gas chromatography-mass spectrometry. PubMed.

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. DTIC.

  • Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. ResearchGate.

  • Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers. Scimplify.

  • Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. International Journal of Cosmetic Science.

  • This compound (C5H8Cl2O3). PubChem.

  • This compound. Tokyo Chemical Industry.

Sources

A Senior Application Scientist's Comparative Guide to the Quantification of Bis(2-chloroethyl) carbonate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the rigorous control of impurities in chemical starting materials is not merely a regulatory hurdle but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Bis(2-chloroethyl) carbonate, a reactive chemical intermediate, presents a unique analytical challenge due to the potential for process-related and degradation impurities, some of which may be genotoxic. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the detection and quantification of these impurities. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into method development, validation, and implementation in accordance with stringent regulatory standards.

The Imperative for Impurity Profiling in Pharmaceutical Development

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. Impurities can arise from various sources, including the synthetic route, raw material contaminants, degradation products, or residual solvents.[1] The International Council for Harmonisation (ICH) provides a comprehensive framework (ICH Q3A, Q3B, Q3C, and M7) that mandates the identification, qualification, and control of these impurities to ensure patient safety.[2][3][4]

This compound's structure suggests a potential for forming reactive, and possibly genotoxic, impurities. Its synthesis may involve reagents like 2-chloroethanol and phosgene or its derivatives, which can lead to residual starting materials or by-products.[5] Furthermore, its susceptibility to hydrolysis could introduce additional degradation products. Therefore, the development of highly sensitive and selective analytical methods is critical to control these impurities at trace levels, often in the parts-per-million (ppm) range.[6][7]

Core Analytical Strategies: A Comparative Overview

The quantification of impurities in a substance like this compound is primarily accomplished using separation science. The two most powerful and widely adopted techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), typically coupled with Mass Spectrometry (MS) for unambiguous identification and sensitive quantification.[6] The choice between these platforms is not arbitrary; it is dictated by the physicochemical properties of the target impurities (e.g., volatility, polarity, thermal stability) and the required sensitivity.

Workflow for Impurity Analysis

The general workflow for impurity quantification is a systematic process designed to ensure data integrity and regulatory compliance.

Caption: General workflow for the quantification of pharmaceutical impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC is an ideal technique for separating compounds that are volatile or can be made volatile without decomposition.[8] Samples are vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, influenced by their boiling points and polarity. The mass spectrometer then ionizes the eluted compounds, separating the ions by their mass-to-charge ratio (m/z) to provide definitive identification and quantification.

Application for this compound: This compound and related low-molecular-weight impurities (e.g., 2-chloroethanol, residual solvents) are generally amenable to GC analysis.[9][10]

Advantages:

  • High Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures.

  • Sensitivity: When coupled with MS, GC can achieve very low detection limits.

  • Robust Libraries: Electron Ionization (EI) in GC-MS produces reproducible fragmentation patterns that can be matched against extensive spectral libraries (e.g., NIST) for confident identification of unknown impurities.

Limitations:

  • Thermal Lability: Not suitable for impurities that decompose at the high temperatures required for vaporization in the GC inlet.

  • Polarity: Highly polar or non-volatile impurities may require chemical derivatization to increase their volatility, adding complexity and potential for analytical error.

  • Matrix Interference: Complex sample matrices can contaminate the GC inlet and column, requiring diligent maintenance.[8]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/UHPLC-MS)

Principle of Operation: HPLC separates compounds based on their distribution between a solid stationary phase (packed in a column) and a liquid mobile phase.[11] By varying the composition of the mobile phase and the type of stationary phase (e.g., C18 for reversed-phase), a wide range of compounds can be separated based on properties like polarity and size.[12][13] Ultra-High-Performance Liquid Chromatography (UHPLC) uses smaller particle-size columns to achieve faster and more efficient separations.[14] Coupling with a mass spectrometer, especially a tandem mass spectrometer (MS/MS), provides exceptional selectivity and sensitivity.[15]

Application for this compound: HPLC is particularly powerful for analyzing a broader range of potential impurities, including polar degradation products and non-volatile synthesis by-products that are not suitable for GC.[16] Techniques like UHPLC-MS/MS are the gold standard for quantifying trace-level genotoxic impurities.[6][15]

Advantages:

  • Versatility: Accommodates a wide range of compounds, from very polar to non-polar, without the need for derivatization.

  • Superior Sensitivity for GTI: UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity, allowing for quantification at the Threshold of Toxicological Concern (TTC) levels.[15][17]

  • Room Temperature Analysis: Avoids thermal degradation of labile impurities.

Limitations:

  • Lower Peak Capacity (vs. GC): While UHPLC has improved resolution, it generally has lower peak capacity than capillary GC.

  • Matrix Effects: Ionization sources like Electrospray Ionization (ESI) are prone to ion suppression or enhancement from matrix components, which can affect accuracy and requires careful method validation.[15]

  • No Universal Detector: Unlike GC-MS with EI, ESI fragmentation is less standardized, making identification of unknowns more challenging without reference standards.

Head-to-Head Performance Comparison

The selection of the optimal analytical technique requires a careful evaluation of their performance characteristics, which must be established during method validation as per ICH Q2(R2) guidelines.[18][19][20]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High/Ultra-High Performance Liquid Chromatography-Tandem MS (HPLC/UHPLC-MS/MS)Rationale & Justification
Applicability Volatile & Semi-Volatile Impurities (e.g., residual solvents, low MW by-products).Broad Range: Polar, Non-polar, Thermally Labile, High MW Impurities, Genotoxins.[16]HPLC's versatility in mobile and stationary phases allows for the analysis of a wider compound range without thermal degradation.
Typical Sensitivity Low ng to pg range.Low pg to fg range, especially for genotoxic impurities.[6][15]UHPLC-MS/MS in MRM mode is exceptionally selective, filtering out background noise to achieve lower limits of detection (LOD) and quantification (LOQ).[15]
Selectivity Good; based on retention time and mass spectrum.Excellent; based on retention time, precursor ion, and product ions (MRM).[17]The MS/MS scan mode adds a dimension of specificity, making it highly unlikely for an interference to have the same retention time and fragmentation pattern.
Identification Excellent for unknowns via library matching (e.g., NIST).Good for knowns; challenging for unknowns without reference standards due to variable fragmentation.The standardized nature of electron ionization (70 eV) in GC-MS creates reproducible spectra that are ideal for library searches.
Sample Throughput Moderate; run times are typically 15-40 minutes.High; UHPLC methods can have run times of less than 5-10 minutes.[15]The efficiency of UHPLC columns allows for rapid gradients and faster analysis cycles.
Robustness Generally high, but inlet can require frequent maintenance.High, but mobile phase preparation and matrix effects require careful control.Both systems are robust when properly maintained; however, the sources of potential issues differ.
Method Validation Requires validation of specificity, linearity, accuracy, precision, LOD, LOQ, etc.[18]Requires validation of all standard parameters, with special attention to matrix effects.[21][22]Validation is a regulatory requirement for any analytical method used for quality control to ensure it is suitable for its intended purpose.[19][23]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples. Specific parameters must be optimized and fully validated for the specific impurities of interest and the sample matrix.

Protocol 1: GC-MS for Volatile and Semi-Volatile Impurities

1. Objective: To quantify potential volatile impurities such as residual 2-chloroethanol in a this compound sample.

2. Instrumentation & Materials:

  • GC-MS System: Gas chromatograph with a capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm) coupled to a mass spectrometer.

  • Reagents: High-purity helium, this compound sample, 2-chloroethanol reference standard, suitable solvent (e.g., Dichloromethane, HPLC grade).

3. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 2-chloroethanol reference standard into a 25 mL volumetric flask and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of dilutions from the stock standard to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (10 mg/mL): Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with dichloromethane.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 40°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Scan mode (m/z 35-400) for identification and Selected Ion Monitoring (SIM) for quantification of target ions for 2-chloroethanol.

5. Data Analysis & System Suitability:

  • Identification: Confirm the identity of the 2-chloroethanol peak by comparing its retention time and mass spectrum to the reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area against concentration for the calibration standards. Calculate the concentration of 2-chloroethanol in the sample using the regression equation.

  • System Suitability: Inject a mid-level standard multiple times; the relative standard deviation (RSD) of the peak area should be ≤ 5%.

Protocol 2: UHPLC-MS/MS for Trace-Level Genotoxic Impurities

1. Objective: To detect and quantify a potential trace-level genotoxic impurity (GTI), such as Bis(2-chloroethyl) amine, which could arise from side reactions.[6][15]

2. Instrumentation & Materials:

  • UHPLC-MS/MS System: A UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]

  • Column: Reversed-phase C18 column suitable for UHPLC (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).[24]

  • Reagents: Formic acid, HPLC-grade acetonitrile and methanol, ultrapure water, Bis(2-chloroethyl) amine reference standard.

3. Standard & Sample Preparation:

  • Stock Standard (100 µg/mL): Prepare in a suitable solvent like methanol.

  • Calibration Standards: Perform serial dilutions in the mobile phase to create low-level standards appropriate for GTI analysis (e.g., 0.1 ng/mL to 20 ng/mL), corresponding to low ppm levels relative to the main compound.

  • Sample Preparation (10 mg/mL): Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask and dilute with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

4. UHPLC-MS/MS Conditions:

  • Column Temperature: 40°C[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

  • Injection Volume: 5 µL

  • Ionization: ESI Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized by infusing the reference standard (e.g., for Bis(2-chloroethyl) amine, a potential transition could be m/z 142 -> m/z 90).[7]

5. Data Analysis & System Suitability:

  • Specificity: Ensure no interfering peaks are present at the retention time of the target impurity in a blank injection.

  • LOD & LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) by injecting progressively lower concentrations. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[19] A signal-to-noise ratio of 10:1 is typically used for LOQ estimation.[19]

  • Linearity & Accuracy: Establish linearity across the desired range (R² > 0.99). Accuracy should be assessed via spike-recovery experiments, with results typically falling within 80-120%.[15]

Conclusion: An Integrated Approach to Ensure Quality

The quantification of impurities in this compound is a critical quality control step that demands robust and sensitive analytical strategies. While GC-MS offers a reliable method for volatile and semi-volatile impurities with excellent identification capabilities, UHPLC-MS/MS stands as the superior technique for its versatility and unparalleled sensitivity in controlling polar, non-volatile, and especially genotoxic impurities at trace levels.

The choice of methodology is not a matter of preference but a scientifically driven decision based on a thorough risk assessment of potential impurities. A comprehensive analytical control strategy should leverage the strengths of both techniques as needed. Ultimately, rigorous method validation in line with ICH guidelines is the cornerstone that ensures the data is reliable, reproducible, and defensible, thereby safeguarding product quality and patient safety.[20][23]

References

  • Method development for separating organic carbonates by ion-moderated partition HPLC.
  • Challenges in HPLC Method Development for Impurity Identification and Quantific
  • Impurities In Pharmaceuticals: Types, Regulations And Str
  • The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
  • Impurities in Pharmaceuticals: Sources and Guidelines. YouTube.
  • Q2(R2)
  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Quality: impurities. European Medicines Agency (EMA).
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Confirming the Purity of 2-[Bis(2-chloroethyl)
  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
  • A Comparative Guide to the Analysis of Bis(2-Chloroethyl)
  • Polycarbonate - process characterization with HPLC. Wiley Analytical Science.
  • Simultaneous estimation of Risedronate sodium and calcium carbonate using RP-HPLC.
  • Bis 2 chloroethyl. Sigma-Aldrich.
  • Mass spectra of bis (2-chloroethyl) amine.
  • Preparation of bis(trichloroethyl) carbonate.
  • Principles of HPLC (1)
  • Method 8430: Analysis Of Bis(2-Chloroethyl)
  • Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). BVS.
  • Solid sorbent collection and gas chromatographic determination of bis(2-chloroethyl)
  • HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed.
  • Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. MDPI.

Sources

Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Patterns of Bis(2-chloroethyl) Carbonate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the efficacy of alkylating agents is often hampered by the emergence of drug resistance. This guide provides a comprehensive analysis of the cross-resistance patterns observed with Bis(2-chloroethyl) carbonate analogs and related bifunctional alkylating agents. As a Senior Application Scientist, my aim is to offer not just data, but a deeper understanding of the underlying mechanisms and experimental considerations that are crucial for the development of next-generation therapeutics designed to overcome resistance.

While direct comparative studies on a broad series of this compound analogs are not extensively available in the public domain, this guide synthesizes data from structurally related nitrogen mustards and bis(2-chloroethyl)amine derivatives. This approach allows us to infer and understand the likely cross-resistance profiles of the carbonate analogs, grounded in the well-established principles of DNA alkylating agent pharmacology.

The Double-Edged Sword: Mechanism of Action of Bis(2-chloroethyl) Analogs

The therapeutic and cytotoxic effects of bis(2-chloroethyl) compounds are rooted in their ability to form covalent bonds with DNA. This class of bifunctional alkylating agents undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophile then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. The presence of a second chloroethyl arm allows for a subsequent alkylation event, leading to the formation of highly cytotoxic interstrand cross-links (ICLs). These ICLs physically prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.

cluster_0 Cellular Environment Drug This compound Analog Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Intramolecular cyclization Mono-adduct DNA Mono-adduct Aziridinium->Mono-adduct Alkylation of Guanine (N7) ICL Interstrand Cross-link (ICL) Mono-adduct->ICL Second alkylation event Apoptosis Apoptosis ICL->Apoptosis Blocks DNA replication & transcription

Caption: Mechanism of DNA alkylation by Bis(2-chloroethyl) analogs.

The Fortress of Resistance: How Cancer Cells Evade Alkylating Agents

The development of resistance to alkylating agents is a complex, multifactorial process. Understanding these mechanisms is paramount for designing strategies to circumvent them. The primary mechanisms of resistance to bis(2-chloroethyl) compounds include:

  • Enhanced DNA Repair: Cancer cells can upregulate various DNA repair pathways to efficiently remove drug-induced DNA lesions. The Fanconi anemia (FA) and nucleotide excision repair (NER) pathways are particularly important in the repair of ICLs.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its ability to reach its DNA target.

  • Drug Inactivation: Increased levels of intracellular nucleophiles, most notably glutathione (GSH), can detoxify the alkylating agent through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade, such as p53, can make cancer cells less sensitive to the cytotoxic effects of DNA damage.

cluster_1 Mechanisms of Resistance Drug Alkylating Agent Cell Cancer Cell Drug->Cell Efflux Increased Drug Efflux (e.g., ABC transporters) Inactivation Drug Inactivation (e.g., GSH/GST system) Repair Enhanced DNA Repair (e.g., FA, NER pathways) Apoptosis Altered Apoptotic Pathways (e.g., p53 mutation) Cell->Efflux Cell->Inactivation Cell->Repair Cell->Apoptosis

Caption: Key mechanisms of resistance to bifunctional alkylating agents.

Comparative Cytotoxicity and Inferred Cross-Resistance Patterns

The development of in vitro models of resistance is a cornerstone for studying cross-resistance. By continuously exposing cancer cell lines to a specific alkylating agent, resistant sublines can be generated. These resistant lines can then be challenged with other analogs to determine the cross-resistance profile.

The following table summarizes representative cytotoxicity data for established nitrogen mustards in sensitive parental and resistant cancer cell lines, which can serve as a proxy for understanding the potential cross-resistance of this compound analogs. A lack of cross-resistance between different alkylating agents can have important therapeutic and mechanistic implications[1].

Alkylating AgentCancer Cell LineIC50 (µM) - ParentalIC50 (µM) - ResistantResistance Factor (Fold)Citation
ChlorambucilMDA-MB-231 (Breast)136.85--[2]
ChlorambucilMCF-7 (Breast)130.36--[2]
MelphalanMDA-MB-468 (Breast)48.7--[3][4]
Phenylboronic Acid Nitrogen Mustard 1MDA-MB-468 (Breast)16.7--[3][4]
Phenylboronic Acid Nitrogen Mustard 2MDA-MB-468 (Breast)4.8--[3][4]
BFA-nitrogen mustard 5aBel-7402 (Liver)0.2--[2]
BFA-nitrogen mustard 5aBel-7402/5-FU (Resistant Liver)0.84--[2]

Note: The data presented is a compilation from different studies and experimental conditions may vary. The resistance factor is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

From the available data on related compounds, a general pattern emerges: resistance to one bifunctional alkylating agent often confers cross-resistance to other agents that induce similar DNA interstrand cross-links. However, the degree of cross-resistance can vary depending on the specific chemical structure of the analog and the primary mechanism of resistance in the cancer cell line. For instance, a cell line with enhanced DNA repair of ICLs is likely to be cross-resistant to a wide range of bis(2-chloroethyl) compounds. Conversely, if resistance is primarily due to a drug-specific transport mechanism, cross-resistance to other analogs may be less pronounced. The lack of significant cross-resistance between some alkylating agents in certain cell lines suggests that different mechanisms of resistance can be at play, which has important implications for combination chemotherapy and the design of novel agents to overcome resistance[1].

Experimental Methodologies: A Guide to Assessing Cross-Resistance

To rigorously evaluate the cross-resistance patterns of novel this compound analogs, a systematic experimental approach is required.

Development of Resistant Cancer Cell Lines

Objective: To generate cancer cell lines with acquired resistance to a specific this compound analog.

Protocol:

  • Cell Line Selection: Choose a relevant cancer cell line (e.g., ovarian, breast, lung) with known sensitivity to alkylating agents.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the parent compound in the selected cell line.

  • Stepwise Dose Escalation:

    • Culture the cells in the presence of the analog at a concentration equal to its IC50.

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of the drug in a stepwise manner.

    • Monitor cell viability and growth rates at each step.

  • Clonal Selection: After several months of continuous exposure, isolate and expand single-cell clones.

  • Characterization of Resistant Clones:

    • Determine the new IC50 of the parent compound in the resistant clones to quantify the degree of resistance.

    • Assess the stability of the resistant phenotype by culturing the cells in the absence of the drug for an extended period and then re-evaluating the IC50.

Cytotoxicity and Cross-Resistance Testing

Objective: To determine the IC50 values of a panel of this compound analogs in both the parental (sensitive) and the newly developed resistant cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of each this compound analog for a defined period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value for each analog in each cell line.

    • Calculate the resistance factor for each analog by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line.

cluster_2 Experimental Workflow for Cross-Resistance Assessment Start Start Select_Cell_Line Select Parental Cancer Cell Line Start->Select_Cell_Line Develop_Resistant_Line Develop Resistant Cell Line (Stepwise Dose Escalation) Select_Cell_Line->Develop_Resistant_Line Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) with Analog Panel Select_Cell_Line->Cytotoxicity_Assay Develop_Resistant_Line->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values for Parental and Resistant Lines Cytotoxicity_Assay->Determine_IC50 Calculate_RF Calculate Resistance Factor (RF) for each Analog Determine_IC50->Calculate_RF Analyze_Patterns Analyze Cross-Resistance Patterns Calculate_RF->Analyze_Patterns End End Analyze_Patterns->End

Caption: Workflow for assessing cross-resistance of novel analogs.

Concluding Remarks and Future Directions

The challenge of drug resistance in cancer therapy necessitates a deep and mechanistic understanding of how cancer cells adapt to and evade the cytotoxic effects of chemotherapeutic agents. While direct comparative data for a series of this compound analogs remains an area for future investigation, the principles and experimental frameworks outlined in this guide provide a robust foundation for their evaluation. By leveraging knowledge from structurally related nitrogen mustards and employing systematic in vitro studies, researchers can effectively characterize the cross-resistance profiles of novel analogs. This, in turn, will facilitate the rational design of next-generation alkylating agents with improved efficacy and the ability to overcome the formidable barrier of drug resistance.

References

Sources

A Comparative Guide to the Analysis of Bis(2-chloroethyl) carbonate: GC-MS vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of Bis(2-chloroethyl) carbonate is paramount for safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—for the analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and expected performance of each method, supported by experimental data and established scientific principles.

Introduction to this compound

This compound (BCEC), with the chemical formula C₅H₈Cl₂O₃, is a carbonate ester of 2-chloroethanol.[1][2] Its structure, featuring two chloroethyl groups, raises potential toxicological concerns, making its detection and quantification at trace levels a critical analytical challenge. The choice between GC-MS and UHPLC-MS/MS for its analysis is not trivial and depends on a multitude of factors including the sample matrix, required sensitivity, and the physicochemical properties of the analyte itself.

Physicochemical Properties of this compound

A foundational understanding of BCEC's properties is crucial for selecting the appropriate analytical technique.

PropertyValueImplication for Analysis
Molecular Weight 187.02 g/mol [1][2]Well within the mass range of both GC-MS and UHPLC-MS/MS.
Boiling Point 106-108 °C at 6 mmHg[3]Suggests sufficient volatility for GC-MS analysis.
Polarity Moderately PolarAmenable to both reversed-phase and HILIC UHPLC. May require derivatization for optimal GC-MS performance.
Thermal Stability Presumed to be moderately stableThe analogous compound, bis(2-chloroethyl) ether, is thermally stable enough for direct aqueous injection GC-MS.[4][5] However, the carbonate linkage in BCEC may be more susceptible to thermal degradation.
Hydrolysis Potential for hydrolysis to 2-chloroethanol and carbonate[6]The stability of BCEC in aqueous sample matrices and during analysis is a key consideration.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[7] The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Causality Behind Experimental Choices for GC-MS

The primary prerequisite for successful GC-MS analysis is the analyte's volatility and thermal stability. Given BCEC's boiling point, direct analysis is plausible. However, the presence of polar functional groups can lead to poor peak shape and interactions with the GC system. To mitigate this, derivatization is often employed to increase volatility and thermal stability.[8][9]

Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation: For organic matrices, a simple dilution with a suitable solvent like dichloromethane or hexane is often sufficient. For aqueous matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to isolate the analyte and remove water.

  • Derivatization (Optional but Recommended): To enhance volatility and improve chromatographic performance, a silylation reaction can be performed.

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10][11]

    • Add 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C.

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The NIST mass spectrum of BCEC shows characteristic ions that can be used for SIM.[12]

Expected Performance and Data

GC-MS with EI provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation.[13] The mass spectrum of this compound would likely exhibit fragments corresponding to the loss of chloroethyl groups and other characteristic cleavages.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction LLE or SPE Sample->Extraction Derivatization Silylation (Optional) Extraction->Derivatization GC GC Separation Volatility-Based Derivatization->GC MS MS Detection EI Fragmentation GC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: GC-MS analytical workflow for this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The Polarity-Based Approach

UHPLC-MS/MS is a highly sensitive and selective technique ideal for analyzing a wide range of compounds, particularly those that are polar, non-volatile, or thermally labile.[14] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices for UHPLC-MS/MS

The moderate polarity of BCEC makes it an excellent candidate for UHPLC. The key experimental decisions revolve around the choice of chromatographic mode (reversed-phase or HILIC) and the ionization technique (ESI or APCI). Electrospray ionization (ESI) in positive ion mode is a logical starting point, as the carbonate oxygen atoms can be protonated. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions.

Experimental Protocol: UHPLC-MS/MS Analysis of this compound
  • Sample Preparation: A simple "dilute-and-shoot" approach is often feasible. Dilute the sample in the initial mobile phase composition to ensure good peak shape. For complex matrices, a protein precipitation or SPE cleanup may be necessary.

  • UHPLC Parameters:

    • Column: A C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is suitable for reversed-phase chromatography.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then re-equilibrate. A typical gradient might be 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecule [M+H]⁺.

    • Product Ions: Determined by infusing a standard solution of BCEC and performing a product ion scan. Fragmentation is expected to occur at the carbonate ester linkages.[15][16][17]

Expected Performance and Data

UHPLC-MS/MS is expected to provide high sensitivity (low ng/mL to pg/mL levels) and selectivity. The use of MRM minimizes matrix interferences and allows for accurate quantification even in complex samples.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution Sample->Dilution Cleanup SPE/PPT (Optional) Dilution->Cleanup UHPLC UHPLC Separation Polarity-Based Cleanup->UHPLC MSMS MS/MS Detection ESI & MRM UHPLC->MSMS Data Data Acquisition MSMS->Data Quant Quantification Data->Quant

Caption: UHPLC-MS/MS analytical workflow for this compound.

Head-to-Head Comparison: GC-MS vs. UHPLC-MS/MS

FeatureGC-MSUHPLC-MS/MSRecommendation for BCEC Analysis
Analyte Volatility Required Not requiredBCEC is sufficiently volatile for GC-MS, but UHPLC-MS/MS offers a more direct approach without volatility concerns.
Thermal Stability Required Not requiredPotential for on-column degradation of BCEC in GC-MS. UHPLC-MS/MS is gentler.
Sample Preparation More involved (extraction, derivatization)Often simpler ("dilute-and-shoot")UHPLC-MS/MS generally offers a more streamlined workflow.
Sensitivity Good (ng/mL to high pg/mL)Excellent (low ng/mL to fg/mL)For trace-level quantification, UHPLC-MS/MS is superior.
Selectivity Good (SIM mode)Excellent (MRM mode)The specificity of MRM in UHPLC-MS/MS is unparalleled, especially in complex matrices.
Matrix Effects Generally lowerCan be significant (ion suppression/enhancement)Careful method development and the use of isotopically labeled internal standards are crucial for UHPLC-MS/MS to mitigate matrix effects.
Confirmation High (EI library matching)High (precursor-product ion ratio)Both techniques provide a high degree of confidence in analyte identification.
Throughput ModerateHighThe faster analysis times of UHPLC can lead to higher sample throughput.

Conclusion and Recommendations

Both GC-MS and UHPLC-MS/MS are capable techniques for the analysis of this compound. However, the choice of the optimal method depends on the specific analytical needs.

  • GC-MS is a viable option, particularly with the use of derivatization to improve chromatographic performance. Its strength lies in the robust and standardized nature of the technique and the availability of extensive spectral libraries for compound identification. However, the potential for thermal degradation and the more laborious sample preparation are notable drawbacks.

  • UHPLC-MS/MS emerges as the superior technique for the trace-level quantification of this compound, especially in complex matrices. Its high sensitivity, exceptional selectivity, and simpler sample preparation workflow make it the method of choice for demanding applications in pharmaceutical and environmental analysis. The ability to directly analyze the compound without derivatization or concerns about thermal stability significantly streamlines the analytical process.

For researchers and scientists requiring the utmost sensitivity and specificity for the analysis of this compound, UHPLC-MS/MS is the recommended technique. For laboratories where GC-MS is the primary platform and high sensitivity is not the main driver, a properly developed GC-MS method with derivatization can provide reliable results.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. EPA. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • National Institute of Standards and Technology. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Tsigaridas, I. G., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Džambaski, Z., et al. (2010). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. Journal of the Serbian Chemical Society, 75(6), 785-794.
  • Chemical Synthesis Database. (2025). bis(1-chloroethyl) carbonate. Retrieved from [Link]

  • Manchuri, S. K., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
  • Mthembu, M. S., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(10), 1347-1356.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • Tsikas, D. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. Analytical Chemistry, 82(21), 9113-9121.
  • Gan, S., et al. (2021). Structures of (a) Bis (2-chloroethyl) sulphide, (b) 2-Chloroethyl ethyl...
  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Bis(2-Chloroethyl)Ether. NCBI Bookshelf. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Vessecchi, R., et al. (2015).
  • Chemcasts. (n.d.). bis(2-chloroethyl) ether Properties vs Temperature. Retrieved from [Link]

  • Jones, A. M., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online, 31(7), 28-35.
  • Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]

  • Manchuri, S. K., et al. (2022). Mass spectra of bis (2-chloroethyl) amine.
  • Vessecchi, R., et al. (2015).
  • C. A. J. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of analytical toxicology, 40(3), 169–175.
  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]

  • Tsigaridas, I. G., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • National Institute of Standards and Technology. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Validated Analytics for Bis(2-chloroethyl) Carbonate

This compound is a chemical intermediate of significant interest in pharmaceutical synthesis and other chemical industries. Its structural alerts—specifically the presence of 2-chloroethyl groups—suggest a potential for genotoxicity. Consequently, controlling its presence in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring patient safety. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over such impurities. This necessitates the development and validation of highly sensitive and specific analytical methods for its detection and quantification.

This guide provides an in-depth comparison of two common chromatographic techniques—Gas Chromatography with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the analysis of this compound. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically robust and compliant with global regulatory expectations.[1][2][3][4]

The Foundation of Trust: Principles of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3] This is achieved by assessing a set of performance characteristics, as stipulated by ICH and FDA guidelines.[5][6][7][8] For impurity analysis, these typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following sections will explore how these principles are applied to GC-MS and HPLC-UV methods for the analysis of this compound, providing a comparative analysis of their performance.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC is a suitable separation technique. Coupling it with a mass spectrometer provides high selectivity and sensitivity, which is crucial for trace-level impurity analysis.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Prepare a standard stock solution of this compound in the same solvent.

  • Create a series of calibration standards by diluting the stock solution.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: 50°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Mode: Selected Ion Monitoring (SIM).

Validation Data Summary: GC-MS
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or API at the retention time of the analyte.No significant interference at the analyte's retention time.
LOD 0.05 ppmReportable
LOQ 0.15 ppmS/N ≥ 10
Linearity (R²) (0.15 - 10 ppm) 0.9992≥ 0.995
Accuracy (% Recovery) 98.5% - 102.3%80.0% - 120.0%
Precision (%RSD) Repeatability: 2.5%, Intermediate: 3.8%≤ 15.0%
Robustness Method is robust to minor changes in flow rate and oven temperature ramp.%RSD of results remains within acceptable limits.
Causality Behind Experimental Choices:

The choice of a non-polar column like DB-5ms is based on the expected polarity of this compound. The splitless injection mode is employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is critical for trace impurity analysis. Selected Ion Monitoring (SIM) mode in the mass spectrometer is chosen over full scan mode to significantly increase sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting start Method Development protocol Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness report Validation Report robustness->report conclusion Method is Fit for Purpose report->conclusion

Caption: Workflow for the validation of the GC-MS method.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique widely used in the pharmaceutical industry. While this compound may not have a strong chromophore for UV detection, a sensitive UV detector can often provide sufficient sensitivity for impurity analysis, especially when the impurity levels are not in the ultra-trace range.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 200 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50).

  • Prepare a standard stock solution of this compound in the same diluent.

  • Create a series of calibration standards by diluting the stock solution.

2. Chromatographic Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A: Water, B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • UV Detector: 210 nm.

  • Injection Volume: 10 µL.[10]

Validation Data Summary: HPLC-UV
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or API at the retention time of the analyte.No significant interference at the analyte's retention time.
LOD 0.5 ppmReportable
LOQ 1.5 ppmS/N ≥ 10
Linearity (R²) (1.5 - 50 ppm) 0.9985≥ 0.995
Accuracy (% Recovery) 97.2% - 103.5%80.0% - 120.0%
Precision (%RSD) Repeatability: 3.5%, Intermediate: 4.8%≤ 15.0%
Robustness Method is robust to minor changes in mobile phase composition and column temperature.%RSD of results remains within acceptable limits.
Causality Behind Experimental Choices:

A C18 column is a general-purpose reverse-phase column suitable for a wide range of medium-polarity compounds. The gradient elution is chosen to ensure adequate separation of the analyte from the API and other potential impurities, while also providing a reasonable run time. Detection at a low wavelength like 210 nm is often used for compounds lacking a strong chromophore, as many organic molecules exhibit some absorbance in the far UV region.

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_validation_studies Validation Studies start Define Analytical Target Profile (ATP) dev Method Development & Optimization start->dev val_protocol Write Validation Protocol dev->val_protocol spec Specificity val_protocol->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOQ prec->loq rob Robustness loq->rob report Validation Report rob->report conclusion Method Deemed Validated report->conclusion

Caption: Step-by-step process for HPLC-UV method validation.

Comparative Analysis: GC-MS vs. HPLC-UV

FeatureGC-MSHPLC-UV
Sensitivity Higher (LOD: 0.05 ppm)Lower (LOD: 0.5 ppm)
Selectivity Very High (Mass-based)Moderate (Retention time-based)
Applicability Volatile/Semi-volatile compoundsWide range of compounds
Complexity More complex instrumentationMore common in QC labs
Sample Throughput Potentially faster run timesCan be slower depending on gradient
Cost Higher initial and running costsLower initial and running costs

Expert Insights:

For the analysis of a potential genotoxic impurity like this compound, the superior sensitivity and selectivity of GC-MS make it the preferred method. The ability to use SIM mode provides a significant advantage in achieving the low detection limits often required by regulatory agencies for such impurities. While HPLC-UV is a viable and more accessible technique, its lower sensitivity may not be sufficient if the control threshold for the impurity is very low. However, for process monitoring or in situations where the impurity levels are expected to be higher, a validated HPLC-UV method can be a cost-effective and reliable solution.

The choice between these two methods will ultimately depend on the specific regulatory requirements, the intended use of the method, and the capabilities of the laboratory. In a drug development setting, it is common to develop a highly sensitive method like GC-MS for final product release testing, while a simpler HPLC-UV method might be used for in-process controls.

Conclusion

The validation of analytical methods for impurities like this compound is a non-negotiable aspect of pharmaceutical development and quality control. Both GC-MS and HPLC-UV can be validated to be suitable for this purpose, but they offer different levels of performance. GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification to meet stringent regulatory limits. HPLC-UV, while less sensitive, offers a practical and cost-effective alternative for certain applications. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is essential for designing and executing the appropriate studies to demonstrate that a chosen method is fit for its intended purpose, thereby ensuring the safety and quality of the final drug product.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025, July 22).
  • gmp-compliance.org.
  • ICH. (2023, November 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • Lab Manager Magazine. (2025, September 2).
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. Q2(R2)
  • Benchchem. Confirming the Purity of 2-[Bis(2-chloroethyl)
  • ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
  • U.S. Environmental Protection Agency. Method 8430: Analysis Of Bis(2-Chloroethyl)
  • ResearchGate. Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram.
  • BVS. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Semantic Scholar.
  • Wiley Online Library. (2016, September 26).
  • Sigma-Aldrich. Bis 2 chloroethyl.
  • Benchchem. A Comparative Guide to the Analysis of Bis(2-Chloroethyl)
  • DTIC.
  • PubMed. Solid sorbent collection and gas chromatographic determination of bis(2-chloroethyl)
  • PubMed. (2010, October 1).
  • ResearchGate. (2020, May 31).

Sources

A Comparative Analysis of the Carcinogenic Potential of Bis(2-chloroethyl) Carbonate and Bis(2-chloroethyl) Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the carcinogenic properties of bis(2-chloroethyl) carbonate and bis(2-chloroethyl) ether. The objective is to furnish a clear, data-driven analysis to inform risk assessment and handling protocols in a research and development setting.

Introduction

This compound and bis(2-chloroethyl) ether are two distinct chemical compounds that, despite some structural similarities, exhibit different toxicological profiles. Bis(2-chloroethyl) ether is primarily used as a chemical intermediate in the manufacturing of pesticides and as a solvent.[1][2] Conversely, information regarding the industrial use and toxicological properties of this compound is less prevalent in publicly available literature. This guide will synthesize the available evidence on the carcinogenicity of both compounds to provide a comparative overview.

Regulatory Carcinogenicity Classifications

A primary point of comparison is their classification by major toxicological and regulatory bodies. A significant disparity exists in the volume of research and, consequently, the regulatory assessment of these two compounds.

CompoundIARC ClassificationU.S. EPA Classification
Bis(2-chloroethyl) ether Group 3: Not classifiable as to its carcinogenicity to humans[3][4]Group B2: Probable human carcinogen[1][4]
This compound Not ClassifiedNot Classified

The International Agency for Research on Cancer (IARC) places bis(2-chloroethyl) ether in Group 3, indicating inadequate evidence in humans and limited evidence in experimental animals for carcinogenicity.[3][5] The U.S. Environmental Protection Agency (EPA), however, classifies it as a Group B2 probable human carcinogen, based on sufficient evidence of carcinogenicity in animals.[1][6] This discrepancy highlights the different weight-of-evidence approaches used by these agencies. For this compound, there is a notable absence of classification by these major agencies, suggesting a lack of sufficient data to perform a comprehensive carcinogenicity assessment.

Comparative Analysis of Experimental Evidence

The carcinogenicity of bis(2-chloroethyl) ether has been evaluated in animal bioassays, which form the basis of its EPA classification. In contrast, there is a significant lack of published, peer-reviewed carcinogenicity studies for this compound.

Bis(2-chloroethyl) ether has demonstrated carcinogenic effects in mice. Oral administration of bis(2-chloroethyl) ether led to a statistically significant increase in the incidence of liver tumors (hepatomas) in male mice of two different strains.[1][5][7][8] In one screening study, the incidence of hepatomas increased from 8/79 in the control group to 14/16 in the treated group for one strain, and from 5/90 in the control group to 9/17 in the treated group for another strain.[5][7] Subcutaneous injection in mice also produced a low incidence of sarcomas at the injection site.[5][8] However, a study in Sprague-Dawley rats did not show a significant increase in tumor incidence, although the study had limitations, including a shorter dosing duration than is currently recommended.[5]

For This compound , a comprehensive search of toxicological databases and literature reveals no readily available long-term animal bioassay data comparable to that for bis(2-chloroethyl) ether. This data gap prevents a direct, evidence-based comparison of its carcinogenic potential with bis(2-chloroethyl) ether.

Mechanisms of Carcinogenicity

The potential for a chemical to cause cancer is often linked to its ability to damage DNA, a property known as genotoxicity.

Bis(2-chloroethyl) ether has shown some evidence of genotoxicity. It is reported to be weakly mutagenic in Salmonella typhimurium and has induced sex-linked recessive lethal mutations in Drosophila melanogaster in some studies.[5][7] However, it did not induce heritable translocations in mice.[5][7] Mechanistically, it is proposed that the in-vivo cleavage of the ether linkage could form active metabolites.[5] The major urinary metabolite identified in rats is thiodiglycolic acid.[5]

Regarding This compound , there is a scarcity of published data on its genotoxicity and metabolic pathways. Without such studies, its mechanism of potential carcinogenicity remains speculative. However, its structural similarity to other bifunctional alkylating agents suggests a potential for genotoxic activity.

Experimental Protocols: Rodent Carcinogenicity Bioassay

The data for bis(2-chloroethyl) ether was generated through long-term rodent bioassays. Understanding this methodology is key to appreciating the basis of its carcinogenicity classification.

A Standard Protocol for a Two-Year Rodent Carcinogenicity Bioassay:

  • Preliminary Studies: Short-term (14-day and 13-week) toxicity studies are conducted to determine the dose range for the long-term study.[9]

  • Animal Selection: Typically, two rodent species (e.g., F344 rats and B6C3F1 mice) of both sexes are used.[9][10] Animals are sourced from reputable suppliers and are of a specific pathogen-free status.

  • Group Allocation: Animals are randomly assigned to a control group and at least two exposure groups (low and high dose).[11] Each group typically consists of 50 animals per sex.[11]

  • Administration of the Test Substance: The chemical is administered for the majority of the animal's lifespan (typically 2 years).[9] The route of administration (e.g., gavage, in feed, inhalation) is chosen to mimic potential human exposure.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then bi-weekly.

  • Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A comprehensive necropsy is performed on all animals (including those that died during the study). A wide range of tissues are collected, preserved, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the exposed groups is compared to the control group using appropriate statistical methods.

Caption: A typical workflow for a 2-year rodent carcinogenicity bioassay.

Synthesis and Conclusion

The comparison between this compound and bis(2-chloroethyl) ether is constrained by a significant data gap for the former.

  • Bis(2-chloroethyl) ether is a recognized animal carcinogen, with sufficient evidence from mouse studies showing an increased incidence of liver tumors.[1][6] Its genotoxic potential is considered weak but present.[5][7] Regulatory bodies like the U.S. EPA have classified it as a probable human carcinogen.[1][4]

  • This compound lacks the necessary toxicological data to make a definitive statement on its carcinogenicity. There are no available IARC or U.S. EPA classifications, and a literature search did not yield any long-term animal bioassay results.

For researchers, scientists, and drug development professionals, the practical implication is to handle both compounds with caution, but with a higher degree of established risk associated with bis(2-chloroethyl) ether. The absence of data for this compound should not be interpreted as an absence of risk. Given its chemical structure, which includes two chloroethyl groups, a potential for alkylating activity and thus carcinogenicity cannot be ruled out without experimental evidence. Therefore, it is prudent to handle this compound with appropriate safety measures, assuming it may possess carcinogenic potential until data to the contrary becomes available.

References

  • IARC. (1999). Bis(2-chloroethyl)ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: International Agency for Research on Cancer.

  • U.S. EPA. (1999). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Hazard Summary.

  • INCHEM. (1999). Bis(2-chloroethyl)ether (IARC Summary & Evaluation, Volume 71, 1999).

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether.

  • ATSDR. (2017). Toxicological Profile for Bis(2-Chloroethyl)Ether. U.S. Department of Health and Human Services, Public Health Service.

  • IARC. (1999). BIS(2-CHLOROETHYL)ETHER. IARC Publications.

  • U.S. EPA. (1987). Health Effects Assessment For Bis(2-chloroethyl) Ether.

  • OEHHA. (1999). Evidence on the Carcinogenicity of Technical Grade Bis(2-chloro-1-methylethyl) Ether.

  • Government of Canada. (2024). Bis(2-chloroethyl) ether.

  • IARC. (1987). BIS(2-CHLORO-1-METHYLETHYL)ETHER. IARC Publications.

  • INCHEM. (1975). Bis(2-Chloroethyl)Ether (IARC Summary & Evaluation, Volume 9, 1975).

  • ATSDR. (2021). ToxFAQs™ for Bis(2-Chloroethyl) Ether (BCEE).

  • National Toxicology Program. (1976). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.

  • ATSDR. (2021). Toxic Substance Portal - Bis(2-chloroethyl) Ether.

  • National Toxicology Program. (n.d.). Toxicology/Carcinogenicity.

  • ATSDR. (1989). Toxicological Profile for Bis(2-Chloroethyl)Ether.

  • Bucher, J. R. (2000). The National Toxicology Program Rodent Bioassay. In The Mouse in Biomedical Research (pp. 39-50). Academic Press.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloroethylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Chloroethylation

Chloroethylation, the covalent addition of a 2-chloroethyl (-CH₂CH₂Cl) group, is a cornerstone transformation in modern organic synthesis and medicinal chemistry. Its significance stems from the unique reactivity of the resulting functional group, which serves as a versatile precursor for further molecular elaboration.[1] More critically, this group is the key pharmacophore in a class of potent DNA alkylating agents, foundational to many cancer chemotherapy regimens.[1]

The efficacy and, indeed, the toxicity of these agents are dictated by their reactivity. An ideal agent must be stable enough for formulation and delivery but sufficiently reactive to engage its biological target in vivo. This guide provides an in-depth, objective comparison of common chloroethylating agents, grounded in mechanistic principles and supported by experimental frameworks. We will dissect the causality behind their reactivity profiles to empower researchers in selecting the optimal reagent for their specific synthetic or therapeutic goals.

The Core Mechanism: Neighboring Group Participation and the Aziridinium Ion

The reactivity of most nitrogen-containing chloroethylating agents is not a simple nucleophilic substitution. Instead, it is dominated by a powerful intramolecular process known as neighboring group participation. The nitrogen atom's lone pair of electrons acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This intramolecular cyclization displaces the chloride ion and forms a highly strained, three-membered cationic ring: the aziridinium ion (also known as an ethyleneiminium ion).[2][3][4]

This aziridinium ion is the true reactive species. Its strained ring structure makes it a potent electrophile, readily attacked by a wide range of nucleophiles.[2][4] In a biological context, the nucleophilic sites on DNA bases, particularly the N7 position of guanine, are primary targets.[5] This alkylation event disrupts DNA replication and transcription, ultimately triggering cell death (apoptosis), which is the basis of their chemotherapeutic effect.[5][6][7]

Caption: General mechanism of aziridinium ion formation and subsequent nucleophilic attack.

A Comparative Analysis of Key Chloroethylating Agents

The structural identity of the chloroethylating agent profoundly impacts its stability and reactivity. Below, we compare several widely used agents.

Mechlorethamine (Nitrogen Mustard, HN-2)

As the first nitrogen mustard developed for cancer therapy, mechlorethamine is the archetypal bifunctional alkylating agent.[6][8] Its two chloroethyl arms allow it to form two aziridinium intermediates, enabling it to cross-link DNA strands—a highly cytotoxic lesion.[5][6]

  • Reactivity Profile: Mechlorethamine is among the most reactive agents in its class.[6][7] The electron-donating methyl group enhances the nucleophilicity of the nitrogen, accelerating the formation of the aziridinium ion. This high reactivity, however, makes it highly toxic and unstable, leading to its replacement in many clinical applications by more stable analogues.[6][7]

Bis(2-chloroethyl)amine (Nor-nitrogen Mustard)

Structurally similar to mechlorethamine but possessing a secondary amine, bis(2-chloroethyl)amine is also a potent, bifunctional alkylating agent.[3]

  • Reactivity Profile: It is highly reactive, though generally considered less so than mechlorethamine due to the absence of the electron-donating methyl group. It is a versatile and critical intermediate in the synthesis of numerous pharmaceuticals, such as N-aryl piperazines used in antipsychotic drugs.[3] Its hydrochloride salt is the common commercial form.[3][9]

1-(2-Chloroethyl)pyrrolidine (CEP)

CEP is a monofunctional chloroethylating agent, meaning it has only one chloroethyl arm.

  • Reactivity Profile: Its reactivity is governed by its propensity to form a spirocyclic aziridinium cation.[2] The pyrrolidine ring structure influences the rate of formation. The free base form is noted to be relatively unstable, so it is almost always handled and stored as the more stable hydrochloride salt.[2] It is a key reagent in the synthesis of drugs like the selective estrogen receptor modulator, Nafoxidine.[2]

2-Chloro-N,N-dimethylethylamine (DMC)

DMC is another common monofunctional agent, valued for its role as a synthetic building block.

  • Reactivity Profile: Like mechlorethamine, the two methyl groups on the nitrogen increase its nucleophilicity, leading to rapid formation of the corresponding quaternary aziridinium ion. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, including the calcium channel blocker diltiazem.[10]

Chloroethylnitrosoureas (e.g., Lomustine, Carmustine)

This class of agents operates as prodrugs. Under physiological conditions, they decompose to generate a highly reactive 2-chloroethyldiazohydroxide intermediate.[11][12]

  • Reactivity Profile: The reactivity is not dependent on an amine for aziridinium formation. Instead, the decomposition of the nitrosourea moiety dictates the generation of the alkylating species. This species primarily alkylates the O⁶-position of guanine in DNA, which then rearranges to form cytotoxic interstrand cross-links.[11][13] Their lipophilic nature allows many of them to cross the blood-brain barrier, making them effective against brain tumors.[13]

Data Summary: Performance Comparison of Chloroethylating Agents

AgentStructureFunctionalityRelative ReactivityPrimary ApplicationKey Mechanistic Feature
Mechlorethamine (ClCH₂CH₂)₂NCH₃BifunctionalVery High[6][7]Chemotherapy (e.g., Hodgkin's lymphoma)[6]Rapid aziridinium ion formation; DNA cross-linking.[5]
Bis(2-chloroethyl)amine (ClCH₂CH₂)₂NHBifunctionalHigh[3][14]Synthetic Intermediate (e.g., N-aryl piperazines)[3]Aziridinium ion formation; DNA cross-linking.[3]
1-(2-Chloroethyl)pyrrolidine (CH₂)₄N(CH₂CH₂Cl)MonofunctionalModerate-HighSynthetic Intermediate (e.g., Nafoxidine)[2]Forms a spirocyclic aziridinium ion.[2]
2-Chloro-N,N-dimethylethylamine (CH₃)₂N(CH₂CH₂Cl)MonofunctionalHighSynthetic Intermediate (e.g., Diltiazem)[10]Rapid quaternary aziridinium ion formation.
Lomustine (CCNU) NitrosoureaBifunctional (effective)ProdrugChemotherapy (e.g., Brain tumors)[13]Decomposes to a chloroethyldiazohydroxide intermediate.[11][12]

Experimental Protocol: Quantitative Comparison of Reactivity

To objectively compare the reactivity of these agents, a standardized kinetic experiment is essential. The following protocol provides a robust framework for determining the relative rates of alkylation. The principle is to monitor the disappearance of the chloroethylating agent over time when reacted with a standard nucleophile under controlled conditions.

Objective: To compare the pseudo-first-order rate constants for the reaction of various chloroethylating agents with a model nucleophile (e.g., 4-(4-nitrobenzyl)pyridine or a thiol like glutathione).

Caption: Workflow for the comparative kinetic analysis of chloroethylating agents.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of each chloroethylating agent (as hydrochloride salts) at a consistent concentration (e.g., 10 mM) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the nucleophile (e.g., glutathione) at a concentration in large excess (e.g., 100 mM) to ensure pseudo-first-order kinetics.

    • Prepare a stock solution of a non-reactive internal standard for HPLC quantification.

  • Reaction Execution:

    • In a temperature-controlled reaction vessel (e.g., a vial in a 37 °C water bath), add the buffer, internal standard, and nucleophile solution. Allow to equilibrate.

    • Initiate the reaction by adding a small volume of the chloroethylating agent stock solution. Start a timer immediately. This is time zero (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a strong acid to protonate the amine and stop cyclization) or by rapid dilution in the mobile phase for immediate injection.

    • Analyze the quenched sample using a validated HPLC or LC-MS method to determine the concentration of the remaining chloroethylating agent relative to the internal standard.

  • Data Analysis:

    • For each agent, plot the natural logarithm of the concentration ratio (ln([Agent]t/[Agent]₀)) against time.

    • The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated k' values. A larger k' value indicates higher reactivity under the tested conditions.

This self-validating system, which uses an internal standard and kinetic analysis, provides a reliable and quantitative measure of reactivity, allowing for direct and objective comparison.

Conclusion and Outlook

The reactivity of nitrogen-containing chloroethylating agents is fundamentally governed by their structural capacity to form a highly electrophilic aziridinium ion. This reactivity can be modulated by the electronic and steric nature of substituents on the nitrogen atom. Bifunctional agents like mechlorethamine exhibit very high reactivity and cytotoxicity due to their ability to cross-link DNA, while monofunctional agents like CEP and DMC serve as crucial, reactive intermediates in multi-step syntheses. Prodrugs like the chloroethylnitrosoureas offer an alternative mechanism of activation, enabling unique therapeutic applications.

The selection of a chloroethylating agent is a critical decision that requires a nuanced understanding of its reactivity profile. For drug development, a balance must be struck between stability for delivery and reactivity for efficacy. For chemical synthesis, the agent's reactivity must be compatible with other functional groups and reaction conditions. The experimental framework provided here offers a clear path for researchers to quantitatively assess and compare these agents, leading to more informed and rational choices in their work. Given the hazardous nature of these compounds, all handling must be performed with appropriate personal protective equipment in a well-ventilated fume hood.[2][3][15][16]

References

  • Mechlorethamine Pharmacology. (2021). BioPharma Notes. Retrieved from [Link]

  • Alkylating Agents. (2016). Oncohema Key. Retrieved from [Link]

  • Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. (2017). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Mechlorethamine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Mechlorethamine. (2019). LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. (2007). PubMed. Retrieved from [Link]

  • Pharmacology of Mechlorethamine (Nitrogen Mustard) ; Pharmacokinetics, Mechanism of action, Uses. (2023). YouTube. Retrieved from [Link]

  • What are the molecular and cellular mechanisms involved in the action of Mechlorethamine Hydrochloride in Valchlor? (n.d.). R Discovery. Retrieved from [Link]

  • Reactivity of Bis(2-chloroethyl)ether with Different Amines. (2001). RSC Publishing. Retrieved from [Link]

  • Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. (2013). National Institutes of Health. Retrieved from [Link]

  • Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. (2017). PubMed. Retrieved from [Link]

  • Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. (2013). PubMed. Retrieved from [Link]

  • Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. (2007). PubMed. Retrieved from [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2000). DTIC. Retrieved from [Link]

  • Metabolism of the chloroethylnitrosoureas. (1986). PubMed. Retrieved from [Link]

  • 2-Chloro-N,N-dimethylethylamine. (n.d.). PubChem. Retrieved from [Link]

  • Dimethylaminoethyl chloride. (n.d.). Solubility of Things. Retrieved from [Link]

  • Reactivity of chloroethyl sulfides in the presence of a chlorinated prophylactic: a kinetic study by EPR/spin trapping and NMR techniques. (2002). PubMed. Retrieved from [Link]

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 1-(2-Chloroethyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent. (1997). PubMed. Retrieved from [Link]

  • 2-Chloro-N,N-dimethylethylamine HCl. (n.d.). Mallak Specialties Pvt Ltd. Retrieved from [Link]

Sources

A Comparative Guide to DNA Alkylating Agents: Benchmarking Bis(2-chloroethyl) carbonate Against Nitrosoureas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, DNA alkylating agents represent a foundational class of therapeutics. Their ability to covalently modify DNA, inducing cytotoxicity in rapidly proliferating cancer cells, has cemented their role in various treatment regimens. Among these, the nitrosoureas have a long-standing history, particularly in the treatment of brain tumors. This guide provides an in-depth comparison of a lesser-documented bifunctional alkylating agent, Bis(2-chloroethyl) carbonate, against the well-established class of nitrosoureas.

This analysis will delve into their mechanisms of action, extrapolate the potential efficacy and toxicity of this compound based on the known properties of related compounds, and provide detailed experimental protocols for the head-to-head evaluation of these agents. Our objective is to furnish researchers and drug development professionals with a robust framework for understanding and assessing these cytotoxic compounds.

Introduction to the Contenders: A Tale of Two Alkylators

Nitrosoureas: The Established Veterans

Nitrosoureas, such as carmustine (BCNU) and lomustine (CCNU), are a class of chemotherapeutic drugs primarily utilized in the treatment of malignant brain tumors like glioblastoma, as well as lymphomas and multiple myeloma.[1][2] A key characteristic of nitrosoureas is their high lipophilicity, which allows them to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2]

This compound: The Challenger

This compound is a bifunctional alkylating agent. Like other compounds in this class, its cytotoxic potential is believed to stem from its ability to form covalent bonds with DNA.[3][4] While specific preclinical and clinical data for this compound are scarce in publicly available literature, its structure, featuring two reactive 2-chloroethyl groups, suggests a mechanism of action centered on DNA cross-linking.[3]

Mechanism of Action: A Shared Strategy with Subtle Differences

Both this compound and nitrosoureas are classified as bifunctional alkylating agents, meaning they possess two reactive alkylating groups.[3][4] This bifunctionality is crucial as it allows them to form interstrand and intrastrand cross-links in DNA, which are significantly more cytotoxic than the mono-adducts formed by monofunctional agents.[4] These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]

Nitrosoureas: A Dual Threat

The cytotoxic effects of nitrosoureas are multifaceted. Upon non-enzymatic decomposition, they generate two reactive species: a 2-chloroethyl carbonium ion and an organic isocyanate.[5]

  • Alkylating Activity: The 2-chloroethyl carbonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the N7 position of guanine.[5] This initial alkylation can then lead to the formation of DNA interstrand cross-links, which are considered the primary lesion responsible for their cytotoxic effects.[5][6]

  • Carbamoylating Activity: The organic isocyanate can carbamoylate lysine residues on proteins, which may inactivate DNA repair enzymes, further enhancing the efficacy of the DNA damage.[5]

This compound: A Focus on Cross-Linking

Based on its chemical structure, this compound is predicted to function as a classic bifunctional alkylating agent. The two 2-chloroethyl groups are the reactive moieties. The proposed mechanism involves the sequential alkylation of two nucleophilic sites on DNA, likely the N7 positions of guanine residues on opposing DNA strands, resulting in an interstrand cross-link.[3][7] Unlike nitrosoureas, it is not expected to possess carbamoylating activity.

Signaling Pathway of DNA Damage Response Induced by Bifunctional Alkylating Agents

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Cellular Response Alkylating_Agent Bifunctional Alkylating Agent (e.g., this compound, Nitrosoureas) DNA_Crosslink DNA Interstrand Cross-link Alkylating_Agent->DNA_Crosslink Alkylation of DNA Damage_Recognition Damage Recognition (e.g., FA pathway, MMR) DNA_Crosslink->Damage_Recognition Triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Damage_Recognition->Cell_Cycle_Arrest Activates DNA_Repair DNA Repair Pathways Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis DNA_Repair->Apoptosis Failed Repair Leads to Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Successful Repair Leads to

Caption: DNA Damage Response Pathway.

Comparative Efficacy and Cytotoxicity: An Evidence-Based Projection

A direct comparison of the in vitro and in vivo efficacy of this compound and nitrosoureas is hampered by the lack of published data for the former. However, we can extrapolate potential performance based on the principles of bifunctional alkylating agents and data from structurally related compounds.

FeatureNitrosoureas (e.g., Carmustine, Lomustine)This compound (Projected)
Primary Mechanism DNA alkylation and cross-linking, protein carbamoylation[5]DNA alkylation and cross-linking[3]
Blood-Brain Barrier Penetration High, due to lipophilicity[1][2]Likely, due to the presence of two chloroethyl groups and a carbonate linker.
Spectrum of Activity Brain tumors, lymphomas, multiple myeloma[1][2]Potentially broad-spectrum against various solid and hematological malignancies.
Resistance Mechanisms Upregulation of DNA repair enzymes (e.g., O6-alkylguanine-DNA-alkyltransferase), increased glutathione levels[4]Similar mechanisms of resistance are anticipated, primarily related to DNA repair and drug efflux.

In Vitro Cytotoxicity: It is anticipated that this compound will exhibit potent cytotoxicity against a range of cancer cell lines, particularly those with high proliferative rates.[1] The IC50 values are expected to be in the low micromolar to nanomolar range, consistent with other bifunctional alkylating agents.

In Vivo Efficacy: The in vivo efficacy of this compound would depend on its pharmacokinetic and pharmacodynamic properties, including its ability to reach the tumor site and effectively induce DNA damage. Its potential to cross the blood-brain barrier would make it a candidate for evaluation in brain tumor models.

Toxicity Profile: A Double-Edged Sword

A significant limitation of alkylating agents is their toxicity to normal, rapidly dividing cells.[1] This lack of selectivity leads to a range of side effects.

Nitrosoureas: The dose-limiting toxicity of nitrosoureas is typically delayed and cumulative myelosuppression (bone marrow suppression).[2] Other significant toxicities include pulmonary fibrosis (especially with carmustine), nephrotoxicity, and gastrointestinal effects such as nausea and vomiting.[1]

This compound (Projected): As a bifunctional alkylating agent, this compound is expected to exhibit a similar toxicity profile, with myelosuppression being a primary concern. The specific organ toxicities would need to be determined through preclinical toxicology studies.

Experimental Protocols for Head-to-Head Benchmarking

To rigorously compare this compound against nitrosoureas, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assays

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and a reference nitrosourea (e.g., carmustine) in a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., glioblastoma, breast cancer, leukemia cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the reference nitrosourea in cell culture medium. Treat the cells with a range of concentrations and include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Experimental Workflow for In Vitro Cytotoxicity Assessment

in_vitro_workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare Serial Dilutions of This compound & Nitrosourea Cell_Seeding->Drug_Preparation Drug_Treatment Treat Cells with Compounds Drug_Preparation->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Cytotoxicity Workflow.

DNA Cross-Linking Assays

Objective: To quantify and compare the extent of DNA interstrand cross-linking induced by this compound and a reference nitrosourea.

Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

  • Cell Treatment: Treat cancer cells with equitoxic concentrations (e.g., IC50 values) of this compound and the reference nitrosourea for a defined period.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA migration (the "comet tail") using image analysis software. A reduction in tail length compared to a positive control (e.g., radiation-induced strand breaks) indicates the presence of DNA cross-links.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate and compare the anti-tumor efficacy and systemic toxicity of this compound and a reference nitrosourea in a relevant animal model of cancer.

Protocol: Xenograft Mouse Model of Glioblastoma

  • Tumor Cell Implantation: Intracranially implant human glioblastoma cells (e.g., U87MG) into immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging or MRI.

  • Drug Administration: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and the reference nitrosourea. Administer the drugs according to a predetermined dosing schedule.

  • Efficacy Assessment: Monitor tumor growth and survival of the mice.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study. At the end of the study, collect blood for hematological analysis and major organs for histopathological examination.

  • Data Analysis: Compare tumor growth inhibition and survival rates between the treatment groups.

Conclusion and Future Directions

The nitrosoureas have long been a mainstay in the treatment of specific cancers, particularly those affecting the central nervous system. Their ability to cross the blood-brain barrier and induce robust DNA damage underpins their clinical utility, though this is often accompanied by significant toxicity.

This compound, as a bifunctional alkylating agent, holds theoretical promise as a cytotoxic agent. Its simpler structure, lacking the carbamoylating moiety of nitrosoureas, may offer a different toxicity profile, potentially with reduced off-target effects. However, a comprehensive understanding of its therapeutic potential requires rigorous preclinical evaluation.

The experimental framework outlined in this guide provides a clear path for the head-to-head comparison of this compound with established nitrosoureas. Such studies are essential to determine if this challenger has the potential to join the armamentarium of effective DNA alkylating agents in the fight against cancer. Future research should also focus on exploring its efficacy in a broader range of cancer types and investigating potential combination therapies to enhance its anti-tumor activity.

References

  • Manolov, I., & Pajeva, I. (1990). Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. Pharmazie, 45(5), 361-363. [Link]

  • De, S. K. (2022). An Overview of Cancer. In Fundamentals of Cancer Detection, Treatment, and Prevention (pp. 1-20). John Wiley & Sons. [Link]

  • Dr.Oracle. (2025). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. Dr.Oracle. [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition.. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • Chen, Y., et al. (2017). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. Cancers, 9(10), 131. [Link]

  • Millard, J. T., et al. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical research in toxicology, 8(2), 316-320. [Link]

  • Shuker, D. E., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical research in toxicology, 9(7), 1137-1143. [Link]

  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer research, 37(5), 1450-1454. [Link]

  • Bodell, W. J., et al. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical research in toxicology, 12(11), 1079-1086. [Link]

  • National Center for Biotechnology Information. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(12), 2816. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). In Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses, (1), 44-45. [Link]

  • National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). In Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). Retrieved from [Link]

  • Lingg, R. D., et al. (1979). Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat. Toxicology and applied pharmacology, 47(2), 263-271.
  • National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. In PubChem. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR BIS(2-CHLOROETHYL)ETHER. In Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). Retrieved from [Link]

  • Loo, T. L., et al. (1966). The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of Pharmaceutical Sciences, 55(9), 977-978. [Link]

  • ResearchGate. (n.d.). Structures of (a) Bis (2-chloroethyl) sulphide, (b) 2-Chloroethyl ethyl... Retrieved from [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. Retrieved from [Link]

  • Dawood, K. M., et al. (2022). Novel bis-amide-based bis-thiazoles as anti-colorectal cancer agents through Bcl-2 inhibition: Synthesis, In Vitro, and In Vivo studies. Anticancer Agents in Medicinal Chemistry, 22(16), 2831-2845. [Link]

  • National Center for Biotechnology Information. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(12), 2816. [Link]

  • ResearchGate. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Retrieved from [Link]

  • MDPI. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. Molecules, 28(1), 221. [Link]

  • Centers for Disease Control and Prevention. (2017). Bis(2-chloroethyl) Ether | Toxicological Profile | ATSDR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. International Journal of Molecular Sciences, 26(7), 3636. [Link]

  • ResearchGate. (2025). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. Journal of Materials Chemistry A, 13(2), 764-771. [Link]

Sources

A Comparative Guide to Bis(2-chloroethyl) Carbonate and its Structural Analogs as Bifunctional Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of DNA alkylating agents, understanding the nuanced differences between structurally similar compounds is paramount for advancing research. This guide provides an in-depth technical comparison of Bis(2-chloroethyl) carbonate and its key structural analogs, focusing on their mechanisms of action, reactivity, and the experimental frameworks for their evaluation. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide leverages established principles of chemical reactivity and extensive data from its well-characterized analogs—nitrogen mustards and ether mustards—to provide a comprehensive overview for research applications.

Introduction to Bifunctional Chloroethylating Agents

Bifunctional alkylating agents are a cornerstone in cancer chemotherapy and chemical biology. Their defining characteristic is the presence of two reactive chloroethyl (-CH₂CH₂Cl) groups, which enables them to form covalent cross-links within and between biological macromolecules, most notably DNA.[1] This ability to induce highly cytotoxic DNA interstrand cross-links (ICLs) is the primary mechanism behind their therapeutic efficacy against rapidly proliferating cancer cells.[2]

The historical development of these agents traces back to the study of sulfur mustards (mustard gas) used in World War I, which were observed to suppress bone marrow and lymphoid tissues.[3][4] This led to the development of nitrogen mustards, the first class of chemotherapeutic drugs.[5][6] Today, the family of bifunctional chloroethylating agents has expanded to include a variety of core structures that modulate the reactivity and pharmacological properties of the chloroethyl groups.

This guide focuses on a comparative analysis of three key structural classes:

  • Nitrogen Mustards: Featuring a central nitrogen atom (e.g., Mechlorethamine).

  • Oxygen Mustards: Featuring a central ether linkage (e.g., Bis(2-chloroethyl) ether).

  • Carbonate Analogs: Featuring a central carbonate group (e.g., this compound).

Mechanism of Action: The Chloroethyl Group's Role in DNA Alkylation

The cytotoxic activity of these compounds is initiated by the intramolecular cyclization of one of the chloroethyl groups, forming a highly electrophilic three-membered ring intermediate. In the case of nitrogen mustards, this is a well-characterized aziridinium ion.[6][7] This strained ring is readily attacked by nucleophiles, with the N7 position of guanine in DNA being a primary target.[8]

Following this initial "mono-alkylation," the second chloroethyl group can undergo a similar cyclization and react with another nucleophilic site, leading to the formation of a cross-link.[2] Interstrand cross-links, which covalently bond the two strands of the DNA double helix, are particularly effective at blocking DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[9][10]

G cluster_0 Step 1: Formation of Reactive Intermediate cluster_1 Step 2: DNA Mono-alkylation cluster_2 Step 3: DNA Interstrand Cross-linking A Bis(2-chloroethyl) group B Highly Reactive Cyclic Ion (e.g., Aziridinium Ion) A->B Intramolecular Cyclization C DNA (Guanine N7) B->C Nucleophilic Attack D Mono-alkylated DNA Adduct E Second Chloroethyl Group Cyclization D->E F DNA Interstrand Cross-link (ICL) E->F Reaction with opposing DNA strand

Caption: Generalized mechanism of DNA alkylation by bifunctional chloroethylating agents.

Structural Analogs: A Comparative Overview

The central atom or functional group to which the two chloroethyl arms are attached significantly influences the compound's reactivity. This is primarily due to the atom's ability to donate electron density to facilitate the initial intramolecular cyclization, which is the rate-determining step for alkylation.

Compound ClassRepresentative StructureCentral GroupElectronic EffectExpected Reactivity
Nitrogen Mustard MechlorethamineAmine (-N(CH₃)-)Electron-donatingHigh
Oxygen Mustard Bis(2-chloroethyl) etherEther (-O-)Less electron-donating than NitrogenModerate
Carbonate Analog This compoundCarbonate (-O-C(=O)-O-)Electron-withdrawingLow
Nitrogen Mustards (e.g., Mechlorethamine)

Nitrogen mustards are the most extensively studied class. The nitrogen atom's lone pair of electrons readily participates in the formation of the aziridinium ion, making these compounds highly reactive.[7] This high reactivity contributes to their potent anticancer activity but also to their significant toxicity and instability.[11] Structure-activity relationship studies have led to the development of aromatic nitrogen mustards like chlorambucil and melphalan, where the electron-withdrawing nature of the aromatic ring deactivates the nitrogen lone pair, reducing reactivity and improving stability and selectivity.[12]

Oxygen Mustards (e.g., Bis(2-chloroethyl) ether)

In bis(2-chloroethyl) ether, the oxygen atom is less basic and less nucleophilic than the nitrogen in nitrogen mustards. Consequently, the formation of the corresponding oxonium ion intermediate is less favorable, leading to lower reactivity compared to its nitrogen analogs.[13] While still capable of acting as an alkylating agent, its reduced reactivity generally translates to lower biological potency. Toxicological studies have shown that bis(2-chloroethyl) ether is carcinogenic in animals, but it is not typically used as a chemotherapeutic agent.[14][15]

This compound

This compound represents a significant structural deviation. The central carbonate group is electron-withdrawing, which is expected to decrease the electron density on the adjacent oxygen atoms. This would make the intramolecular cyclization to form a reactive intermediate significantly less favorable compared to both nitrogen and ether mustards. Consequently, this compound is predicted to be the least reactive of the three analogs. This lower reactivity might translate to greater stability but potentially lower cytotoxic efficacy. However, without direct experimental data, this remains a well-supported hypothesis based on chemical principles.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound and its analogs, a standardized set of in vitro assays is essential. The following protocols for assessing cytotoxicity and DNA cross-linking efficiency provide a framework for such an evaluation.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs (e.g., mechlorethamine, bis(2-chloroethyl) ether) in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Cross-linking Assessment: The Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version can be used to specifically measure DNA interstrand cross-links.[15] The principle is that cross-links reduce the migration of DNA fragments in an electric field that would otherwise be induced by a fixed dose of a DNA-damaging agent like ionizing radiation.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in suspension or as a monolayer with equitoxic concentrations (e.g., based on IC₅₀ values) of the alkylating agents for a defined period (e.g., 2-4 hours).

  • Irradiation: After treatment, wash and resuspend the cells in PBS. Expose the cells to a fixed dose of ionizing radiation (e.g., 5-10 Gy of X-rays or gamma rays) on ice to induce random DNA strand breaks. Untreated and unirradiated cells should be included as controls.

  • Cell Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with cold, fresh alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Then, apply an electric field (e.g., ~25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The presence of interstrand cross-links will impede this migration, resulting in a smaller comet tail compared to the irradiated-only control. Quantify the extent of DNA migration (e.g., tail moment) using specialized image analysis software. A significant decrease in the tail moment compared to the irradiated control is indicative of DNA cross-linking.

Conclusion and Future Directions

This compound and its structural analogs represent a fascinating area of study for researchers in medicinal chemistry and oncology. While nitrogen mustards are well-established, the comparative performance of their oxygen and carbonate counterparts is less understood. Based on fundamental chemical principles, we can hypothesize a reactivity trend of Nitrogen Mustard > Oxygen Mustard > Carbonate Analog. This suggests that this compound may offer greater stability at the cost of reduced potency.

The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for the objective, quantitative comparison of these and other novel alkylating agents. Such studies are crucial for elucidating structure-activity relationships and for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on generating direct comparative data for this compound to validate these theoretical considerations and to fully explore its potential in research and drug development.

References

  • International Agency for Research on Cancer. (1999). BIS(2-CHLOROETHYL)ETHER. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Lyon: IARC. [Link]

  • Liv Hospital. (n.d.). How Did Mustard Gas Lead to Chemotherapy? The Story of the First Chemotherapy Man. Liv Hospital. [Link]

  • Wu, J. H., & Jones, N. J. (2011). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. In Methods in Molecular Biology. Humana Press. [Link]

  • U.S. Environmental Protection Agency. (1999). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). EPA. [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(2-Chloroethyl)Ether. ATSDR. [Link]

  • van der Schans, G. P., van der Zwan, A. G., & Lohman, P. H. (1983). Quenching of DNA cross-link precursors of chloroethylnitrosoureas and attenuation of DNA interstrand cross-linking by glutathione. Cancer Research, 43(12 Pt 1), 5753–5757. [Link]

  • Lown, J. W., & McLaughlin, L. W. (1979). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Biochemical Pharmacology, 28(11), 1631–1638. [Link]

  • Tisdale, M. J., Elson, L. A., & Ross, W. C. (1973). Comparative antitumour and haematological effects of some bifunctional alkylating agents containing mixed functional groups. European Journal of Cancer, 9(2), 89–97. [Link]

  • Abeloff, M. D., Armitage, J. O., Niederhuber, J. E., et al. (Eds.). (2014). Oncohema Key: Alkylating Agents. Elsevier. [Link]

  • Yang, E., & Noshin, S. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. JoVE (Journal of Visualized Experiments), (64), e3957. [Link]

  • Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics, 12th Edition. McGraw-Hill. [Link]

  • Tong, W. P., Kirk, M. C., & Ludlum, D. B. (1987). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. Cancer Research, 47(13), 3384–3387. [Link]

  • Periasamy, H., & Schlegel, H. B. (2012). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. The Journal of Physical Chemistry A, 116(49), 12134–12141. [Link]

  • Majumder, M., & Gates, K. S. (2020). Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity. ACS Chemical Biology, 15(9), 2517–2526. [Link]

  • Wikipedia. (n.d.). Nitrogen mustard. Wikipedia. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. CP Lab Safety. [Link]

  • Loeber, R., Divé, G., & Laîné, J. (2000). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. Chemical Research in Toxicology, 13(9), 877–887. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. PubChem. [Link]

  • Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316–320. [Link]

  • ResearchGate. (n.d.). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. ResearchGate. [Link]

  • van den Berg, J., & van der Schans, G. P. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase. Nucleic Acids Research, 11(22), 7743–7758. [Link]

  • van der Schans, G. P., Roza, L., & Lohman, P. H. (1982). A quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 92(1-2), 163–169. [Link]

  • Christodoulou, D., et al. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 14(15), 3698. [Link]

  • University of Hertfordshire. (n.d.). Bis(2-chloroethyl)ether. AERU. [Link]

  • Frei, E., 3rd, Cucchi, C. A., Rosowsky, A., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2158–2162. [Link]

  • Kolesińska, B., Drozdowska, D., & Kamiński, Z. J. (2006). The new analogues of nitrogen mustard with one, two or three 2-chloroethylamino fragments. Reactions with nucleophiles. Acta Poloniae Pharmaceutica, 63(6), 709–716. [Link]

  • U.S. Patent No. US20180086780A1. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Clinical and High-Dose Alkylating Agents. (n.d.). [Link]

  • Christodoulou, M. C., et al. (2018). DNA Interstrand Cross-Linking Activity of (1-Chloroethenyl)oxirane, a Metabolite of β-chloroprene. Chemical Research in Toxicology, 31(7), 630–637. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bis(2-chloroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of bis(2-chloroethyl) carbonate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment.

Immediate Safety Concerns & Hazard Profile

This compound is a hazardous chemical that demands meticulous handling and disposal. Understanding its risk profile is the first step in ensuring laboratory safety.

1.1. Summary of Hazards This compound is classified as highly toxic and a suspected mutagen. Exposure through inhalation, ingestion, or skin contact can be fatal.[1] Key hazard statements include:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

  • H341: Suspected of causing genetic defects[1]

When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride gas.[2] Therefore, all handling and disposal procedures must be designed to prevent any direct contact, aerosol generation, or uncontrolled heating.

1.2. Personal Protective Equipment (PPE) A stringent PPE protocol is mandatory when handling this compound in any capacity, from initial use to final waste consolidation.

Task CategoryMinimum Required PPE
Routine Handling Chemical-resistant gloves (Nitrile or Neoprene), safety glasses with side shields, and a lab coat. All operations should be within a certified chemical fume hood.[3][4]
Weighing/Transfer Double-gloving, chemical splash goggles, a face shield, and a chemically resistant apron over a lab coat. Operations must be in a fume hood.[5]
Spill Cleanup Self-contained breathing apparatus (SCBA), chemical-resistant suit, and heavy-duty chemical-resistant boots.[5]
Waste Consolidation Chemical splash goggles, face shield, and chemical-resistant gloves and apron. Ensure adequate ventilation, preferably within a fume hood.[3]

Core Principles of Disposal

The disposal of this compound is governed by federal and local hazardous waste regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[6][7] The central principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposal.[8]

For this compound, on-site treatment or disposal is not recommended for standard laboratory facilities. Its high toxicity and the hazardous nature of its potential decomposition products necessitate professional handling. The only acceptable method of disposal is through a licensed hazardous waste disposal company.[3][9]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for safely accumulating and preparing this compound waste for collection by a certified disposal vendor.

3.1. Waste Segregation and Container Selection

  • Identify Waste Streams: Create separate, clearly labeled waste containers for each type of waste:

    • Unused or expired this compound.

    • Acutely contaminated items (e.g., pipette tips, weighing boats).

    • Contaminated solvents (e.g., from reaction workups or glassware rinsing).

    • Contaminated PPE (gloves, disposable lab coats).

  • Choose Appropriate Containers: Use only containers approved for hazardous waste collection.[10]

    • Containers must be made of a material compatible with chlorinated compounds (e.g., glass or high-density polyethylene).

    • Ensure containers have a secure, leak-proof screw cap.

    • The container must be clean and dry before the first addition of waste.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Waste this compound in Methanol")

    • The relevant hazard pictograms (e.g., skull and crossbones, health hazard).[1]

    • The date accumulation started.

3.2. Waste Accumulation Workflow The following diagram illustrates the decision-making process for handling waste generated in the lab.

G cluster_waste_type 1. Identify Waste Type cluster_accumulation 2. Accumulate Waste cluster_storage 3. Store for Disposal start Waste Generated Containing This compound liquid Liquid Waste (Pure chemical, solutions) start->liquid solid Solid Waste (Contaminated labware, PPE) start->solid container_liquid Add to designated, labeled LIQUID hazardous waste container. Keep container closed. liquid->container_liquid container_solid Add to designated, labeled SOLID hazardous waste container. Keep container closed. solid->container_solid storage_area Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in secondary containment. container_liquid->storage_area container_solid->storage_area end_point Arrange for pickup by a licensed hazardous waste disposal company. storage_area->end_point

Caption: Workflow for proper segregation and accumulation of this compound waste.

3.3. Decontamination of Labware

  • Initial Rinse: Rinse reusable glassware (e.g., flasks, beakers) with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This rinsate is hazardous waste and must be collected in the appropriate labeled container.

  • Wash: After the initial rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

4.1. Small Spills (within a chemical fume hood)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Ensure the fume hood sash is as low as possible.

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[5]

  • Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

4.2. Large Spills (outside a fume hood)

  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services.

  • ISOLATE: Prevent entry into the affected area.

  • REPORT: Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

Do not attempt to clean up a large spill yourself. This requires specialized training and equipment.[5]

Final Disposal Logistics

  • Storage: Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by EPA regulations.[10] The area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

  • Documentation: Maintain an accurate log of the waste generated. When the waste is collected, you will need to complete a Hazardous Waste Manifest, a legal document that tracks the waste from your facility to its final destination.[11]

  • Professional Collection: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Ensure the contractor is certified to transport and dispose of toxic and chlorinated hazardous materials.[9]

By adhering to these procedures, you ensure that this compound is managed safely and responsibly, upholding the principles of scientific integrity and environmental stewardship.

References

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]

  • Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? . PF Online. Available at: [Link]

  • EPA Hazardous Waste Management . Axonator. (2024). Available at: [Link]

  • This compound Safety Information . Arctom Scientific. Available at: [Link]

  • This compound Product Page . CP Lab Safety. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. (2025). Available at: [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. (2025). Available at: [Link]

  • Disposal of Highly Chlorinated / Alkaline Disinfection Water Guideline.
  • Guidance Manual for Disposal of Chlorinated W
  • Aldrich C41134 - SAFETY D
  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. Available at: [Link]

  • Guidance for Disposal of Chlorinated Water Discharges . Oregon Department of Environmental Quality. (2007). Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. (2025). Available at: [Link]

  • Bis(2-chloroethyl) ether Properties . PubChem, National Institutes of Health. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Bis(2-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling Bis(2-chloroethyl) carbonate, a potent chemical intermediate, demands the highest standards of safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel. As Senior Application Scientists, our goal is to provide you with the in-depth technical knowledge and practical guidance necessary to work safely with this hazardous compound.

Understanding the Hazard: A Vesicant and Potential Alkylating Agent

This compound (CAS 623-97-2) is a hazardous chemical that requires careful handling due to its toxic properties. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. Its chemical structure suggests that it may act as a vesicant, causing severe skin, eye, and respiratory tract blistering on contact. Furthermore, compounds with chloroethyl groups are often alkylating agents, which can covalently modify DNA and other cellular macromolecules, leading to cytotoxicity and mutagenicity. This dual-threat profile necessitates a multi-layered approach to personal protection.

Core Principles of Protection

When handling this compound, the primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. This is achieved through a combination of engineering controls (such as fume hoods), administrative controls (safe work practices), and the correct use of Personal Protective Equipment (PPE). This guide will focus on the appropriate selection and use of PPE.

I. Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving is Mandatory. Inner Glove: Nitrile examination gloves. Provides a preliminary barrier and dexterity. Outer Glove: Butyl rubber or a laminate glove (e.g., Silver Shield/4H®). These materials generally offer good to excellent resistance against a wide range of hazardous chemicals, including many alkylating agents and vesicants.[1] Specific breakthrough time data for this compound is not readily available. It is crucial to consult the glove manufacturer's specific chemical resistance data. If unavailable, select gloves with the best overall chemical resistance and replace them immediately upon any sign of contamination or degradation.
Eye and Face Protection Chemical Splash Goggles and a Face Shield are required. Goggles must provide a complete seal around the eyes to protect against splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face from splashes.
Body Protection A chemical-resistant laboratory coat made of a non-porous material such as polyethylene-coated Tyvek is essential. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron over the lab coat is recommended. All clothing worn under the lab coat should be long-sleeved.
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved full-face respirator with organic vapor cartridges is required.
Foot Protection Closed-toe, chemical-resistant shoes are mandatory. Disposable shoe covers should be worn if there is a risk of spills contaminating footwear.

II. Step-by-Step Protocols for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence step1 1. Change into scrubs or dedicated work clothes. step2 2. Put on inner pair of nitrile gloves. step1->step2 step3 3. Don chemical-resistant lab coat or suit. step2->step3 step4 4. Put on outer pair of butyl rubber or laminate gloves. Ensure cuffs are over the sleeves of the lab coat. step3->step4 step5 5. Put on chemical splash goggles. step4->step5 step6 6. Put on full-face shield. step5->step6 step7 7. If required, don respiratory protection. step6->step7

A streamlined workflow for the correct donning of PPE.
Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence d_step1 1. Decontaminate outer gloves if visibly soiled. d_step2 2. Remove face shield. d_step1->d_step2 d_step3 3. Remove chemical splash goggles. d_step2->d_step3 d_step4 4. Remove lab coat or suit. Roll it outwards, away from the body. d_step3->d_step4 d_step5 5. Remove outer pair of gloves. Peel off without touching the outer surface with bare skin. d_step4->d_step5 d_step6 6. Remove inner pair of gloves. d_step5->d_step6 d_step7 7. Wash hands thoroughly with soap and water. d_step6->d_step7

A systematic process for the safe removal of contaminated PPE.

III. Emergency Procedures: Exposure and Spills

Immediate and correct response to an exposure or spill is critical to minimizing harm.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Decontamination Protocol:

In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and dispose of the waste properly.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above, including respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Decontamination:

    • For many alkylating agents, a solution of sodium hypochlorite (bleach) can be effective for decontamination.[2] However, the reactivity of this compound with bleach should be assessed on a small scale before large-scale application.

    • Alternatively, a solution of sodium dodecyl sulfate and isopropanol has been shown to be effective in removing a wide range of antineoplastic drugs.[2]

    • Apply the decontamination solution to the absorbed spill material and the surrounding area, allowing for a sufficient contact time (e.g., 20-30 minutes).

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a clearly labeled hazardous waste container.

  • Final Cleaning: Clean the spill area with a detergent and water solution.

  • Doff PPE and Wash Hands: Follow the proper doffing procedure and thoroughly wash hands.

IV. Disposal Plan

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Waste Segregation and Labeling:
  • Solid Waste: Contaminated gloves, lab coats, absorbent materials, etc., should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

V. Conclusion: A Culture of Safety

Working with hazardous chemicals like this compound requires a steadfast commitment to safety. This guide provides a framework for the essential personal protective equipment and procedures necessary to mitigate the risks associated with its handling. By integrating these practices into your daily laboratory operations, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • CP Lab Safety. This compound, min 98%, 10 grams. [Link]

  • Arctom Scientific. CAS NO. 623-97-2 | this compound. [Link]

  • Bussières, J. F., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLOS ONE, 15(6), e0233870. [Link]

  • Merck Manual Professional Edition. Vesicant Chemical-Warfare Agents. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • MCR Safety. CP25 - 25 mil Butyl Rubber Gloves. [Link]

  • U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Blister Agents/Vesicants. [Link]

  • West Virginia University, Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Georgia Institute of Technology, Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.